molecular formula C109H177N37O24 B15564090 Oncocin

Oncocin

Numéro de catalogue: B15564090
Poids moléculaire: 2389.8 g/mol
Clé InChI: LFHRGUYKUBKTMG-BSRMMMFRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

a synthetic peptide

Propriétés

Formule moléculaire

C109H177N37O24

Poids moléculaire

2389.8 g/mol

Nom IUPAC

(3S)-4-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C109H177N37O24/c1-7-60(6)85(98(164)138-72(55-62-35-39-64(148)40-36-62)89(155)135-73(56-82(111)149)91(157)129-65(86(113)152)22-10-42-124-105(114)115)140-88(154)67(24-12-44-126-107(118)119)130-87(153)66(23-11-43-125-106(116)117)131-93(159)78-29-17-49-143(78)103(169)81-32-20-52-146(81)101(167)70(26-14-46-128-109(122)123)134-94(160)76-27-15-47-141(76)99(165)69(25-13-45-127-108(120)121)133-95(161)77-28-16-48-142(77)102(168)75(53-58(2)3)139-90(156)71(54-61-33-37-63(147)38-34-61)136-96(162)79-30-18-50-144(79)104(170)80-31-19-51-145(80)100(166)68(21-8-9-41-110)132-92(158)74(57-83(150)151)137-97(163)84(112)59(4)5/h33-40,58-60,65-81,84-85,147-148H,7-32,41-57,110,112H2,1-6H3,(H2,111,149)(H2,113,152)(H,129,157)(H,130,153)(H,131,159)(H,132,158)(H,133,161)(H,134,160)(H,135,155)(H,136,162)(H,137,163)(H,138,164)(H,139,156)(H,140,154)(H,150,151)(H4,114,115,124)(H4,116,117,125)(H4,118,119,126)(H4,120,121,127)(H4,122,123,128)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-/m0/s1

Clé InChI

LFHRGUYKUBKTMG-BSRMMMFRSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oncocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oncocin and its derivatives represent a promising class of proline-rich antimicrobial peptides (PrAMPs) with potent activity against Gram-negative bacteria, including multidrug-resistant strains.[1][2][3] Contrary to a potential misnomer suggesting an oncological application, this compound's mechanism of action is not in cancer therapeutics but in the inhibition of bacterial protein synthesis. It operates through a highly specific interaction with the bacterial ribosome, distinguishing it from many other classes of antibiotics.[2][4][5] This guide provides a detailed examination of this compound's molecular mechanism, summarizing key quantitative data, outlining experimental protocols used in its characterization, and visualizing its mode of action and associated experimental workflows.

Core Mechanism of Action: Ribosome Inhibition

This compound exerts its antimicrobial effect by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis.[4][6] Unlike antimicrobial peptides that act by disrupting the cell membrane, this compound and its analogues are transported into the bacterial cytoplasm via transporters like SbmA to engage their intracellular target.[4][7][8] The primary target is the large 50S ribosomal subunit, where the peptide binds in a unique orientation to physically obstruct multiple key functional centers simultaneously.[1][6]

The this compound derivative Onc112 has been structurally characterized bound to the Thermus thermophilus 70S ribosome, revealing a multifaceted inhibitory mechanism:[1][6]

  • Peptide Exit Tunnel (PET) Blockade : Onc112 binds within the upper portion of the nascent peptide exit tunnel. It orients itself in a reverse direction compared to a normal, growing polypeptide chain.[2][8]

  • Peptidyl Transferase Center (PTC) Interference : The N-terminus of the peptide extends into the PTC, the catalytic heart of the ribosome responsible for forming peptide bonds.[6] This sterically hinders the correct positioning of the aminoacyl-tRNA (aa-tRNA) in the acceptor site (A-site).[6][8]

  • A-Site Obstruction : By occupying the PTC and exit tunnel, this compound directly prevents the accommodation of aa-tRNA at the A-site.[2][6] This blockage prevents the addition of new amino acids to the growing peptide chain, thereby stalling translation.[1][8]

  • Initiation Complex Destabilization : The binding of this compound allows for the formation of the initial translation complex but ultimately leads to its destabilization, causing the dissociation of the initiator fMet-tRNA from the peptidyl site (P-site).[8]

This concerted mode of action, blocking three adjacent functional sites, makes this compound a highly potent inhibitor of bacterial protein synthesis.[6]

Signaling Pathway Diagram

Oncocin_Mechanism cluster_ribosome Bacterial 70S Ribosome P_Site P-Site PTC Peptidyl Transferase Center (PTC) P_Site->PTC A_Site A-Site A_Site->PTC Protein_Elongation Peptide Chain Elongation PTC->Protein_Elongation Catalyzes Exit_Tunnel Peptide Exit Tunnel This compound This compound (e.g., Onc112) This compound->A_Site Blocks Accommodation This compound->PTC Interferes with This compound->Exit_Tunnel Plugs This compound->Protein_Elongation Inhibits aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binds to Protein_Synthesis Inhibited Protein Synthesis

Caption: this compound's mechanism of action on the bacterial ribosome.

Quantitative Data

The activity of this compound and its derivatives has been quantified through various assays, primarily focusing on antimicrobial efficacy and target binding affinity.

Table 1: In Vitro Antimicrobial Activity (MIC)

Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)MIC (µM)Reference
This compound E. coli (various strains)0.125 - 8~0.05 - 3.3[3]
This compound P. aeruginosa (various strains)0.125 - 8~0.05 - 3.3[3]
This compound A. baumannii (various strains)0.125 - 8~0.05 - 3.3[3]
Onc72 E. coli ATCC 259224N/A[9]
Onc112 E. coli ATCC 259222~2[7][9]
Table 2: In Vivo Efficacy in Murine Sepsis Models
CompoundModel OrganismDose (mg/kg)OutcomeReference
Onc72 E. coli infected NMRI mice2.586% survival (6/7)[9]
Onc72 E. coli infected NMRI mice5.0100% survival[9][10]
Onc72 E. coli infected NMRI miceED₅₀ ≈ 250% effective dose[10]
Onc112 E. coli infected NMRI mice2.5100% survival[9]
Onc112 E. coli infected NMRI mice5.0100% survival[9]
Table 3: Ribosome Binding Affinity
CompoundTargetMethodDissociation Constant (K_d)Reference
Onc72 E. coli 70S RibosomeNot SpecifiedNanomolar range[6]
Onc112 E. coli 70S RibosomeNot SpecifiedNanomolar range[6]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of structural biology, biophysical, and in vivo microbiological techniques.

X-ray Crystallography of the Ribosome-Onc112 Complex

This protocol was fundamental to visualizing the direct interaction between this compound and its target.

Objective: To determine the high-resolution 3D structure of an this compound derivative bound to the bacterial 70S ribosome.

Methodology:

  • Complex Formation: The this compound derivative Onc112 was co-crystallized with the 70S ribosome from Thermus thermophilus. The complex also included an mRNA molecule and a tRNA bound to the P-site to mimic a translation-competent state.[6]

  • Crystallization: The ribosome-Onc112 complex was crystallized using vapor diffusion methods.

  • Data Collection: X-ray diffraction data were collected from the crystals at a synchrotron source. The structure of Onc112 bound to the ribosome was determined at a resolution of 2.9 Å.[6]

  • Structure Solution and Refinement: The structure was solved by molecular replacement using existing ribosome structures, and the resulting electron density maps were used to model the bound Onc112 peptide.[6]

Single-Molecule FRET (smFRET) Elongation Assay

This technique allows for the real-time observation of translation dynamics at the single-molecule level.

Objective: To characterize how Onc112 affects the kinetics of early elongation cycles during protein synthesis.[7]

Methodology:

  • Assay Preparation: Ribosomes were programmed with specific mRNAs encoding a common motif. Fluorescent dyes (e.g., Cy3 and Cy5) were attached to specific tRNAs to act as a FRET pair.[7]

  • Data Acquisition: The prepared components were flowed onto a microscope slide. Real-time fluorescence signals were collected as the labeled tRNAs bound to the ribosome, allowing for the measurement of dwell times for each step of the elongation cycle.[7]

  • Analysis: The presence of Onc112 was shown to significantly increase the dwell times for a full elongation cycle, demonstrating a slowing of the overall elongation rate. The assay also quantified a decrease in the percentage of active ribosomes as elongation progressed through the first several cycles.[7]

Experimental Workflow Diagram

smFRET_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep1 Label tRNAs with Cy3 & Cy5 dyes Prep2 Program Ribosomes with specific mRNA Prep1->Prep2 Prep3 Immobilize Ribosome Complexes on Slide Prep2->Prep3 Exp1 Flow in Labeled tRNAs and this compound (or control) Prep3->Exp1 Exp2 Acquire Fluorescence Data (TIRF Microscopy) Exp1->Exp2 Ana1 Generate Real-time Fluorescence Traces Exp2->Ana1 Ana2 Calculate Dwell Times for Elongation Steps Ana1->Ana2 Ana3 Determine Percentage of Active Ribosomes Ana1->Ana3

Caption: Workflow for a single-molecule FRET (smFRET) experiment.

Conclusion and Future Directions

This compound represents a compelling class of antimicrobial agents with a well-defined and potent mechanism of action against bacterial ribosomes. Its ability to simultaneously block multiple functional centers of the ribosome provides a strong foundation for its efficacy and suggests a potentially higher barrier to the development of resistance. The detailed structural and kinetic data available for this compound-ribosome interactions offer an invaluable platform for the structure-based design of next-generation antibiotics.[1][6] Future research will likely focus on optimizing the pharmacokinetic properties of this compound derivatives to enhance their in vivo stability and efficacy, further exploring their activity against a broader range of clinically relevant pathogens, and investigating potential synergies with existing antibiotics.

References

Oncocin Peptide: A Technical Guide to its Primary Cellular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oncocin, a proline-rich antimicrobial peptide (PrAMP), represents a promising class of antibiotics with a distinct mechanism of action that circumvents common resistance pathways. This technical guide provides an in-depth analysis of the primary cellular target of this compound, the bacterial ribosome, detailing the molecular interactions and the consequential inhibition of protein synthesis. Through a synthesis of crystallographic, biochemical, and biophysical data, this document elucidates the binding site, mechanism of inhibition, and key quantitative parameters of this compound's activity. Detailed experimental protocols for assays crucial to understanding this interaction are provided, alongside visual representations of the underlying molecular pathways and experimental workflows.

The Primary Cellular Target: The Bacterial 70S Ribosome

Extensive research has unequivocally identified the bacterial 70S ribosome as the primary cellular target of this compound and its derivatives, such as Onc112.[1][2][3][4][5][6] While interactions with the chaperone protein DnaK have been reported, the affinity of this compound for the ribosome is significantly higher, with dissociation constants in the nanomolar range, making it the preferred and functionally relevant target for its antimicrobial activity.[1][2] this compound exhibits a high degree of selectivity for bacterial ribosomes, displaying low toxicity to mammalian cells, in part due to differences in cellular uptake mechanisms.[7]

Binding Site within the Ribosomal Exit Tunnel

Crystallographic studies have revealed that this compound binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit.[1][2][5][8][9][10] The peptide forms an extended plug, approximately 34 Å in length, that sterically occludes the tunnel.[1] This binding site is multifaceted, spanning three critical functional regions of the ribosome:

  • The Peptidyl Transferase Center (PTC): The N-terminus of this compound extends towards the PTC, the catalytic core of the ribosome responsible for peptide bond formation.[1][2][5]

  • The A-site: The peptide directly interferes with the binding of aminoacyl-tRNA (aa-tRNA) at the A-site (aminoacyl site).[1][2][7][8]

  • The P-site: this compound binding also indirectly affects the peptidyl-tRNA at the P-site (peptidyl site).[1][5]

The C-terminal portion of the peptide is primarily involved in cellular uptake.[7]

Mechanism of Action: Inhibition of Protein Synthesis

This compound's interaction with the ribosome leads to a potent inhibition of protein synthesis.[1][2][3][4] The mechanism is not through a simple blockade of the exit tunnel for a growing polypeptide chain, but rather a multifaceted interference with the early stages of translation.

Blocking the Transition from Initiation to Elongation

The binding of this compound allows for the formation of the translation initiation complex but prevents the subsequent transition to the elongation phase.[4][8][9][10] By occupying the A-site and PTC, this compound physically blocks the accommodation of the incoming aa-tRNA, a crucial step for the first peptide bond formation and subsequent elongation cycles.[7][8]

Destabilization of the Initiation Complex

Biochemical evidence demonstrates that the binding of this compound not only blocks but also destabilizes the initiation complex, leading to the dissociation of the initiator fMet-tRNA from the P-site.[4][8][9][10] This action effectively traps the ribosome in a non-productive state, halting protein synthesis.

Impact on Elongation Dynamics

Single-molecule FRET (smFRET) studies have provided a detailed view of how this compound affects the dynamics of early elongation.[7] These studies show that this compound:

  • Reduces the percentage of active ribosomes: A significant fraction of ribosomes are rendered inactive in the presence of the peptide.[7]

  • Slows the overall elongation rate: The rate of peptide bond formation and translocation is markedly decreased.[7]

  • Increases the rejection rate of cognate tRNA: The peptide interferes with the proper selection and binding of the correct aa-tRNA.[7]

Quantitative Data

The interaction of this compound with its target and its resulting antimicrobial activity have been quantified through various assays.

ParameterValueOrganism/SystemReference
Dissociation Constant (Kd) for 70S Ribosome Nanomolar rangeThermus thermophilus, E. coli[1][7]
Minimal Inhibitory Concentration (MIC) ~1 µg/mL (~2 µmol/L)E. coli[7]
IC50 for in vitro translation inhibition 2 to 6 µmol/LE. coli cell-free system[4]
Reduction in aa-tRNA delivery rate from 12.6 to 3.5 s⁻¹(µmol/L)⁻¹smFRET assay[7]
Decrease in active ribosomes ~70% active in 2nd cycle to ~30% in 8th cyclesmFRET assay[7]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on the Ribosome

The following diagram illustrates the key steps in this compound's inhibition of bacterial protein synthesis.

Oncocin_Mechanism cluster_cell Bacterial Cell Oncocin_ext This compound (extracellular) Membrane Cell Membrane Oncocin_ext->Membrane Uptake Oncocin_int This compound (intracellular) Membrane->Oncocin_int Ribosome 70S Ribosome Oncocin_int->Ribosome Binding to Exit Tunnel Translation Protein Synthesis (Elongation) Ribosome->Translation Inhibition

Caption: this compound's cellular entry and inhibition of ribosomal protein synthesis.

Experimental Workflow for Identifying this compound's Target

This diagram outlines a typical experimental workflow to identify and characterize the cellular target of a novel antimicrobial peptide like this compound.

Target_Identification_Workflow cluster_workflow Target Identification Workflow start Hypothesis: Intracellular Target affinity_chrom Affinity Chromatography (this compound-coupled matrix) start->affinity_chrom pull_down Pull-down Assay with cell lysate affinity_chrom->pull_down mass_spec Mass Spectrometry (Identify bound proteins) pull_down->mass_spec validation Target Validation mass_spec->validation binding_assays Binding Assays (Filter Binding, ITC) validation->binding_assays Confirm Interaction functional_assays Functional Assays (In vitro translation) validation->functional_assays Confirm Inhibition structural_studies Structural Studies (X-ray crystallography, Cryo-EM) binding_assays->structural_studies functional_assays->structural_studies

Caption: A generalized workflow for the identification and validation of this compound's cellular target.

Detailed Experimental Protocols

Ribosome Binding Assay (Filter Binding)

This assay quantifies the interaction between this compound and the 70S ribosome.

Principle: Radiolabeled ribosomes are incubated with varying concentrations of this compound. The mixture is then passed through a nitrocellulose filter, which retains protein and protein-ligand complexes but allows unbound nucleic acids to pass through. The amount of radioactivity retained on the filter is proportional to the amount of ribosome-Oncocin complex formed.

Materials:

  • Purified 70S ribosomes (radiolabeled, e.g., with ³²P)

  • Synthetic this compound peptide

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 6 mM β-mercaptoethanol)

  • Nitrocellulose filters (0.45 µm)

  • Vacuum filtration apparatus

  • Scintillation counter and vials

Procedure:

  • Prepare a series of dilutions of this compound peptide in binding buffer.

  • In separate reaction tubes, mix a constant amount of radiolabeled 70S ribosomes (e.g., 3 pmol) with each concentration of this compound. Include a no-peptide control.

  • Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Pre-wet the nitrocellulose filters with binding buffer.

  • Assemble the vacuum filtration apparatus with the pre-wetted filters.

  • Apply each reaction mixture to a separate filter under gentle vacuum.

  • Wash each filter twice with ice-cold binding buffer to remove unbound ribosomes.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the retained radioactivity against the this compound concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on protein synthesis in a cell-free system.

Principle: A cell-free translation system (e.g., from E. coli) is used to synthesize a reporter protein (e.g., luciferase) from its corresponding mRNA. The assay is performed in the presence of varying concentrations of this compound, and the amount of synthesized protein is quantified.

Materials:

  • E. coli S30 cell-free extract

  • Reporter mRNA (e.g., luciferase mRNA)

  • Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a non-radioactive mixture for luminescence-based assays)

  • Energy source (ATP, GTP)

  • This compound peptide

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

  • Luminometer (if using luciferase)

Procedure:

  • Set up a series of in vitro translation reactions, each containing the S30 extract, reporter mRNA, amino acids, and energy source.

  • Add varying concentrations of this compound to the reactions. Include a no-peptide control.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • For radiolabeling: Stop the reactions by adding TCA to precipitate the newly synthesized proteins. Collect the precipitates on filters, wash, and measure the incorporated radioactivity using a scintillation counter.

  • For luciferase assay: Add the luciferase substrate and measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-peptide control.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Toeprinting Assay

This primer extension inhibition assay maps the precise binding site of this compound on the ribosome.[11][12][13]

Principle: A DNA primer complementary to a region downstream of the start codon of an mRNA is used for reverse transcription. In the presence of ribosomes and initiation factors, a translation initiation complex forms on the mRNA. The reverse transcriptase will extend the primer until it is blocked by the leading edge of the ribosome, creating a "toeprint" - a cDNA product of a specific length. If this compound binds and stalls or alters the position of the ribosome, the length of the toeprint will change.

Materials:

  • Purified mRNA template

  • Radiolabeled DNA primer

  • Purified 30S and 50S ribosomal subunits

  • Initiation factors (IF1, IF2, IF3)

  • Initiator tRNA (fMet-tRNA)

  • Reverse transcriptase

  • dNTPs

  • This compound peptide

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Anneal the radiolabeled primer to the mRNA template.

  • Assemble the translation initiation complexes by incubating the primed mRNA with 30S subunits, initiation factors, and fMet-tRNA.

  • Add 50S subunits to form the 70S initiation complex.

  • Add varying concentrations of this compound to the reactions.

  • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.

  • Allow the primer extension to proceed for a defined time.

  • Stop the reactions and purify the cDNA products.

  • Analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same primed mRNA.

  • The appearance of a new or enhanced band (toeprint) at a specific position in the presence of this compound indicates the location of the stalled ribosome.

Conclusion

This compound's primary cellular target is the bacterial 70S ribosome, where it acts as a potent inhibitor of protein synthesis. By binding to the nascent peptide exit tunnel and interfering with critical ribosomal functions at the A-site and PTC, this compound effectively prevents the transition from translation initiation to elongation. This well-defined mechanism of action, coupled with its selectivity for bacterial ribosomes, makes this compound a compelling lead compound for the development of new antibiotics to combat the growing threat of antimicrobial resistance. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers engaged in the study and development of this promising class of antimicrobial peptides.

References

discovery and origin of Oncocin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery, Origin, and Mechanism of Oncocin

For Researchers, Scientists, and Drug Development Professionals

This compound and its derivatives represent a promising class of proline-rich antimicrobial peptides (PrAMPs) with potent activity against Gram-negative bacteria, including multidrug-resistant strains. Originally derived from an antibacterial peptide found in the milkweed bug, Oncopeltus fasciatus, this compound has been optimized for enhanced stability and efficacy. This guide provides a comprehensive overview of the discovery, origin, and detailed mechanism of action of this compound. It elucidates its unique intracellular mode of action, which involves entry into the bacterial cytoplasm and subsequent inhibition of protein synthesis by binding to the bacterial ribosome. We present key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of its mechanism and the workflows used to study it. This document serves as a technical resource for researchers engaged in the development of novel antimicrobial agents.

Discovery and Origin

This compound is a synthetic, optimized analogue of a naturally occurring proline-rich antimicrobial peptide first identified in the milkweed bug, Oncopeltus fasciatus.[1][2][3][4] The native peptide is part of the insect's innate immune system, providing defense against bacterial infections.[5] Recognizing its potential, researchers modified the original peptide to improve its activity against human pathogens and enhance its stability.[6] The resulting 19-amino acid peptide, named this compound (sequence: VDKPPYLPRPRPPRRIYNR-NH₂), exhibits potent bactericidal effects, particularly against Gram-negative bacteria, by targeting intracellular components without causing membrane lysis.[5][6][7][8] This targeted mechanism minimizes toxicity to mammalian cells, making this compound a compelling candidate for further therapeutic development.[1][6]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[3][5] Unlike many antimicrobial peptides that disrupt the bacterial cell membrane, this compound translocates into the cytoplasm to engage its intracellular target.

Cellular Uptake

This compound enters Gram-negative bacteria via the SbmA inner-membrane transporter protein.[1][2] This specific uptake mechanism contributes to its selective activity against bacteria.

Ribosomal Targeting and Inhibition of Translation

Once inside the cytoplasm, this compound's principal target is the 70S bacterial ribosome.[5][7] It binds with high affinity, in the nanomolar range, to the large 50S subunit.[1][4][5] Structural studies, including X-ray crystallography of the this compound derivative Onc112 bound to the Thermus thermophilus 70S ribosome, have provided a detailed view of this interaction.[5][7]

Key features of the interaction are:

  • Binding Site: this compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3][5][9]

  • Binding Orientation: It binds in a reverse orientation compared to a nascent polypeptide chain.[5][9]

  • Concerted Blockade: A single this compound molecule simultaneously obstructs three critical functional sites: the peptidyl transferase center (PTC), the aminoacyl-tRNA (aa-tRNA) binding site (A-site), and the upper portion of the peptide exit tunnel.[5][7][9]

This multi-site blockade effectively stalls protein synthesis by physically preventing the accommodation of aa-tRNA into the A-site, thereby inhibiting peptide bond formation and halting the elongation phase of translation.[1][4][7][9] Some evidence also suggests that this compound can destabilize the translation initiation complex.[3][9] While the chaperone protein DnaK has been identified as a secondary target, the binding affinity of this compound for the ribosome is approximately 50-fold stronger, establishing the ribosome as the primary site of action.[5][7]

Fig. 1: this compound cellular entry and mechanism of action.

Quantitative Data

The activity and properties of this compound and its derivatives have been quantified through various assays.

Table 1: Antimicrobial Activity of this compound and Derivatives
PeptideOrganismMIC (µg/mL)MediumCitation
This compoundE. coli~1-[1][4]
This compoundE. coli (34 strains)0.125 - 8Tryptic Soy Broth[6][10]
This compoundP. aeruginosa (clinical isolates)0.125 - 8Tryptic Soy Broth[6][10]
This compoundA. baumannii (clinical isolates)0.125 - 8Tryptic Soy Broth[6][10]
Onc15 P4K,L7RE. coli2-[11]
Onc19 (Parent)E. coli4-[11]
Table 2: Binding Affinity and In Vivo Efficacy
PeptideTarget/ModelParameterValueCitation
Onc11270S RibosomeDissociation Constant (Kd)Nanomolar range[1][4][5]
Onc72E. coli septicemia mouse modelEffective Dose (ED₅₀)~2 mg/kg[12]
Table 3: Pharmacokinetic Properties
PeptideParameterValueConditionCitation
This compoundHalf-life~20 minFull mouse serum[6]
This compound (Ornithine-substituted)Half-life>180 minFull mouse serum[6]

Key Experimental Protocols

The characterization of this compound has relied on a combination of structural biology, molecular biology, and microbiological techniques.

X-ray Crystallography of the this compound-Ribosome Complex

This protocol was essential for elucidating the precise binding site and inhibitory mechanism of this compound.

  • Complex Formation: The this compound derivative Onc112 was co-crystallized with the Thermus thermophilus 70S ribosome in complex with mRNA and a P-site bound tRNA.

  • Crystallization: Crystals were grown using vapor diffusion methods.

  • Data Collection: X-ray diffraction data were collected at a synchrotron source (e.g., beamline 24ID-C at the Advanced Photon Source, Argonne National Laboratory) using 0.3° oscillations.[5]

  • Data Processing: The collected diffraction data were integrated and scaled using software packages such as XDS.[5]

  • Structure Solution: The structure was solved by molecular replacement using a previously determined ribosome structure as a search model, employing programs like PHASER from the CCP4 suite.[5] The final model of this compound bound to the ribosome was then built and refined.

XRay_Workflow A Prepare Onc112 and 70S Ribosome Complex B Crystallize the Complex A->B C X-ray Diffraction (Synchrotron Source) B->C D Collect Diffraction Data C->D E Process Data (e.g., XDS) D->E F Solve Structure (Molecular Replacement) E->F G Refine Structural Model F->G

Fig. 2: Experimental workflow for X-ray crystallography.
In Vivo Dimethyl Sulfate (DMS) Footprinting

This technique was used to map the interaction sites of this compound on the 23S rRNA within living E. coli cells.[3]

  • Peptide Expression: A plasmid-based system was used to express this compound within E. coli. Expression was induced by adding an inducer like arabinose.

  • DMS Treatment: One hour after induction, bacterial cells were treated with DMS. DMS methylates the N1 position of accessible adenosine and the N3 of cytosine residues in rRNA that are not protected by peptide binding or RNA structure.

  • RNA Isolation: Total RNA was extracted from the DMS-treated cells.

  • Primer Extension: A specific primer, complementary to a region downstream of the suspected binding site on the 23S rRNA, was used for reverse transcription. The reverse transcriptase stops at the methylated base, generating cDNA fragments of specific lengths.

  • Analysis: The cDNA fragments were separated by gel electrophoresis. Sites protected by this compound binding show a decrease in band intensity compared to a control sample treated with DMS but not expressing this compound. This allows for the precise identification of interaction sites, such as protections observed at A2058 and A2059 in the PTC region.[3]

Single-Molecule FRET (smFRET) Assay

This assay provided real-time insights into how this compound affects the dynamics of the ribosome during translation elongation.[1][4]

  • System Preparation: Ribosomes were programmed with specific mRNAs. Fluorescent dyes (e.g., Cy3 and Cy5) were attached to specific tRNAs to act as a FRET pair.

  • Data Acquisition: The prepared components were immobilized on a microscope slide. The interactions were observed using total internal reflection fluorescence (TIRF) microscopy, which allows for the detection of single-molecule events.

  • Mechanism Probing: By monitoring the FRET signal between two adjacent tRNAs on the ribosome, researchers could measure the rate of elongation. The presence of this compound was shown to significantly slow the overall elongation rate and reduce the percentage of active ribosomes in early elongation cycles.[1]

Oncocin_Inhibition_Logic cluster_blockade Simultaneous Blockade A This compound Binds to Ribosomal Exit Tunnel B Blocks Peptidyl Transferase Center (PTC) A->B C Blocks A-Site A->C D Blocks Exit Tunnel Path A->D E Prevents Accommodation of aa-tRNA B->E C->E G Protein Synthesis is Halted D->G F Inhibition of Peptide Bond Formation E->F F->G

Fig. 3: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound is a highly optimized antimicrobial peptide with a sophisticated and specific mechanism of action against Gram-negative bacteria. Its ability to enter bacterial cells and inhibit the essential process of protein synthesis by binding to the ribosome makes it a powerful lead compound in the fight against antibiotic resistance. The detailed structural and mechanistic understanding, derived from advanced experimental techniques, provides a solid foundation for the structure-based design of a new generation of antimicrobial therapeutics. The data and protocols presented in this guide offer a technical resource for the continued research and development of this compound and other PrAMP-based drugs.

References

Oncocin's Antimicrobial Spectrum Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Oncocin and its analogues are proline-rich antimicrobial peptides (PrAMPs) that represent a promising class of therapeutics against multidrug-resistant Gram-negative bacteria.[1] Unlike many conventional antibiotics that rely on cell lysis, this compound penetrates the bacterial membranes and inhibits protein synthesis by binding to the 70S ribosome.[2][3] This guide provides a comprehensive overview of this compound's antimicrobial spectrum, its molecular mechanism of action, and detailed protocols for its evaluation. Quantitative data on its activity against key pathogens such as Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae are presented, alongside the methodologies required to perform these assessments.

Antimicrobial Spectrum of this compound and Analogues

This compound exhibits potent activity against a range of Gram-negative bacteria. The optimized peptide, this compound (VDKPPYLPRPRPPRRIYNR-NH2), and its derivative Onc112 (with D-arginine modifications for stability) have been extensively studied.[1][4] Their efficacy, measured by the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species, strain, and the testing conditions, such as the medium used.[1][5]

The following table summarizes the MIC values for this compound and its analogue Onc112 against several clinically relevant Gram-negative bacteria. Data is presented from studies using both full-strength and diluted Mueller-Hinton Broth (MHB), as peptide activity can be influenced by medium components.

PeptideBacterial SpeciesStrainMIC (µg/mL) in Full MHBMIC (µg/mL) in 12.5% MHBReference
This compoundE. coliW3110>644[5]
This compoundK. pneumoniaeNCTC 418>648[5]
This compoundP. aeruginosaPAO1>6416[5]
This compoundA. baumanniiATCC19606>6416[5]
Onc112E. coliW311042[5]
Onc112K. pneumoniaeNCTC 41844[5]
Onc112P. aeruginosaPAO1328[5]
Onc112A. baumanniiATCC1960684[5]
This compoundVarious Strains(34 isolates)0.125 - 8Not Reported[1]

Note: The study by Knappe et al. (2010) reported a range of 0.125 to 8 µg/mL for the original this compound against 34 different strains and clinical isolates, including various Enterobacteriaceae, P. aeruginosa, and A. baumannii, when tested in Tryptic Soy Broth.[1]

Molecular Mechanism of Action

This compound's mechanism is a multi-step process that involves entry into the bacterial cell and specific targeting of the ribosome to inhibit protein synthesis. This intracellular targeting is a hallmark of PrAMPs and distinguishes them from membrane-disrupting peptides.[2][6]

  • Cellular Uptake: this compound selectively targets Gram-negative bacteria, crossing the outer membrane and entering the cytoplasm primarily through the SbmA transporter.[6][7] The C-terminal region of the peptide is understood to be crucial for this cellular uptake process.[6]

  • Ribosome Binding: Once in the cytoplasm, this compound binds with high affinity to the bacterial 70S ribosome.[8][9] The N-terminal portion of the peptide is essential for this interaction.[6]

  • Inhibition of Translation: this compound acts as a plug, physically obstructing the peptide exit tunnel on the 50S ribosomal subunit.[3][8] Its binding site remarkably overlaps with three critical functional centers: the peptidyl transferase center (PTC), the aminoacyl-tRNA binding site (A-site), and the upper part of the exit tunnel.[7][8] This steric hindrance prevents the accommodation of aminoacyl-tRNA, blocks peptide bond formation, and ultimately stalls protein synthesis at the initiation phase.[4][7][10]

Oncocin_Mechanism_of_Action This compound Mechanism of Action in Gram-Negative Bacteria cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm Oncocin_ext This compound Peptide SbmA SbmA Transporter Oncocin_ext->SbmA 1. Approach & Binding Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Oncocin_int This compound SbmA->Oncocin_int 2. Translocation Ribosome 70S Ribosome Oncocin_int->Ribosome 3. Ribosome Targeting (N-Terminus) Inhibition Protein Synthesis Inhibition Ribosome->Inhibition 4. Blocks Exit Tunnel, PTC, and A-Site

Caption: this compound's mechanism of action against Gram-negative bacteria.

Experimental Protocols

The standard method for determining the antimicrobial activity of peptides like this compound is the broth microdilution assay. The following protocol is a modified version of the CLSI standard, optimized for cationic antimicrobial peptides to prevent loss of substance due to nonspecific binding.[11][12][13]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method establishes the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide (e.g., this compound, Onc112)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates (critical to prevent peptide adsorption)[13][14]

  • Sterile polypropylene tubes

  • Peptide solvent/diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[11][12]

  • Spectrophotometer or microplate reader

Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (≤24 hours old), select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into 5 mL of MHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland turbidity standard.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]

  • Preparation of Peptide Dilutions:

    • Prepare a concentrated stock solution of the peptide in a suitable solvent like sterile deionized water.

    • Perform serial two-fold dilutions of the peptide stock in the peptide diluent (0.01% acetic acid, 0.2% BSA) using polypropylene tubes.[11][12] These dilutions should be prepared at 10 times the final desired concentration.

  • Assay Procedure:

    • Dispense 100 µL of the standardized bacterial suspension into each well of a 96-well polypropylene plate.[11]

    • Add 11 µL of each 10x peptide dilution to the corresponding wells.[12]

    • Include a positive control for growth (wells with bacteria and 11 µL of peptide diluent, but no peptide).

    • Include a negative control for sterility (wells with 111 µL of MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest peptide concentration that causes complete inhibition of visible bacterial growth.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[11]

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_bacteria 1. Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) add_bacteria 3. Add 100 µL Bacterial Suspension to Polypropylene 96-well plate prep_bacteria->add_bacteria prep_peptide 2. Prepare 10x Peptide Serial Dilutions (in 0.01% Acetic Acid / 0.2% BSA) add_peptide 4. Add 11 µL of 10x Peptide Dilutions to corresponding wells prep_peptide->add_peptide add_controls 5. Prepare Controls (Growth & Sterility) add_peptide->add_controls incubate 6. Incubate Plate (37°C, 18-24 hours) add_controls->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

This compound and its derivatives have demonstrated significant potential as antimicrobial agents against challenging Gram-negative pathogens. Their unique intracellular mechanism of action, which involves the inhibition of protein synthesis via ribosome binding, makes them attractive candidates for further development, particularly in an era of growing resistance to membrane-targeting and other classes of antibiotics. The data and protocols provided in this guide serve as a technical resource for researchers engaged in the evaluation and optimization of this promising peptide class.

References

An In-depth Technical Guide to the Early Research and Publications on Oncocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Oncocin, a proline-rich antimicrobial peptide (PrAMP). The document delves into its initial discovery, characterization, mechanism of action, and early preclinical data, presenting the information in a manner accessible to researchers, scientists, and professionals in the field of drug development. All quantitative data has been summarized into tables for comparative analysis, and detailed experimental methodologies for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language.

Introduction to this compound

This compound is a proline-rich antimicrobial peptide originally derived from the milkweed bug, Oncopeltus fasciatus.[1][2] It has been optimized to be particularly effective against Gram-negative human pathogens.[1] Unlike many other antimicrobial peptides that act by disrupting the cell membrane, this compound and its analogues function by entering the bacterial cytoplasm and inhibiting intracellular targets, primarily the ribosome.[3][4][5][6] This non-lytic mechanism of action makes this compound a promising candidate for the development of new antibiotics, especially in the face of rising multidrug resistance.[5][7][8] Early research focused on understanding its mode of action, identifying its specific binding sites, and optimizing its structure to enhance stability and efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data from early this compound research, including its antibacterial activity and in vivo efficacy.

Table 1: In Vitro Antibacterial Activity of this compound and its Derivatives

PeptideOrganismMIC (μg/mL)MIC (mg/L)MediumReference
This compoundEscherichia coli (34 strains/isolates)0.125 - 8Tryptic Soy Broth[1][9]
This compoundPseudomonas aeruginosa (34 strains/isolates)0.125 - 8Tryptic Soy Broth[1][9]
This compoundAcinetobacter baumannii (34 strains/isolates)0.125 - 8Tryptic Soy Broth[1][9]
Onc112E. coli~1 (equivalent to ~2 µmol/L)2[10][11]
Onc72E. coli433% TSB[12]
Onc72Gram-negative bacteria2 - 8[11]
Onc112Gram-negative bacteria2 - 8[11]
Onc19 P4K,L7R2-fold decrease compared to parent[7]

Table 2: In Vivo Efficacy of this compound Derivatives in a Murine Sepsis Model

PeptideDose (mg/kg)EfficacyED₅₀ (mg/kg)Reference
Onc72≥5100% survival~2[12]
Onc722.56 out of 7 animals survived[11]
Onc1122.5 and 5100% survival[11]

Table 3: Pharmacokinetic Properties of this compound Derivatives

PeptideParameterValueReference
Onc72Elimination t₁/₂~12 min[11]
Onc72C₀3.3 mg/L[11]
Onc72V32 mL[11]
Onc112C₀ (initial)4.0 mg/L[11]
Onc112C (10 min)5.4 mg/L[11]
This compound (unmodified)Serum half-life (mouse)~20 min[9]
This compound (Ornithine substituted)Serum half-life (mouse)>180 min[9]

Mechanism of Action: Ribosome Inhibition

Early structural and biochemical studies revealed that this compound targets the bacterial ribosome to inhibit protein synthesis.[1][4][5][6] The this compound derivative, Onc112, was shown to bind to the 70S ribosome with nanomolar dissociation constants.[10] Crystal structures of Onc112 bound to the Thermus thermophilus 70S ribosome showed that it occupies three critical functional sites simultaneously[2][4][6][10]:

  • The Upper Ribosomal Exit Tunnel: this compound binds within the polypeptide exit tunnel, physically obstructing the path of the nascent polypeptide chain.[4][6][10]

  • The Peptidyl Transferase Center (PTC): Its N-terminus extends into the PTC, the active site for peptide bond formation.[1][4][6]

  • The Aminoacyl-tRNA (aa-tRNA) Binding Site (A-site): this compound sterically hinders the accommodation of aa-tRNA into the A-site.[1][2][10]

This multi-pronged attack effectively stalls translation during the elongation phase.[4][10] Single-molecule FRET studies have demonstrated that Onc112 slows the overall elongation rate and reduces the percentage of active ribosomes, particularly in the early elongation cycles.[10]

Oncocin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Sites cluster_interface Subunit Interface 50S_subunit 50S Subunit 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Polypeptide Nascent Polypeptide PTC->Polypeptide Peptide bond formation blocked Inhibition Translation Inhibition PTC->Inhibition Exit_Tunnel Polypeptide Exit Tunnel Exit_Tunnel->Polypeptide Elongation blocked Exit_Tunnel->Inhibition A_site A-site A_site->Inhibition P_site P-site This compound This compound This compound->PTC Binds to & blocks This compound->Exit_Tunnel Occupies This compound->A_site Sterically hinders binding at aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding prevented

This compound's multi-site inhibition of the bacterial ribosome.

Experimental Protocols

Detailed methodologies from key early studies on this compound are outlined below.

This technique was employed to observe the real-time effects of this compound on translation elongation.[10]

  • Objective: To characterize how Onc112 affects the percentage of active ribosomes and elongation rates during early translation cycles.

  • Methodology:

    • mRNA Preparation: Six different mRNAs were synthesized, each encoding a common Val-Phe (VF) motif at varying positions (0, 2, 4, 6, 8, or 10 codons) after the AUG start codon.

    • tRNA Labeling: Val-tRNA and Phe-tRNA were labeled with Cy5 and Cy3 fluorescent dyes, respectively.

    • Ribosome Complex Formation: Initiation complexes were formed with E. coli ribosomes, the specific mRNA, and initiator tRNA.

    • smFRET Measurement: The prepared complexes were immobilized on a microscope slide. A mixture containing the fluorescently labeled aa-tRNAs and Onc112 (or a control buffer) was flowed over the slide.

    • Data Acquisition: Fluorescence signals from single ribosomes were recorded over time. The appearance and disappearance of FRET signals between the Cy5 and Cy3 dyes, corresponding to the binding and translocation of the labeled tRNAs, were monitored.

    • Analysis: The dwell times of different FRET states and the percentage of active ribosomes completing each elongation cycle were calculated to determine the effect of Onc112 on elongation rate and processivity.

This method was used to identify the binding site of this compound on the 23S rRNA within living E. coli cells.[1]

  • Objective: To map the interaction sites of in vivo-expressed this compound on the bacterial ribosome.

  • Methodology:

    • This compound Expression: E. coli cells were transformed with a plasmid engineered to express this compound upon induction with arabinose.

    • DMS Treatment: Following induction of this compound expression, the bacterial cells were treated with DMS. DMS methylates adenine (at N1) and cytosine (at N3) bases that are not protected by protein binding or involved in secondary structures.

    • RNA Isolation: Total RNA was extracted from the DMS-treated cells.

    • Primer Extension: Reverse transcription was performed on the isolated RNA using primers specific to regions of the 23S rRNA. The reverse transcriptase stops at the methylated bases.

    • Analysis: The resulting cDNA fragments were separated by gel electrophoresis. A decrease in the intensity of a band in the this compound-expressing sample compared to the control (no this compound) indicated protection of that nucleotide by this compound binding. This revealed protections at A2058 and A2059 in the peptidyl transferase center and at C2556 in the A-loop region.[1]

DMS_Footprinting_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Analysis A Transform E. coli with This compound-expressing plasmid B Induce this compound expression (add arabinose) A->B C Treat cells with DMS B->C D Isolate total RNA C->D Cell Lysis E Perform primer extension (Reverse Transcription) D->E F Analyze cDNA fragments by gel electrophoresis E->F G Identify protected nucleotides F->G H Determine this compound Binding Site G->H Map to 23S rRNA structure

Workflow for in vivo DMS footprinting of this compound.

This in vivo model was crucial for evaluating the efficacy of this compound derivatives in a living organism.[12]

  • Objective: To determine the toxicity and therapeutic efficacy of this compound derivatives (e.g., Onc72) against a lethal bacterial infection.

  • Methodology:

    • Toxicity Study: Healthy NMRI mice were administered single or multiple intraperitoneal injections of the this compound derivative at various doses (e.g., 20 or 40 mg/kg). The animals were monitored for abnormal behavior, morbidity, and mortality. Histopathological examinations of organs were performed to assess for toxic effects.

    • Efficacy Study:

      • Mice were infected with a lethal dose of E. coli via intraperitoneal injection.

      • At specific time points post-infection, cohorts of mice were treated with different doses of the this compound derivative (e.g., 1.25, 2.5, 5 mg/kg) or a control (e.g., vehicle or a standard antibiotic like ciprofloxacin).

      • Animal survival rates were monitored over several days.

      • Bacterial counts in blood, peritoneal lavage, and various organs were determined at different time points to assess the peptide's ability to clear the infection.

    • Data Analysis: The effective dose 50 (ED₅₀) was calculated, and statistical analyses were performed to compare the survival rates and bacterial burdens between different treatment groups.

Conclusion

The early research on this compound laid a strong foundation for its development as a novel antimicrobial agent. These studies successfully identified its unique intracellular target, the bacterial ribosome, and elucidated its multi-site mechanism of inhibition. Quantitative in vitro and in vivo data demonstrated its potent activity against clinically relevant Gram-negative pathogens. The detailed experimental protocols developed during this initial phase, such as smFRET and in vivo footprinting, were instrumental in providing a deep mechanistic understanding. This body of work highlights this compound's potential as a template for designing a new generation of antibiotics that can overcome existing resistance mechanisms.

References

cellular uptake mechanism of Oncocin in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Uptake and Mechanism of Action of Oncocin in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a proline-rich antimicrobial peptide (PrAMP), represents a promising class of therapeutics against Gram-negative bacteria due to its unique intracellular mechanism of action that circumvents common resistance pathways. Unlike many antimicrobial peptides that disrupt the bacterial membrane, this compound translocates into the cytoplasm to inhibit essential cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake mechanism in bacteria. It details the multi-step process of membrane translocation, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated pathways and workflows.

Introduction to this compound

This compound is a 19-amino-acid PrAMP, derived from the milkweed bug (Oncopeltus fasciatus), which has been optimized for potent activity against clinically relevant Gram-negative pathogens.[1][2] Its primary mode of action is the inhibition of protein synthesis by binding to the bacterial 70S ribosome.[3][4] A key feature of this compound and other PrAMPs is their ability to kill bacteria without significant membrane disruption, making them an attractive alternative to conventional antibiotics.[5][6] This non-lytic mechanism contributes to their low toxicity toward mammalian cells, which they are generally unable to penetrate effectively.[5][7] The overall antibacterial action is a coordinated sequence of events, beginning with translocation across the bacterial cell envelope to reach its intracellular targets.

The Multi-Step Cellular Uptake Mechanism

The entry of this compound into the bacterial cytoplasm is a sophisticated, multi-stage process involving passive diffusion across the outer membrane followed by active transport through the inner membrane.[3][8]

Outer Membrane Translocation

The initial step involves the passive diffusion of this compound across the lipopolysaccharide (LPS)-containing outer membrane of Gram-negative bacteria.[8] Studies using fluorescence-labeled peptides have shown that this compound can penetrate and enter the periplasmic space within approximately 20 minutes.[2] This process is thought to be facilitated by the peptide's cationic nature, which allows for initial electrostatic interactions with the negatively charged bacterial surface.

Inner Membrane Translocation

Following its arrival in the periplasm, this compound is actively transported across the inner cytoplasmic membrane.[3][8] This step is crucial for reaching its cytosolic targets. The bacterial transporter SbmA has been identified as a key player in the uptake of this compound and other PrAMPs.[3][7][9] However, some evidence suggests that under certain conditions, such as in dilute growth media which stimulate peptide uptake, the process may be independent of SbmA, hinting at alternative or redundant transport mechanisms.[10][11] This active transport mechanism is a critical determinant of this compound's specificity for bacterial cells.

cluster_outside Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Oncocin_ext This compound OM_node LPS Oncocin_ext->OM_node 1. Electrostatic Interaction Oncocin_peri This compound OM_node->Oncocin_peri 2. Passive Diffusion SbmA SbmA Transporter Oncocin_peri->SbmA 3. Binding to Transporter Oncocin_intra This compound SbmA->Oncocin_intra 4. Active Transport Ribosome 70S Ribosome Oncocin_intra->Ribosome 5a. Inhibition of Protein Synthesis DnaK DnaK Oncocin_intra->DnaK 5b. Inhibition of Protein Folding cluster_structure This compound Peptide Structure cluster_function Biological Function N_Terminus N-Terminus (Residues 1-14) Ribosome_Binding Ribosome Binding & Inhibition of Translation N_Terminus->Ribosome_Binding Primary Role C_Terminus C-Terminus (Residues 15-19) Cellular_Uptake Cellular Uptake & Translocation C_Terminus->Cellular_Uptake Contributes to Stability Serum Stability C_Terminus->Stability Can be modified to enhance cluster_workflow Experimental Workflow for this compound Uptake & Activity Analysis Start Start: This compound Analog MIC 1. Determine MIC (Antimicrobial Activity) Start->MIC Uptake 2. Quantify Cellular Uptake (e.g., Label-Free Quantitation) Start->Uptake Binding 3. Measure Target Binding (e.g., Fluorescence Polarization) Start->Binding Inhibition 4. Assess Functional Inhibition (e.g., TX-TL Assay) Start->Inhibition Analysis 5. Correlate Data: Uptake vs. Binding vs. MIC MIC->Analysis Uptake->Analysis Binding->Analysis Inhibition->Analysis Conclusion Elucidate Structure-Activity Relationship (SAR) Analysis->Conclusion

References

Oncocin's Interaction with the Bacterial Ribosome: A Technical Guide to the Binding Site and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antibiotics with unique mechanisms of action. Proline-rich antimicrobial peptides (PrAMPs), such as Oncocin, represent a promising class of therapeutics that inhibit bacterial protein synthesis by targeting the ribosome. This technical guide provides an in-depth analysis of the this compound binding site on the bacterial 70S ribosome, detailing the molecular interactions, mechanism of inhibition, and the experimental methodologies used to elucidate these findings. This compound, and its well-studied derivative Onc112, physically obstructs three critical functional centers of the large ribosomal subunit (50S): the peptidyl transferase center (PTC), the aminoacyl-tRNA (A-site) binding region, and the nascent peptide exit tunnel (NPET).[1][2][3][4] This multi-site interaction effectively prevents the transition from translation initiation to elongation, leading to potent antibacterial activity.[5] This document consolidates key structural data, quantitative binding metrics, and detailed experimental protocols to serve as a comprehensive resource for researchers in the field of antibiotic development.

The this compound Binding Site: A Multi-Functional Blockade

Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that this compound binds within the large ribosomal subunit (50S) in a reverse orientation compared to a nascent polypeptide chain.[3][4][6] The peptide acts as a 34 Å-long plug, simultaneously occupying three adjacent and functionally crucial sites.[1][7]

  • Nascent Peptide Exit Tunnel (NPET): The primary binding locus is the upper region of the NPET, the channel through which newly synthesized proteins emerge from the ribosome.[1][3][4][5]

  • Peptidyl Transferase Center (PTC): The N-terminus of this compound extends into the PTC, the catalytic core of the ribosome responsible for peptide bond formation.[1][3][4][5]

  • The A-Site: this compound sterically hinders the binding pocket for the aminoacyl-tRNA (aa-tRNA), preventing the delivery of the next amino acid to be incorporated into the growing peptide chain.[2][3][4][5][6]

This unique, concerted mode of action, where a single molecule incapacitates multiple ribosomal functions, distinguishes this compound from many conventional antibiotics and may limit the development of resistance.[1][7]

Key Molecular Interactions with 23S rRNA

The high-affinity binding of this compound is mediated by a network of extensive interactions between the peptide's amino acid residues and the 23S ribosomal RNA (rRNA).

  • N-Terminal Interactions (PTC and A-Site): The first few residues of this compound are critical for its inhibitory activity.[1][2] The main chain of Val1 forms hydrogen bonds with C2573, while the side chain of Asp2 interacts with G2553 of the A-loop.[1] These interactions directly interfere with the path of the CCA-end of an incoming A-site tRNA.[1]

  • PTC Core Interactions: The middle portion of the peptide, specifically residues Leu7 and Tyr6, forms a three-layer stack with the base of nucleotide C2452.[1] Additional stability is conferred by interactions with U2506 and G2061.[1]

  • Peptide Exit Tunnel Interactions: Within the NPET, key arginine residues form crucial stacking interactions with rRNA bases. Arg9 stacks with the base of C2610, and Arg11 stacks with A2062.[1][5] The importance of Arg11 is highlighted by the observation that its substitution with alanine reduces the binding affinity for E. coli ribosomes by 6-fold.[5]

Mechanism of Translation Inhibition

This compound inhibits protein synthesis by preventing the crucial transition from the initiation phase to the elongation phase.[5] The binding mechanism leads to a multi-pronged attack on ribosomal function.

  • A-Site Blockade: By occupying the A-site cleft in the PTC, this compound physically prevents the accommodation of aminoacyl-tRNA.[5][6]

  • Initiation Complex Destabilization: While the 70S initiation complex can still form in the presence of this compound, the peptide's presence destabilizes it.[5][6] This leads to the dissociation of the initiator fMet-tRNA from the P-site, effectively aborting the translation process before elongation can begin.[6]

  • Inhibition of Peptidyl Transfer: By displacing key nucleotides like U2585, this compound would cause a steric clash with a peptidyl-tRNA in the P-site, thereby blocking the peptidyl transferase function of the ribosome.[1]

The overall effect is a potent stall of protein synthesis, ultimately leading to bacterial cell death.[1][2]

Quantitative Data Summary

The interaction between this compound and the bacterial ribosome has been quantified through various biochemical and biophysical assays. The following tables summarize key findings.

Table 1: Ribosome Binding Affinity and Biological Activity

Peptide VariantTargetMethodDissociation Constant (Kd)Minimum Inhibitory Concentration (MIC)Reference
Onc112E. coli 70S RibosomeBinding AssaysNanomolar range~1 µg/mL[1][2]
Api137 (another PrAMP)E. coli 70S RibosomeBinding Assays4.73 µmol/L (purified)Not specified[8]
Cf-ARV-1502E. coli 70S RibosomeBinding Assays201 ± 16 nmol/LNot specified[8]

Table 2: Impact of this compound Mutations on Activity

MutationEffectFold ChangeReference
K3A, Y6A, L7A, R11AAbolished antibacterial activity>30-fold decrease in binding affinity[1][5]
R11ADecreased affinity for E. coli ribosomes6-fold decrease[5]

Table 3: Dimethyl Sulfate (DMS) Footprinting Results on E. coli 23S rRNA

NucleotideRegionEffect of this compound BindingFold Change in DMS ReactivityReference
A2058PTCProtection3-fold to 14-fold decrease[4][5]
A2059PTCProtection2-fold to 5-fold decrease[4][5]
C2556A-loop (Helix 92)Protection14-fold decrease[5]
C2551A-loop (Helix 92)Protection3-fold decrease[5]
C2559A-loop (Helix 92)Protection2-fold decrease[5]
A2560A-loop (Helix 92)Protection2-fold decrease[5]

Experimental Protocols

The elucidation of the this compound binding site and its mechanism of action relies on a combination of structural biology, biochemistry, and biophysical techniques.

X-ray Crystallography of the this compound-Ribosome Complex

This protocol provides a general workflow for determining the high-resolution structure of this compound bound to the 70S ribosome.

  • Preparation of Ribosomes: 70S ribosomes are purified from bacterial strains, typically Thermus thermophilus or Escherichia coli, through sucrose gradient ultracentrifugation.

  • Complex Formation: Purified 70S ribosomes are incubated with a synthetic mRNA, a deacylated tRNA in the P-site (e.g., tRNAfMet), and a molar excess of the this compound peptide (e.g., Onc112) to ensure saturation of the binding site.[1]

  • Crystallization: The this compound-70S ribosome complex is crystallized using vapor diffusion methods. This involves mixing the complex with a reservoir solution containing precipitants (e.g., polyethylene glycol) and salts, and allowing crystals to form over several days to weeks.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a known ribosome structure as a search model. The electron density map for the bound this compound peptide is then identified, and the peptide is modeled into the density. The final model is refined to produce a high-resolution structure.[1]

In Vivo Dimethyl Sulfate (DMS) Footprinting

DMS footprinting identifies rRNA nucleotides that are protected from chemical modification by the binding of a ligand like this compound, providing nucleotide-level resolution of the binding site within the cellular environment.[4][5]

  • Peptide Expression: E. coli cells carrying a plasmid for the inducible expression of this compound are grown to mid-log phase. Peptide expression is induced (e.g., with arabinose).[5]

  • DMS Treatment: One hour post-induction, the bacterial culture is treated with DMS. DMS methylates the N1 position of adenine and the N3 position of cytosine in single-stranded or accessible RNA regions.

  • RNA Isolation: The reaction is quenched, and total RNA is immediately isolated from the cells.

  • Primer Extension: Reverse transcription is performed on the isolated RNA using fluorescently labeled primers specific to regions of the 23S rRNA (e.g., the PTC and A-loop regions).[5][9] Reverse transcriptase stalls one nucleotide before a DMS-modified base.

  • Data Analysis: The resulting cDNA fragments are separated by capillary electrophoresis. The intensity of the bands corresponding to reverse transcription stops indicates the level of DMS modification at each nucleotide. A decrease in band intensity in the this compound-expressing sample compared to a control indicates protection of that nucleotide by peptide binding.[5]

Single-Molecule FRET (smFRET) Assay for Translation Dynamics

smFRET allows for the real-time observation of conformational changes in the ribosome during translation, revealing how this compound affects processes like tRNA binding and translocation.[2]

  • Preparation of Labeled Components: Ribosomes, tRNAs, and mRNA are fluorescently labeled with a FRET donor-acceptor pair. For instance, ribosomal protein L11 can be labeled with a donor fluorophore and an incoming aa-tRNA with an acceptor.[2]

  • Immobilization: Ribosome-mRNA complexes are immobilized on a passivated quartz surface for total internal reflection fluorescence (TIRF) microscopy.

  • Initiation Complex Formation: The experiment is initiated by flowing in initiator tRNA (fMet-tRNA) and initiation factors to form 70S initiation complexes.

  • Elongation Monitoring: A mixture containing elongation factors, aminoacyl-tRNAs (including the FRET-labeled aa-tRNA), GTP, and this compound (or a buffer control) is introduced.

  • Data Acquisition and Analysis: The fluorescence signals from single ribosomes are recorded over time. The appearance and disappearance of FRET signals correspond to the binding and dissociation of tRNA molecules. Analysis of these traces reveals the rates of aa-tRNA delivery, rejection of incorrect tRNAs, and translocation, and how these rates are altered by the presence of this compound.[2]

Visualizations

Diagram 1: this compound's Mechanism of Action on the Bacterial Ribosome

Oncocin_Mechanism cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_Site A-Site NPET Nascent Peptide Exit Tunnel (NPET) This compound This compound Peptide This compound->PTC Binds and Blocks This compound->A_Site Binds and Blocks This compound->NPET Binds and Blocks aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binding Prevented Initiation_Complex 70S Initiation Complex Initiation_Complex->this compound Binding leads to Destabilization Stalled_Complex Stalled/Dissociated Complex Initiation_Complex->Stalled_Complex Inhibition Translation Inhibition Stalled_Complex->Inhibition

Caption: this compound binds to three key sites on the 50S subunit, blocking aa-tRNA and destabilizing the initiation complex.

Diagram 2: Experimental Workflow for DMS Footprinting

DMS_Footprinting_Workflow Start E. coli Culture (+ this compound Plasmid) Induction Induce this compound Expression Start->Induction DMS_Treat Treat Cells with DMS Induction->DMS_Treat RNA_Extract Isolate Total RNA DMS_Treat->RNA_Extract Primer_Ext Primer Extension with Fluorescent Primers RNA_Extract->Primer_Ext Cap_Electro Capillary Electrophoresis Primer_Ext->Cap_Electro Analysis Analyze Footprint: Compare +/- this compound Cap_Electro->Analysis Result Identify Protected rRNA Nucleotides Analysis->Result

Caption: Workflow for identifying this compound's rRNA binding sites in vivo using dimethyl sulfate (DMS) footprinting.

Diagram 3: Key this compound Interaction Sites on 23S rRNA

Oncocin_rRNA_Interactions This compound Onc112 Peptide Val1 Asp2 Tyr6 Leu7 Arg9 Arg11 rRNA_PTC PTC Nucleotides G2553 (A-loop) C2573 C2452 U2506 This compound:v1->rRNA_PTC:c2573 H-bond This compound:d2->rRNA_PTC:g2553 H-bond This compound:y6->rRNA_PTC:c2452 Stacking This compound:l7->rRNA_PTC:c2452 Stacking rRNA_NPET NPET Nucleotides A2062 C2610 This compound:r9->rRNA_NPET:c2610 Stacking This compound:r11->rRNA_NPET:a2062 Stacking

Caption: Specific interactions between key this compound residues and nucleotides of the 23S rRNA in the PTC and NPET.

References

The SbmA Transporter: A Gateway for Oncocin's Antimicrobial Assault

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the SbmA Transporter in Oncocin Uptake

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of antibiotics, particularly against multidrug-resistant Gram-negative bacteria. A key member of this class, this compound, and its derivatives exert their potent antibacterial effects by targeting and inhibiting the bacterial ribosome. However, to reach this intracellular target, this compound must first breach the bacterial inner membrane. This critical translocation step is predominantly mediated by the inner membrane transporter, SbmA. This technical guide provides a comprehensive overview of the SbmA transporter's structure, function, and indispensable role in the uptake of this compound, supported by quantitative data, detailed experimental protocols, and conceptual diagrams to elucidate the underlying mechanisms.

This compound: A Ribosome-Targeting Antimicrobial Peptide

This compound is a 19-residue PrAMP originally derived from the milkweed bug, Oncopeltus fasciatus. Unlike many antimicrobial peptides that act by disrupting the bacterial membrane, this compound and its optimized variant, Onc112, have a non-lytic mechanism of action. After entering the cytoplasm, they bind with high affinity to the bacterial 70S ribosome.[1] Structural studies have revealed that this compound binds within the ribosomal exit tunnel, physically obstructing the path of the nascent polypeptide chain and interfering with the peptidyl transferase center, thereby potently inhibiting protein synthesis.[1][2] This targeted mechanism makes this compound an attractive candidate for antibiotic development. The efficacy of this compound is, therefore, critically dependent on its efficient transport into the bacterial cell.

The SbmA Transporter: Structure and Function

SbmA is an integral inner membrane protein found in a wide range of Gram-negative bacteria, including Escherichia coli.[3][4] It is a secondary transporter that functions as a homodimer and utilizes the proton-motive force to drive the translocation of its substrates across the membrane.[5][6] Cryo-electron microscopy has revealed that SbmA possesses a novel fold, defining a new class of transporters.[7][8] The transporter is characterized by a large internal cavity that can accommodate structurally diverse substrates, explaining its promiscuity.[7][8] SbmA is known to transport a variety of molecules, including microcins, bleomycin, and, most notably, proline-rich antimicrobial peptides like this compound.[3][9]

The Critical Role of SbmA in this compound Uptake

The entry of this compound into the bacterial cytoplasm is not a passive process but an active transport mechanism facilitated primarily by SbmA.[10][11] This has been conclusively demonstrated through experiments using E. coli strains with a deleted sbmA gene (ΔsbmA). These mutant strains exhibit significantly reduced susceptibility to this compound and its derivatives compared to their wild-type counterparts.[12]

The transport activity of SbmA, and consequently the potency of this compound, can be influenced by environmental conditions. For instance, the antibacterial activity of this compound is often enhanced in dilute growth media, an effect attributed to the increased expression or activity of the SbmA transporter, leading to greater peptide uptake.[12] While SbmA is the principal gateway for this compound, some studies suggest that other transporters, such as the drug/H+ antiporter MdtM, may play an accessory role in the uptake of certain this compound-like peptides.[13]

The overall mechanism involves this compound first crossing the outer membrane, followed by SbmA-mediated transport across the inner membrane, driven by the electrochemical gradient. Once in the cytoplasm, this compound binds to the ribosome, inhibiting translation and leading to bacterial growth inhibition or death.

Oncocin_Uptake_Mechanism Oncocin_ext This compound OM Outer Membrane Oncocin_ext->OM Passive Diffusion SbmA SbmA Transporter OM->SbmA IM Inner Membrane Oncocin_int This compound SbmA->Oncocin_int Active Transport (Proton Motive Force) Ribosome 70S Ribosome Oncocin_int->Ribosome Binding Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Leads to

Caption: this compound uptake via the SbmA transporter and its intracellular action.

Quantitative Data Presentation

The functional importance of SbmA in this compound activity is best illustrated by comparing the Minimum Inhibitory Concentrations (MICs) of this compound derivatives against wild-type (WT) and ΔsbmAE. coli strains.

PeptideE. coli StrainGrowth MediumMIC (μM)Fold Change (ΔsbmA/WT)Reference
L-Onc WTDilute MHB18[12]
ΔsbmADilute MHB8[12]
Onc112 WTDilute MHB18[12]
ΔsbmADilute MHB8[12]
sr9Cterm-Onc WTDilute MHB18[12]
ΔsbmADilute MHB8[12]
L-Onc WTFull MHB4>8[12]
ΔsbmAFull MHB>32[12]
Onc112 WTFull MHB2>16[12]
ΔsbmAFull MHB>32[12]

MHB: Mueller-Hinton Broth. Dilute medium enhances SbmA-dependent uptake.

SubstrateTransporterKinetic ParametersReference
Bac7(1-35) SbmAKm = 6.95 ± 0.89 μM[5],[6]
Vmax = 53.91 ± 3.17 nmol/min/mg SbmA[5],[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of SbmA in peptide uptake.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: Grow E. coli (both wild-type and ΔsbmA strains) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration, typically ~5 x 105 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (no peptide) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

Whole-Cell Transport Assay

This method directly measures the uptake of a fluorescently labeled peptide into bacterial cells.

  • Peptide Labeling: Synthesize this compound with a fluorescent tag (e.g., BODIPY) to create a probe like this compound-BY.

  • Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., PBS). Resuspend the cells to a specific optical density (e.g., OD600 of 0.5).

  • Uptake Measurement: Add the fluorescently labeled peptide to the cell suspension to initiate the transport assay.

  • Data Acquisition: At various time points, take aliquots of the cell suspension. Pellet the cells by centrifugation to separate them from the medium containing the non-internalized peptide.

  • Quantification: Measure the fluorescence of the cell pellet (or the supernatant) using a fluorometer or flow cytometer. The increase in cell-associated fluorescence over time indicates peptide uptake.

  • Kinetic Analysis: Plot the uptake rate against the peptide concentration to determine kinetic parameters like Km and Vmax.[5]

Transport_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Grow E. coli cells (WT and ΔsbmA) C Harvest and wash cells A->C B Synthesize fluorescent This compound (this compound-BY) D Incubate cells with This compound-BY B->D C->D E Take aliquots at different time points D->E F Separate cells from supernatant E->F G Measure fluorescence of cell pellet or supernatant F->G H Plot uptake vs. time G->H I Calculate kinetic parameters (Km, Vmax) H->I

Caption: Workflow for a whole-cell transport assay using fluorescently labeled this compound.

Generation of sbmA Deletion Mutants

Creating knockout strains is essential for confirming the role of a specific gene. The λ Red recombinase system is a common method.

  • PCR Amplification: Amplify an antibiotic resistance cassette (e.g., kanamycin resistance) using PCR primers that have 5' extensions homologous to the regions flanking the sbmA gene.

  • Transformation: Introduce the purified PCR product into an E. coli strain expressing the λ Red recombinase enzymes (from plasmid pKD46). These enzymes facilitate homologous recombination.

  • Recombination: The recombinase mediates the replacement of the chromosomal sbmA gene with the antibiotic resistance cassette.

  • Selection: Select for successful recombinants by plating the cells on agar containing the corresponding antibiotic (e.g., kanamycin).

  • Verification: Confirm the deletion of the sbmA gene and the correct insertion of the resistance cassette using PCR with primers flanking the sbmA locus and by DNA sequencing.

Logical_Relationship SbmA Functional SbmA Transporter Uptake Efficient this compound Uptake SbmA->Uptake Enables NoSbmA sbmA Deletion (ΔsbmA) NoUptake Impaired this compound Uptake NoSbmA->NoUptake Causes Susceptibility Bacterial Susceptibility (Low MIC) Uptake->Susceptibility Leads to Resistance Bacterial Resistance (High MIC) NoUptake->Resistance Leads to

Caption: Logical relationship between SbmA function and bacterial susceptibility to this compound.

Conclusion and Future Directions

The SbmA transporter is unequivocally a central player in the antimicrobial activity of this compound against Gram-negative bacteria. It serves as the primary conduit for the peptide's entry into the cell, a prerequisite for its interaction with the ribosomal target. The strong correlation between the presence of a functional SbmA transporter and bacterial susceptibility to this compound underscores its importance. For drug development professionals, this relationship presents both a challenge and an opportunity. While mutations in sbmA can lead to resistance, understanding the transport mechanism in detail could pave the way for designing novel this compound analogs with enhanced uptake or the ability to exploit alternative entry pathways, thereby broadening their spectrum of activity and overcoming potential resistance. Further structural and functional studies of the SbmA-Oncocin interaction will be invaluable in advancing PrAMPs as a next-generation therapeutic class.

References

Structural Analysis of Oncocin and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Among these, Oncocin, originally derived from the milkweed bug (Oncopeltus fasciatus), has been a focal point of research due to its potent activity against Gram-negative bacteria.[1][2] Unlike many antimicrobial peptides that act by disrupting cell membranes, this compound and its analogues function by targeting specific intracellular components, primarily the bacterial ribosome, to inhibit protein synthesis.[1][3][4] This targeted mechanism reduces toxicity to mammalian cells and makes them attractive candidates for drug development.[5]

This technical guide provides an in-depth overview of the structural analysis of this compound and its rationally designed analogues. It details the experimental methodologies used to elucidate their structure, summarizes key quantitative data, and illustrates the molecular mechanisms and experimental workflows involved.

This compound and Key Analogues

The native this compound is a 19-amino acid peptide with the sequence VDKPPYLPRPRPPRRIYNR.[1][6] Research has led to the development of numerous analogues designed to improve properties such as protease stability, serum half-life, and antibacterial activity. A significant portion of this work has focused on substitutions with non-natural amino acids, stereorandomization, and truncation.[1][7]

Onc112 , for example, incorporates D-arginine residues at positions 15 and 19, which significantly enhances its stability against proteolytic degradation.[8] Other studies have explored how truncating the peptide from the C-terminus affects activity, finding that the removal of up to four amino acids does not impair its antibacterial function.[1] Stereorandomization of C-terminal residues has also been shown to preserve ribosome binding and antibacterial activity while increasing serum stability.[7]

Peptide Sequence / Modification Key Characteristics
This compound VDKPPYLPRPRPPRRIYNRParent peptide optimized against Gram-negative pathogens.[2]
Onc112 VDKPPYLPRPRPPRr IYNr (r = D-Arg)D-Arg substitutions enhance protease stability and serum half-life.[8]
OncΔ4C VDKPPYLPRPRPPRRC-terminally truncated analogue; retains antibacterial activity.[1]
sr9Cterm-Onc VDKPPYLPRP(L/D-Xaa)9C-terminal stereorandomization; retains ribosome binding and improves serum stability.[7]
P4K, L7R mutants VDKK PYR PRPRPPRRIYNRCationic substitutions that can improve antimicrobial activity.[9]

Mechanism of Action: Ribosome and Chaperone Inhibition

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[4] This is achieved by binding within the peptide exit tunnel of the 50S ribosomal subunit.[3][4] Structural studies have revealed that a single this compound molecule simultaneously interacts with three critical functional sites of the 70S ribosome[3]:

  • The Peptidyl Transferase Center (PTC) : The catalytic site for peptide bond formation. This compound's N-terminus binds near the PTC, interfering with the placement of aminoacyl-tRNA (aa-tRNA) in the A-site.[3][4]

  • The A-Site : Where incoming aa-tRNA binds. This compound physically obstructs this site.[3][4]

  • The Peptide Exit Tunnel : The path for the nascent polypeptide chain. This compound forms a 34 Å-long plug, blocking the tunnel in a reverse orientation compared to a growing peptide.[3]

This multi-site interaction effectively stalls translation, preventing the elongation phase of protein synthesis.[3][10] In addition to ribosome inhibition, this compound has been reported to interact with the promiscuous substrate-binding site of the bacterial chaperone DnaK (Hsp70), leading to protein misfolding and aggregation.[3][11]

Oncocin_Mechanism cluster_cell Bacterial Cell cluster_ribosome 70S Ribosome Oncocin_ext This compound (extracellular) SbmA SbmA Transporter Oncocin_ext->SbmA Uptake Oncocin_int This compound (intracellular) SbmA->Oncocin_int PTC Peptidyl Transferase Center (PTC) Oncocin_int->PTC A_Site A-Site Oncocin_int->A_Site Exit_Tunnel Peptide Exit Tunnel Oncocin_int->Exit_Tunnel DnaK DnaK Chaperone Oncocin_int->DnaK Translation_Inhibition Translation Inhibition PTC->Translation_Inhibition A_Site->Translation_Inhibition Exit_Tunnel->Translation_Inhibition Protein_Misfolding Protein Misfolding DnaK->Protein_Misfolding

Fig. 1: this compound's dual mechanism of action targeting the ribosome and DnaK.

Structural Elucidation Techniques and Protocols

A combination of biophysical and biochemical techniques has been essential for deciphering the structural basis of this compound's activity.

X-Ray Crystallography

X-ray crystallography has been the most powerful tool for visualizing the interaction between this compound analogues and the ribosome at atomic resolution.[12][13] The crystal structure of the analogue Onc112 bound to the Thermus thermophilus 70S ribosome (PDB ID: 4ZER) provided the definitive evidence of its inhibitory mechanism.[3][7]

Experimental Protocol: The general workflow for determining the structure of a peptide-ribosome complex via X-ray crystallography involves several key stages.[12][14]

  • Sample Preparation : High-purity this compound analogue and 70S ribosome subunits are prepared and combined to form a stable complex.

  • Crystallization : The complex is subjected to extensive screening of conditions (e.g., pH, temperature, precipitants) to induce the formation of well-ordered, single crystals suitable for diffraction. This is often the rate-limiting step.[12][14]

  • X-ray Diffraction : The crystal is mounted and exposed to an intense, monochromatic X-ray beam, typically at a synchrotron source.[15] The crystal lattice diffracts the X-rays into a specific pattern of spots.[13]

  • Data Collection & Processing : The intensities and positions of the diffracted spots are recorded on a detector as the crystal is rotated.[12][13] This data is processed to determine the unit cell dimensions and symmetry, and to calculate the structure factor amplitudes.

  • Structure Solution : The "phase problem" is solved using methods like molecular replacement, using a known ribosome structure as a search model.[3] This allows for the calculation of an initial electron density map.

  • Model Building and Refinement : The peptide and ribosomal components are built into the electron density map. The resulting atomic model is then computationally refined to improve its fit to the experimental data and to ensure stereochemically sound geometry.[12]

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Modeling Prep Sample Preparation (Peptide-Ribosome Complex) Crystal Crystallization Prep->Crystal Diffract X-ray Diffraction Crystal->Diffract Process Data Processing (Diffraction Pattern) Diffract->Process Phase Phase Determination (Molecular Replacement) Process->Phase Map Electron Density Map Calculation Phase->Map Build Model Building & Refinement Map->Build Result Final 3D Structure Build->Result

References

Oncocin's Effect on Bacterial Protein Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which Oncocin and its derivatives inhibit bacterial protein synthesis. It consolidates key findings from structural and biochemical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Executive Summary

This compound is a proline-rich antimicrobial peptide (PrAMP) that exhibits potent activity against a range of bacteria by targeting the ribosome and inhibiting protein synthesis. Unlike many other antimicrobial peptides that disrupt the cell membrane, this compound translocates into the cytoplasm to engage its intracellular target.[1][2][3] Structural and biochemical evidence has revealed that this compound binds to the large ribosomal subunit (50S) within the nascent peptide exit tunnel (NPET), a critical region for protein elongation and folding.[1][4][5] Its unique binding mode allows it to obstruct multiple key functional sites of the ribosome simultaneously, including the peptidyl transferase center (PTC) and the aminoacyl-tRNA (aa-tRNA) binding site (A-site).[1][3][6] This steric hindrance prevents the accommodation of aa-tRNA, thereby stalling the ribosome at the initiation phase of translation and preventing the transition to elongation.[4][7][8] The high affinity of this compound for the bacterial ribosome, coupled with its distinct mechanism of action, makes it a promising candidate for the development of novel antibiotics.[1][9]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis through direct interaction with the 70S ribosome.[1][9] The peptide binds within the NPET of the 50S subunit in a reverse orientation compared to a nascent polypeptide chain.[3][6] This strategic positioning allows it to physically block the path of the elongating polypeptide and interfere with crucial steps of translation.

The N-terminus of this compound extends into the PTC, the catalytic core of the ribosome responsible for peptide bond formation.[1] This encroachment sterically hinders the binding of the aminoacyl-moiety of the incoming aa-tRNA at the A-site.[4][6] By preventing the proper positioning of the aa-tRNA, this compound effectively halts the addition of new amino acids to the growing polypeptide chain.[10] This leads to a destabilization of the initiation complex and prevents the ribosome from transitioning into the elongation cycle.[4][7]

Crystal structures of this compound derivatives, such as Onc112, in complex with the Thermus thermophilus 70S ribosome have provided high-resolution insights into this inhibitory mechanism.[1][4] These studies confirm that this compound occupies a binding site that overlaps with those of several other classes of antibiotics, suggesting a concerted mode of action that makes the development of resistance more challenging.[1][9]

Oncocin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Functional Sites 50S_subunit 50S Subunit 30S_subunit 30S Subunit NPET Nascent Peptide Exit Tunnel PTC Peptidyl Transferase Center (PTC) A_site A-site P_site P-site Inhibition Inhibition of Protein Synthesis A_site->Inhibition Leads to This compound This compound Peptide This compound->NPET Binds within This compound->PTC Obstructs This compound->A_site Blocks aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding prevented

Caption: this compound binds to the 50S ribosomal subunit, obstructing key functional centers.

Quantitative Data

The interaction of this compound with its molecular targets has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Binding Affinities of this compound Derivatives

This compound DerivativeTargetMethodDissociation Constant (Kd)Reference
Onc112E. coli 70S RibosomeNot SpecifiedNanomolar range[1]
Onc112DnaKNot SpecifiedMicromolar range[1]
Onc72E. coli 70S RibosomeNot SpecifiedNanomolar range[1]
Apidaecin DerivativesE. coli 70S RibosomeNot SpecifiedNanomolar range[1]

Note: The search results frequently mention nanomolar affinity for the ribosome and micromolar for DnaK, highlighting the ribosome as the primary target, but specific numerical values for Kd were not consistently provided across the search results.

Table 2: Inhibitory Concentrations of this compound Derivatives

This compound DerivativeAssayOrganism/SystemIC50Reference
This compoundIn vitro translationE. coli cell-free150-240 nmol L-1[5]
Onc112Bacterial GrowthE. coliMIC ≈ 1 µg/mL[10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with the bacterial ribosome and its inhibitory effects on protein synthesis.

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

  • Principle: A coupled transcription-translation system or a system supplied with mRNA is used to synthesize a reporter protein (e.g., luciferase). The amount of synthesized protein is quantified in the presence and absence of this compound.[11][12]

  • Materials:

    • Cell-free translation system (e.g., E. coli S30 extract)[11]

    • mRNA template encoding a reporter protein (e.g., luciferase)[11][12]

    • Amino acid mixture (can be radiolabeled or non-radiolabeled)[11]

    • This compound peptide at various concentrations

    • Detection reagents for the reporter protein (e.g., luciferin for luciferase)[11]

  • Procedure:

    • Prepare reaction mixtures containing the cell-free translation system, mRNA template, and amino acids.

    • Add varying concentrations of this compound to the reaction mixtures. A control reaction without this compound should be included.

    • Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C for E. coli).

    • Stop the reactions and quantify the amount of synthesized reporter protein. For luciferase, this involves adding luciferin and measuring the resulting luminescence.[11]

    • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

In_Vitro_Translation_Assay Start Start Prepare_Mixture Prepare reaction mixture: - Cell-free extract - mRNA template - Amino acids Start->Prepare_Mixture Add_this compound Add varying concentrations of this compound Prepare_Mixture->Add_this compound Incubate Incubate at optimal temperature (e.g., 37°C) Add_this compound->Incubate Quantify_Protein Quantify synthesized reporter protein (e.g., luminescence) Incubate->Quantify_Protein Analyze_Data Calculate % inhibition and determine IC50 Quantify_Protein->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro translation inhibition assay.

This technique maps the interaction sites of this compound on the ribosomal RNA (rRNA) within living bacterial cells.[5]

  • Principle: Dimethyl sulfate (DMS) methylates adenine (at N1) and cytosine (at N3) residues in rRNA that are not protected by ribosomal proteins or bound ligands. The sites of methylation are then identified by primer extension analysis. Protection from DMS modification indicates a binding site for the ligand.[5]

  • Materials:

    • E. coli culture expressing this compound (e.g., from a plasmid-based system)[5][13]

    • Dimethyl sulfate (DMS)

    • Reagents for total RNA isolation

    • Reverse transcriptase

    • Radiolabeled or fluorescently labeled primers specific for regions of the 23S rRNA

    • Reagents for denaturing polyacrylamide gel electrophoresis

  • Procedure:

    • Induce the expression of this compound in an E. coli culture. A control culture without this compound expression is run in parallel.[5]

    • Treat the cells with DMS for a short period to methylate accessible rRNA bases.[5]

    • Isolate total RNA from the treated cells.

    • Perform primer extension analysis using primers that anneal to specific regions of the 23S rRNA. Reverse transcriptase will stop at the methylated bases.

    • Separate the resulting cDNA fragments on a denaturing polyacrylamide gel.

    • Compare the band patterns from the this compound-expressing and control samples. A decrease in band intensity at a specific nucleotide position in the this compound-expressing sample indicates protection from DMS methylation and thus an interaction site.[5]

DMS_Footprinting_Workflow Start Start Induce_Expression Induce this compound expression in E. coli Start->Induce_Expression DMS_Treatment Treat cells with DMS Induce_Expression->DMS_Treatment Isolate_RNA Isolate total RNA DMS_Treatment->Isolate_RNA Primer_Extension Perform primer extension with labeled primers Isolate_RNA->Primer_Extension Gel_Electrophoresis Separate cDNA fragments by denaturing PAGE Primer_Extension->Gel_Electrophoresis Analyze_Results Compare band patterns to identify protected sites Gel_Electrophoresis->Analyze_Results End End Analyze_Results->End

Caption: Workflow for in vivo DMS footprinting of this compound on the ribosome.

Conclusion

This compound represents a compelling class of antimicrobial peptides with a well-defined mechanism of action targeting a fundamental bacterial process. Its ability to inhibit protein synthesis by binding to a multifaceted site on the ribosome provides a strong foundation for the development of novel therapeutics. The quantitative data and experimental protocols outlined in this document serve as a valuable resource for researchers and drug development professionals working to exploit this promising antibacterial strategy. Further investigation into structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of this compound into clinically effective drugs.

References

initial characterization of Oncocin's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial Bioactivity of Oncocin

Executive Summary

This compound and its derivatives are proline-rich antimicrobial peptides (PrAMPs) that represent a promising class of therapeutics against Gram-negative bacteria. Their unique intracellular mechanism of action, centered on the inhibition of protein synthesis, offers a significant advantage over membrane-disrupting peptides, contributing to their high specificity for bacterial cells and low toxicity toward mammalian cells. This document provides a comprehensive technical overview of the , detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological and experimental processes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is an antimicrobial peptide originally derived from the milkweed bug, Oncopeltus fasciatus. It belongs to the family of proline-rich antimicrobial peptides (PrAMPs), which are characterized by a high proline content and a non-lytic mechanism of action.[1][2] Unlike many other antimicrobial peptides that kill bacteria by disrupting the cell membrane, this compound translocates into the bacterial cytoplasm to engage with specific intracellular targets.[3][4] This targeted approach is responsible for its potent activity against a range of Gram-negative pathogens and, critically, its low toxicity to mammalian cells, as it does not readily penetrate mammalian cell membranes.[1][5] These properties make this compound and its optimized derivatives, such as Onc112 and Onc72, attractive candidates for the development of new antibiotics.[1][6]

Core Bioactivity: Antimicrobial Mechanism of Action

The primary bioactivity of this compound is the potent and specific inhibition of bacterial protein synthesis. This is a multi-step process that begins with entry into the cell and culminates in the stalling of the ribosome.

Cellular Entry

This compound's journey to its intracellular target in Gram-negative bacteria is initiated by crossing the outer membrane, followed by active transport across the inner membrane. This transport is facilitated by the SbmA transporter protein, a crucial component for the uptake of various peptides.[1] This transporter-mediated entry is a key factor in the selective activity of this compound against certain bacteria.

Primary Target: The Bacterial 70S Ribosome

Once in the cytoplasm, this compound's primary molecular target is the 70S ribosome.[3] While interactions with the chaperone protein DnaK have been reported, the binding affinity of this compound for the ribosome is significantly higher, with dissociation constants in the nanomolar range, establishing the ribosome as the principal target.[3][7] Specifically, this compound binds to the large 50S subunit within the nascent peptide exit tunnel (NPET).[3][4]

Molecular Mechanism of Protein Synthesis Inhibition

Structural and biochemical studies, including X-ray crystallography, have revealed this compound's sophisticated mechanism for inhibiting translation.[3][4] The peptide binds within the NPET in a reverse orientation compared to a normal, growing polypeptide chain.[2] This unique binding mode allows a single this compound molecule to obstruct three critical functional sites of the ribosome simultaneously[3][7]:

  • The Nascent Peptide Exit Tunnel (NPET) : this compound forms a 34 Å-long plug, physically blocking the tunnel through which newly synthesized peptides exit the ribosome.[3]

  • The Peptidyl Transferase Center (PTC) : The N-terminus of this compound extends into the PTC, the core of the ribosome's catalytic activity, where it interferes with the proper positioning of tRNAs.[3][8]

  • The Aminoacyl-tRNA (A-site) : By occupying the PTC and upper exit tunnel, this compound sterically hinders the accommodation of incoming aminoacyl-tRNA into the A-site.[2][7]

This concerted blockade prevents the formation of peptide bonds, stalls translation during the elongation phase, and ultimately leads to the destabilization of the translation initiation complex, resulting in bacterial cell death.[2][7]

This compound's antimicrobial mechanism of action.

Quantitative Bioactivity Data

The bioactivity of this compound has been quantified through various assays, providing key metrics for its potency and target engagement.

Antimicrobial Potency

The antimicrobial efficacy of this compound is typically measured by its Minimal Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible bacterial growth. The effective dose (ED₅₀) has also been determined in animal models.

Peptide/Variant Organism/Model Metric Value Reference
This compoundEscherichia coliMIC~1 µg/mL (~2 µM)[7]
Optimized this compoundVarious Gram-negative strainsMIC0.125 - 8 µg/mL[6]
Onc₁₄ P4K,L7REscherichia coliMIC2-fold lower than parent[9]
Onc72Mouse septicaemia model (E. coli)ED₅₀~2 mg/kg[10]
Ribosome Binding Affinity

The strong interaction between this compound and its primary target, the bacterial ribosome, has been quantified, highlighting the specificity of this interaction compared to secondary targets.

Peptide Target Metric Value Reference
Onc11270S RibosomeDissociation Constant (Kd)Nanomolar (nM) range[3][7]
This compound derivativesDnaKDissociation Constant (Kd)Micromolar (µM) range[3]
Onc11270S Ribosome vs. DnaKRelative Affinity~50-fold stronger for ribosome[3]

Key Experimental Methodologies

The characterization of this compound's bioactivity relies on a suite of specialized experimental protocols. Below are methodologies for three key assays.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound required to inhibit bacterial growth.

Protocol:

  • Prepare Bacterial Inoculum: A culture of the target bacterium (e.g., E. coli) is grown to a logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Peptide Dilutions: this compound is serially diluted (typically 2-fold) across the wells of a 96-well microtiter plate using broth as the diluent.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the peptide dilutions. Control wells (no peptide and no bacteria) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Workflow Start Start PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microplate Wells PrepInoculum->Inoculate SerialDilution Perform 2-Fold Serial Dilution of this compound SerialDilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate MeasureOD Measure OD₆₀₀ or Visually Inspect Incubate->MeasureOD DetermineMIC Determine MIC Value MeasureOD->DetermineMIC End End DetermineMIC->End

Experimental workflow for the MIC assay.
In Vivo Dimethyl Sulfate (DMS) Footprinting

This chemical probing technique identifies the specific nucleotides on the ribosomal RNA (rRNA) that interact with or are protected by this compound binding within a living bacterial cell.

Protocol:

  • Peptide Expression: A plasmid-based system is used to express this compound (or a variant) in vivo within E. coli. Expression is typically induced by an agent like arabinose.[8]

  • DMS Treatment: The bacterial cells expressing this compound are treated with dimethyl sulfate (DMS). DMS methylates the N1 position of adenine and the N3 position of cytosine in single-stranded or accessible RNA regions.

  • RNA Isolation: Total RNA is extracted from the DMS-treated cells.

  • Primer Extension: A radiolabeled primer complementary to a region downstream of the suspected binding site on the 23S rRNA (e.g., the PTC region) is annealed to the isolated RNA.[8] Reverse transcriptase is then used to synthesize cDNA. The enzyme will stop one nucleotide before a DMS-methylated base.

  • Gel Analysis: The resulting cDNA fragments are separated by size on a sequencing polyacrylamide gel.

  • Identify Protected Sites: The banding pattern is compared to a control (cells not expressing this compound). Nucleotides where this compound binding prevents DMS methylation will show a decrease in band intensity, revealing the "footprint" of the peptide on the ribosome.[8]

Footprinting_Workflow Start Start ExpressPeptide Induce this compound Expression in E. coli Start->ExpressPeptide TreatDMS Treat Cells with DMS ExpressPeptide->TreatDMS IsolateRNA Isolate Total RNA TreatDMS->IsolateRNA PrimerExt Perform Primer Extension with Labeled Primer IsolateRNA->PrimerExt RunGel Separate cDNA Fragments via Gel Electrophoresis PrimerExt->RunGel Analyze Analyze Banding Pattern to Identify Protected Sites RunGel->Analyze End End Analyze->End

Workflow for in vivo ribosome footprinting.
Single-Molecule FRET (smFRET) Analysis

This advanced biophysical technique allows for the real-time observation of this compound's effect on the dynamics of individual ribosomes during translation elongation.

Protocol:

  • Prepare Ribosomes and Factors: Purified 70S ribosomes are programmed with specific mRNAs. T-RNAs are fluorescently labeled with a FRET pair (e.g., Cy3 and Cy5).[7]

  • Immobilization: Ribosome complexes are immobilized on a microscope slide surface for observation.

  • Initiate Translation: The necessary translation factors and labeled tRNAs are introduced to the system, with and without this compound, to initiate translation.

  • Data Acquisition: A specialized microscope (e.g., total internal reflection fluorescence) is used to excite the donor fluorophore (Cy3) and monitor the fluorescence signals from both the donor and the acceptor (Cy5). FRET occurs when the two labeled tRNAs are in close proximity on the ribosome.

  • Analyze Traces: The resulting fluorescence intensity traces over time from single ribosomes are analyzed. The presence of this compound is shown to slow the overall rate of elongation and decrease the percentage of active ribosomes over successive elongation cycles.[7]

Conclusion and Future Directions

The initial characterization of this compound reveals a highly specific and potent antimicrobial peptide that functions by inhibiting bacterial protein synthesis. Its mechanism, involving a multi-site blockade of the ribosome, makes it a robust inhibitor. Quantitative data confirm its high affinity for its target and its efficacy at low concentrations. The lack of toxicity to human cells further underscores its potential as a therapeutic lead.[5] Future research may focus on optimizing this compound's pharmacokinetic properties, expanding its activity spectrum through structure-based design, and further investigating its efficacy in complex infection models to pave the way for clinical development.

References

A Foundational Guide to the Oncocin Family of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Amid the escalating crisis of antibiotic resistance, proline-rich antimicrobial peptides (PrAMPs) have emerged as a promising class of therapeutics, distinguished by their specific intracellular targets and low toxicity to mammalian cells. The Oncocin family, derived from the milkweed bug Oncopeltus fasciatus, represents a particularly well-studied group of PrAMPs optimized for potent activity against high-priority Gram-negative pathogens. Unlike many antimicrobial peptides that function by disrupting cellular membranes, Oncocins are actively transported into the bacterial cytoplasm where they inhibit protein synthesis by binding to the 70S ribosome. Structural and biochemical studies have revealed a unique mechanism wherein the peptide obstructs the nascent peptide exit tunnel, physically preventing the progression of translation. Key derivatives, such as Onc72 and Onc112, have been engineered for enhanced stability in serum, demonstrating significant efficacy in preclinical infection models. This guide provides a comprehensive overview of the foundational research on this compound peptides, detailing their mechanism of action, structure-activity relationships, and the experimental methodologies used to elucidate their function, positioning them as viable lead compounds for a new generation of antibiotics.

Introduction to the this compound Family

The this compound family of peptides belongs to the broader class of proline-rich antimicrobial peptides (PrAMPs), a component of the innate immune system in many insects and mammals.[1][2] These peptides are characterized by a high content of proline and arginine residues and typically act on intracellular targets without causing membrane lysis.[1][3][4] The original this compound peptide was identified in the milkweed bug, Oncopeltus fasciatus, and subsequently optimized to enhance its activity against clinically relevant Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[4][5][6]

The most extensively studied this compound derivatives, Onc72 and Onc112, were developed to overcome the inherent limitation of peptide therapeutics: rapid degradation by proteases in serum.[4][7] These analogues incorporate non-proteinogenic amino acids at key cleavage sites, dramatically increasing their serum half-lives from minutes to several hours and improving their therapeutic potential.[4][7]

Mechanism of Action: Ribosomal Inhibition

The antibacterial activity of this compound peptides is a multi-step process that begins with translocation across the bacterial membranes and culminates in the specific inhibition of protein synthesis.

Cellular Entry

Oncocins cross the bacterial outer membrane and are then actively transported across the inner membrane into the cytoplasm.[8] This process is facilitated by the SbmA inner membrane transporter protein, which is crucial for the uptake of various peptides.[9][10]

The 70S Ribosome as the Primary Target

Initial hypotheses suggested that PrAMPs might interact with the bacterial chaperone protein DnaK (Hsp70).[1][3][10] However, extensive research, including cross-linking assays, cell-free translation studies, and the discovery that DnaK null mutants remain susceptible, has definitively identified the 70S ribosome as the primary lethal target of the this compound family.[3] this compound derivatives bind to the ribosome with high affinity, exhibiting dissociation constants in the nanomolar range.[3][9]

Stalling Protein Synthesis

High-resolution crystal structures of this compound derivatives in complex with the Thermus thermophilus 70S ribosome have provided a detailed view of their inhibitory mechanism.[1][3][11] The key findings are:

  • Reverse Orientation Binding: this compound binds within the nascent peptide exit tunnel (NPET) of the large 50S ribosomal subunit in an orientation opposite to that of a naturally growing polypeptide chain.[1][12]

  • Simultaneous Blockade of Functional Centers: A single this compound molecule forms a 34 Å-long plug that physically obstructs three critical functional sites at once.[3] Its N-terminus extends into the peptidyl transferase center (PTC), where it sterically hinders the binding of aminoacyl-tRNA (aa-tRNA) to the A-site.[3][11][12] The body of the peptide occupies the NPET, blocking the path of a nascent chain.[1][3]

  • Inhibition of Elongation: By blocking the A-site and the PTC, this compound prevents peptide bond formation.[1][3] This action effectively stalls the ribosome after the initiation of translation, preventing its entry into the elongation phase and leading to a cessation of protein synthesis and subsequent bacterial death.[11][12]

cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound Peptide OM Outer Membrane This compound->OM Passive Diffusion SbmA SbmA Transporter OM->SbmA Periplasmic Space IM Inner Membrane Ribosome 70S Ribosome SbmA->Ribosome Active Transport (Cytoplasm) Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Binding to 50S Subunit Death Cell Death Inhibition->Death

Fig 1. Overall mechanism of action for this compound peptides.

cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel Asite A-site Oncocin_N This compound (N-terminus) Oncocin_N->PTC Occupies PTC Oncocin_N->Asite Blocks Binding Site Oncocin_C This compound (C-terminus) Oncocin_C->NPET Enters Tunnel aa_tRNA Aminoacyl-tRNA aa_tRNA->Asite Cannot Bind

Fig 2. Detailed view of this compound-mediated ribosome inhibition.

Quantitative Efficacy and Pharmacokinetic Data

Quantitative analysis underscores the potency and therapeutic viability of the this compound family. The peptides exhibit low micromolar to nanomolar activity against a range of pathogens.

Table 1: In Vitro Antibacterial Activity of this compound Peptides

This table summarizes the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of key Gram-negative bacteria.

PeptideBacterial StrainMIC (µg/mL)Reference(s)
This compound (Parent)E. coli, P. aeruginosa, A. baumannii0.125 - 8[4][5]
Onc72E. coli, K. pneumoniae, A. baumannii2 - 8[2]
Onc112E. coli, K. pneumoniae, A. baumannii2 - 8[2]
Onc112E. coli~1 (approx. 2 µmol/L)[9]
Table 2: Pharmacokinetic and In Vivo Efficacy Data

Modifications in derivatives Onc72 and Onc112 drastically improve their stability and effectiveness in animal models.

PeptidePropertyValueReference(s)
This compound (Parent)Serum Half-Life (mouse)~25 min[7]
Onc72Serum Half-Life (mouse)>3 hours[7]
Onc112Serum Half-Life (mouse)>8 hours[7]
Onc72Effective Dose (ED₅₀) in E. coli septicemia mouse model~2 mg/kg[13]
Onc112Protective Dose in E. coli septicemia mouse model2.5 mg/kg (rescued 100% of animals)[2]
Table 3: Structure-Activity Relationship for Ribosome Binding

Mutational analysis reveals critical residues for ribosomal interaction. Alanine substitution of these residues significantly diminishes binding and antimicrobial activity.

Peptide VariantMutationEffect on 70S Ribosome BindingReference(s)
This compoundLys3 -> Ala>30-fold decrease in affinity[3]
This compoundTyr6 -> Ala>30-fold decrease in affinity[3]
This compoundLeu7 -> Ala>30-fold decrease in affinity[3]
This compoundArg11 -> Ala>30-fold decrease in affinity[3]

Core Experimental Methodologies

The foundational understanding of this compound peptides was built upon a range of specialized experimental protocols.

Peptide Synthesis and Purification
  • Synthesis: this compound peptides and their derivatives are typically synthesized using automated solid-phase peptide synthesis (SPPS). An alternative plasmid-based system for in vivo expression in E. coli has also been successfully developed for structure-activity studies.[5]

  • Purification: The standard method for purifying the crude synthetic peptide is reversed-phase high-performance liquid chromatography (RP-HPLC).[14] This technique separates the target peptide from impurities based on hydrophobicity, using a C18 stationary phase and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[14] Fractions containing the pure peptide are pooled and lyophilized.

Antimicrobial Susceptibility Testing (MIC Assay)

The antibacterial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation: A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate using a suitable growth medium, such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).[4][10]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli at ~5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth, as determined by visual inspection or measurement of optical density.

A Prepare Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform 2-Fold Serial Dilution of Peptide in 96-Well Plate B->C D Incubate Plate (37°C, 16-20h) C->D E Observe for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Fig 3. Standard experimental workflow for MIC determination.
Elucidation of Mechanism

  • X-ray Crystallography: Co-crystallizing this compound derivatives with the 70S ribosome and solving the structure at high resolution was pivotal in visualizing the precise binding site and inhibitory mechanism.[3][11]

  • Single-Molecule FRET (smFRET): This technique allows for the real-time observation of translation dynamics. Experiments using smFRET demonstrated that Onc112 slows the overall elongation rate and reduces the percentage of active ribosomes, primarily by impairing the delivery of aa-tRNA.[9][15]

  • Cellular Uptake Assays: To confirm that the peptides enter the bacterial cell, they are often labeled with a fluorescent dye. The uptake and intracellular localization can then be monitored over time using fluorescence microscopy.[4]

Peptide Optimization and Future Outlook

The progression from the native Oncopeltus peptide to highly stable and effective derivatives like Onc72 and Onc112 provides a clear workflow for rational drug design.

A Native Oncopeltus Peptide B Identify Limitations: Poor Serum Stability (Rapid Degradation) A->B C Identify Proteolytic Cleavage Sites (e.g., at Arg residues) B->C D Rational Design: Substitute cleavage sites with non-proteinogenic amino acids (D-Arginine, Ornithine) C->D E Synthesize & Purify Derivatives (Onc72, Onc112) D->E F In Vitro & In Vivo Testing: Confirm Activity (MIC) Measure Stability (t½) Test Efficacy (ED₅₀) E->F G Optimized Lead Compounds F->G

References

Methodological & Application

Application Note and Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Oncocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Oncocin, a proline-rich antimicrobial peptide (PrAMP), against susceptible bacterial strains. The broth microdilution method described herein is based on established protocols for antimicrobial susceptibility testing of cationic peptides, with specific considerations for PrAMPs.

Introduction

This compound is a promising proline-rich antimicrobial peptide (PrAMP) with potent activity against various bacterial pathogens.[1] Unlike many other antimicrobial peptides that act by disrupting the cell membrane, this compound and other PrAMPs often have intracellular targets, such as the ribosome, thereby inhibiting protein synthesis.[2][3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[5]

This protocol details the broth microdilution method, which is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[5][6] Special modifications are included to address the challenges associated with testing cationic and proline-rich peptides, such as their propensity to adhere to surfaces and their unique mechanisms of action.[7] Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results.

Experimental Protocol: Broth Microdilution for this compound MIC Determination

This protocol is adapted from established methods for antimicrobial peptide susceptibility testing.[7]

2.1. Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents for this compound MIC Assay

Category Item Specifications Vendor Example
Peptide This compoundHigh purity (>95%), lyophilizedCustom Synthesis
Solvent Sterile, deionized waterFor initial peptide stock solutionN/A
0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA)For serial dilutions of this compoundSigma-Aldrich
Media Cation-adjusted Mueller-Hinton Broth (MHB)Standard medium for susceptibility testingBecton Dickinson (BD)
Mueller-Hinton Agar (MHA)For bacterial culture and viability countsBecton Dickinson (BD)
Bacterial Strains Quality Control StrainsE. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213ATCC
Test StrainsAs required for the specific studyN/A
Consumables Sterile 96-well polypropylene microtiter plates (U- or V-bottom)Essential to prevent peptide bindingCostar, Greiner Bio-One
Sterile polypropylene tubesFor peptide dilutionsEppendorf, Sarstedt
Pipette tipsSterile, low-retention tips are recommendedVarious
Petri dishesSterile, for bacterial cultureVarious
Equipment Incubator37°C, ambient airVarious
Shaking IncubatorFor overnight bacterial cultureVarious
Spectrophotometer or Microplate ReaderFor measuring optical density (OD) at 600 nmVarious
Vortex MixerFor sample mixingVarious
MicropipettesCalibrated single and multichannel pipettesVarious

2.2. Experimental Workflow Diagram

The overall workflow for the broth microdilution assay to determine the MIC of this compound is depicted below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bact_Prep Prepare Bacterial Inoculum (0.5 McFarland) Plate_Setup Dispense Bacterial Suspension into 96-well Plate Bact_Prep->Plate_Setup Peptide_Prep Prepare this compound Stock and Serial Dilutions Add_Peptide Add this compound Dilutions to Corresponding Wells Peptide_Prep->Add_Peptide Plate_Setup->Add_Peptide Controls Include Growth and Sterility Controls Plate_Setup->Controls Incubate Incubate Plate at 37°C for 18-24h Add_Peptide->Incubate Controls->Incubate Read_Results Determine MIC (Visual or OD600) Incubate->Read_Results

Caption: Workflow for this compound MIC determination via broth microdilution.

2.3. Step-by-Step Protocol

Day 1: Preparation

  • Bacterial Culture: From a fresh agar plate (streaked ≤ 24 hours prior), select 3-5 isolated colonies of the test bacterium. Inoculate into 5 mL of Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking (approximately 150 rpm) until the culture reaches the mid-logarithmic phase of growth, which typically corresponds to a 0.5 McFarland standard.

  • This compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration that is at least 10-fold higher than the highest concentration to be tested. Vortex gently to ensure complete dissolution.

  • This compound Serial Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in sterile polypropylene tubes.[7] This diluent is crucial for preventing the cationic peptide from adsorbing to the tube walls.

    • The concentrations of these dilutions should be 10-fold the final desired concentrations in the assay wells. For example, if the final desired concentration range is 64 µg/mL to 0.125 µg/mL, the serial dilutions should range from 640 µg/mL to 1.25 µg/mL.

Day 2: Assay Performance

  • Inoculum Standardization: Adjust the turbidity of the mid-log phase bacterial culture with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate, from columns 1 to 11.

    • In column 12, add 100 µL of sterile MHB only. These wells will serve as the sterility control and a blank for the plate reader.

  • Addition of this compound:

    • Add 11 µL of each 10x this compound dilution to the corresponding wells in columns 1 through 10. This will result in a 1:10 dilution of the peptide and the desired final concentrations.

    • Column 11, containing only the bacterial suspension, serves as the positive control for bacterial growth.

  • Incubation: Cover the plate with a lid and incubate at 37°C for 18-24 hours in ambient air.

Day 3: Reading and Interpreting Results

  • Visual Inspection: Observe the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).

  • Spectrophotometric Reading (Optional but Recommended):

    • Before disturbing the plate, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • Subtract the average OD₆₀₀ of the sterility control wells (column 12) from all other wells.

    • The MIC can be defined as the lowest this compound concentration that inhibits ≥90% of the bacterial growth compared to the growth control (column 11).

Data Presentation

MIC values should be recorded and presented in a clear, tabular format. This allows for easy comparison of this compound's activity against different bacterial strains.

Table 2: Example of MIC Data Presentation for this compound

Bacterial Strain This compound MIC (µg/mL) This compound MIC (µM) Interpretation
E. coli ATCC 2592241.6-
P. aeruginosa ATCC 2785383.2-
S. aureus ATCC 29213166.4-
Clinical Isolate 1 (K. pneumoniae)41.6-
Clinical Isolate 2 (A. baumannii)>64>25.6Resistant

Note: Interpretation as "Susceptible," "Intermediate," or "Resistant" requires established clinical breakpoints from bodies like CLSI or EUCAST, which may not be available for investigational peptides like this compound.[8][9]

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting common issues in peptide MIC assays can be visualized as a logical flow.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions Start MIC Assay Fails or Gives Inconsistent Results Check_Growth No growth in positive control? Start->Check_Growth Check_Contamination Growth in sterility control? Start->Check_Contamination Check_MIC Unusually high or variable MIC? Start->Check_MIC Sol_Inoculum Verify inoculum density and viability. Check media quality. Check_Growth->Sol_Inoculum Sol_Aseptic Review aseptic technique. Use fresh sterile reagents. Check_Contamination->Sol_Aseptic Sol_Peptide Check peptide solubility and stability. Use polypropylene plates/tubes. Include BSA in diluent. Check_MIC->Sol_Peptide

Caption: Troubleshooting logic for this compound MIC assays.

Conclusion and Troubleshooting

The protocol described provides a robust framework for determining the MIC of this compound. However, working with antimicrobial peptides can present unique challenges. Table 3 outlines common problems and their potential solutions.

Table 3: Troubleshooting Common Issues in this compound MIC Assays

Problem Potential Cause(s) Recommended Solution(s)
No growth in positive control wells - Inoculum viability is low.- Incorrect media was used.- Residual sterilizing agent in the plate.- Use a fresh bacterial culture.- Verify the correct preparation of MHB.- Use pre-sterilized, high-quality consumables.
Growth in sterility control wells - Contamination of media or reagents.- Poor aseptic technique.- Use fresh, sterile MHB.- Review and reinforce aseptic handling procedures.
MIC values are unexpectedly high or inconsistent - this compound has adsorbed to plastic surfaces.- Peptide degradation or aggregation.- Inaccurate peptide concentration.- Ensure the use of polypropylene plates and tubes.[7]- Prepare fresh peptide dilutions for each experiment.- Verify the net peptide content and perform accurate stock solution preparation.
"Skipped" wells (growth at higher concentrations, no growth at lower) - Peptide precipitation at high concentrations.- Contamination of a single well.- Check the solubility of this compound in the assay medium.- Repeat the assay, paying close attention to pipetting accuracy.

By following this detailed protocol and considering the troubleshooting guidance, researchers can obtain reliable and accurate MIC data for this compound, facilitating its development as a potential therapeutic agent.

References

Application Note: Oncocin as a Potent Inhibitor of Bacterial In Vitro Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Oncocin is a proline-rich antimicrobial peptide (PrAMP) that demonstrates significant antibacterial activity, primarily by inhibiting protein synthesis.[1][2][3] This application note provides a detailed protocol for an in vitro translation inhibition assay using this compound, designed for researchers, scientists, and drug development professionals. The assay utilizes a commercially available E. coli-based cell-free protein synthesis (CFPS) system with a luciferase reporter to quantify the inhibitory effects of this compound.

This compound and its derivatives, such as Onc112, target the bacterial 70S ribosome with high affinity.[1][4] The mechanism of inhibition involves the peptide binding to the ribosomal exit tunnel, extending into the peptidyl transferase center (PTC), and overlapping with the aminoacyl-tRNA (aa-tRNA) binding site (A-site).[1][2][5][6] This multi-pronged interaction effectively blocks the accommodation of aa-tRNA, destabilizes the translation initiation complex, and ultimately prevents the transition from the initiation to the elongation phase of protein synthesis.[5][6][7]

Principle of the Assay

This assay quantifies the inhibition of protein synthesis by measuring the activity of a reporter protein, firefly luciferase, synthesized in an E. coli cell-free system. In the presence of an inhibitor like this compound, the synthesis of functional luciferase is reduced, leading to a decrease in luminescence upon the addition of the luciferin substrate. The degree of inhibition is directly proportional to the reduction in the luminescent signal, allowing for the determination of key inhibitory parameters such as the IC50 value.

Materials and Reagents

  • E. coli S30 Cell-Free Protein Synthesis Kit (e.g., Promega, Thermo Fisher Scientific)

  • Plasmid DNA encoding Firefly Luciferase under a suitable bacterial promoter (e.g., T7)

  • This compound (synthetic peptide, purity >95%)

  • Nuclease-free water

  • Puromycin (positive control)

  • DMSO (for dissolving compounds if necessary, final concentration ≤1%)

  • Luciferase Assay System (e.g., Promega)

  • White, flat-bottom 96-well or 384-well plates

  • Luminometer

Experimental Protocols

I. Preparation of Reagents
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in nuclease-free water. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Puromycin Stock Solution: Prepare a 10 mM stock solution of puromycin in nuclease-free water. This will serve as the positive control for translation inhibition.

  • Luciferase Plasmid DNA: Dilute the luciferase plasmid DNA to a working concentration of 250 ng/µL in nuclease-free water.

II. In Vitro Translation Inhibition Assay
  • Reaction Setup: On ice, prepare a master mix of the cell-free synthesis reagents according to the manufacturer's instructions. A typical reaction includes the E. coli S30 extract, reaction buffer, amino acid mixture, and the luciferase plasmid DNA.

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

  • Plate Layout:

    • Add 2 µL of each this compound dilution to triplicate wells of a 96-well plate.

    • For the positive control, add 2 µL of a puromycin dilution (e.g., final concentration of 100 µM).

    • For the negative control (100% activity), add 2 µL of nuclease-free water.

  • Initiate Reaction: Add 18 µL of the master mix to each well for a final reaction volume of 20 µL.

  • Incubation: Seal the plate and incubate at 37°C for 1-2 hours.

III. Luminescence Detection
  • Equilibration: Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

  • Substrate Addition: Add 20 µL of the Luciferase Assay Reagent to each well.

  • Measurement: Immediately measure the luminescence using a luminometer with an integration time of 0.5-1 second per well.

IV. Data Analysis
  • Calculate Average Luminescence: Determine the average luminescence for each set of triplicate wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each this compound concentration:

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of luciferase synthesis.

Data Presentation

The quantitative data from the in vitro translation inhibition assay should be organized for clear comparison.

Table 1: Inhibition of Luciferase Synthesis by this compound

This compound Concentration (µM)Average Luminescence (RLU)Standard Deviation% Inhibition
0 (Negative Control)1,500,00075,0000
0.011,450,00072,5003.3
0.11,200,00060,00020
0.5825,00041,25045
1.0525,00026,25065
5.0150,0007,50090
10.075,0003,75095
100.0 (Positive Control - Puromycin)15,000750100

Table 2: IC50 Values for this compound Derivatives

CompoundIC50 (µM)Reference
This compound Derivative0.15 - 0.24[2][8]
Onc112~0.8[9]

Visualizations

Oncocin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome P_site P-site A_site A-site E_site Exit Tunnel Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis Enables This compound This compound This compound->A_site Blocks This compound->E_site Plugs aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binds

Caption: this compound's mechanism of translation inhibition.

In_Vitro_Translation_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents (this compound, Controls, Master Mix) Plate Plate Setup (Add this compound/Controls) Reagents->Plate Add_Mix Add Master Mix to Wells Plate->Add_Mix Incubate Incubate at 37°C Add_Mix->Incubate Add_Luciferin Add Luciferase Substrate Incubate->Add_Luciferin Read_Luminescence Measure Luminescence Add_Luciferin->Read_Luminescence Analyze Data Analysis (% Inhibition, IC50) Read_Luminescence->Analyze

Caption: Experimental workflow for the assay.

Troubleshooting

IssuePossible CauseSolution
Low Luminescence in Negative Control Inactive cell-free extractUse a fresh kit or aliquot of extract. Ensure proper storage at -80°C.
Degraded plasmid DNA or mRNAUse high-quality, nuclease-free plasmid DNA.
High Variability Between Replicates Pipetting errorsUse calibrated pipettes and careful technique. Prepare a master mix to ensure consistency.
Incomplete mixingGently mix the plate after adding reagents.
No Inhibition by this compound Inactive this compoundUse a fresh stock of this compound. Confirm peptide integrity.
Incorrect assay setupDouble-check all reagent concentrations and incubation times/temperatures.
This compound concentration too lowTest a wider and higher range of this compound concentrations.

Conclusion

The in vitro translation inhibition assay described provides a robust and sensitive method for characterizing the inhibitory activity of this compound and its analogs. This cell-free approach allows for direct measurement of the compound's effect on the bacterial translation machinery, independent of cellular uptake mechanisms. The data generated can be crucial for structure-activity relationship (SAR) studies and the development of novel antimicrobial agents targeting bacterial protein synthesis.

References

experimental procedure for Oncocin ribosome binding assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Oncocin Ribosome Binding Assay

Introduction

This compound and its analogues are proline-rich antimicrobial peptides (PrAMPs) that represent a promising class of antibiotics, particularly against Gram-negative bacteria. Their primary mechanism of action involves the inhibition of protein synthesis by binding to the bacterial 70S ribosome.[1][2] Structural and biochemical studies have revealed that this compound binds within the ribosomal exit tunnel, physically obstructing the path of the nascent polypeptide chain and interfering with key ribosomal functions.[1][3] Specifically, this compound blocks the peptidyl transferase center (PTC) and the aminoacyl-tRNA (aa-tRNA) binding site (A-site), thereby preventing peptide bond formation and destabilizing the translation initiation complex.[2][4]

This application note provides a detailed protocol for a fluorescence polarization (FP) based competition binding assay to characterize the interaction between this compound peptides and bacterial 70S ribosomes. This method is a robust, quantitative technique to determine the binding affinity (expressed as dissociation constant, Kd, or inhibitory constant, Ki) of unlabeled test compounds by measuring their ability to displace a fluorescently labeled tracer peptide from the ribosome.

Principle of the Assay

The fluorescence polarization assay is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational speed in solution. A small, fluorescently labeled peptide (the tracer) tumbles rapidly and has a low FP value. When this tracer binds to a large molecule like the 70S ribosome, its tumbling is significantly slowed, resulting in a high FP value.

In a competition assay format, unlabeled this compound analogues or other test compounds are introduced to the ribosome-tracer complex. If the test compound binds to the same site on the ribosome, it will compete with and displace the fluorescent tracer. This displacement leads to an increase in the population of free, rapidly tumbling tracer, causing a dose-dependent decrease in the measured FP signal. The resulting data can be used to calculate the IC50 (the concentration of competitor that displaces 50% of the tracer) and subsequently the inhibitory constant (Ki).

Experimental Protocols

Protocol 1: Fluorescence Polarization Competition Assay

This protocol describes how to determine the binding affinity of unlabeled this compound variants for the bacterial 70S ribosome by competing against a fluorescently labeled this compound analogue.

Materials and Reagents:

  • 70S Ribosomes: Purified from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus).

  • Fluorescently Labeled this compound Tracer: An this compound analogue labeled with a suitable fluorophore (e.g., Carboxyfluorescein-ARV-1502 as described in literature[5]).

  • Unlabeled this compound/Test Peptides: Lyophilized peptides to be tested.

  • Ribosome Binding Buffer: 50 mM HEPES-KOH (pH 7.6), 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol.

  • Assay Plate: Black, low-volume, 384-well microplate.

  • Plate Reader: Equipped with fluorescence polarization optics for the specific fluorophore used.

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized peptides (tracer and unlabeled competitors) in molecular-grade water or a suitable buffer to create concentrated stock solutions. Determine the precise concentration using a suitable method (e.g., UV-Vis spectrophotometry).

    • Prepare serial dilutions of the unlabeled competitor peptides in the Ribosome Binding Buffer. A 10-point, 2-fold dilution series is recommended, starting from a high concentration (e.g., 10 µM).

    • Dilute the 70S ribosome stock to the desired final concentration (e.g., 250-500 nM) in ice-cold Ribosome Binding Buffer.

    • Dilute the fluorescent tracer stock to the desired final concentration (e.g., 10-20 nM) in Ribosome Binding Buffer. The optimal concentrations of ribosome and tracer should be determined empirically by performing a saturation binding experiment first.

  • Assay Setup (384-well plate):

    • Add 5 µL of Ribosome Binding Buffer to the 'blank' wells (for background measurement).

    • Add 5 µL of the diluted fluorescent tracer to all other wells.

    • Add 5 µL of the diluted 70S ribosome solution to all wells except the 'tracer only' controls. For 'tracer only' wells, add 5 µL of Ribosome Binding Buffer instead.

    • Add 5 µL of each concentration of the unlabeled competitor peptide dilution series to the appropriate wells. For 'no competitor' controls (maximum signal), add 5 µL of Ribosome Binding Buffer.

    • The final volume in each well should be 20 µL.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at room temperature (or 37°C, depending on the ribosome source) for 30-60 minutes in the dark to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis:

    • Subtract the average FP value of the 'blank' wells from all other readings.

    • Plot the FP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer] / Kd,Tracer) where [Tracer] is the concentration of the fluorescent tracer and Kd,Tracer is the dissociation constant of the tracer for the ribosome (determined from a separate saturation binding experiment).

Protocol 2: Dimethyl Sulfate (DMS) Footprinting Assay

This protocol allows for the identification of specific rRNA nucleotides that interact with this compound, providing qualitative confirmation of the binding site.

Materials and Reagents:

  • 70S Ribosomes and This compound peptide .

  • Ribosome Binding Buffer (as above).

  • Dimethyl Sulfate (DMS): Highly toxic, handle with extreme care in a fume hood.

  • Quenching Buffer: e.g., 1 M Tris-HCl (pH 7.5), 1 M β-mercaptoethanol.

  • RNA Purification Kit.

  • Reverse Transcriptase and corresponding buffer.

  • Radiolabeled or Fluorescently Labeled Primer: Specific for a region downstream of the expected binding site on the 23S rRNA (e.g., the PTC region).

  • dNTPs and ddNTPs (for sequencing ladder).

  • Urea-PAGE supplies for gel electrophoresis.

Procedure:

  • Binding Reaction:

    • Incubate 70S ribosomes (e.g., 0.2 µM) with or without a saturating concentration of this compound peptide (e.g., 100 µM) in Ribosome Binding Buffer for 15-30 minutes at 37°C.[6][7]

  • DMS Modification:

    • Add DMS to the reaction mixtures to a final concentration of ~40-50 mM.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time and concentration may need optimization.

    • Stop the reaction by adding quenching buffer.

  • RNA Extraction:

    • Purify the ribosomal RNA from the reaction mixtures using a standard RNA purification kit or phenol-chloroform extraction.

  • Primer Extension:

    • Anneal the labeled primer to the purified rRNA.

    • Perform reverse transcription using reverse transcriptase and dNTPs. The enzyme will pause or stop at the DMS-modified nucleotides.

    • In parallel, run sequencing reactions (using ddNTPs) with the same primer and unmodified rRNA to create a sequencing ladder for reference.

  • Analysis:

    • Separate the cDNA products on a denaturing urea-polyacrylamide gel.

    • Visualize the gel (autoradiography or fluorescence imaging).

    • Compare the band patterns of the this compound-treated sample with the untreated control. Nucleotides protected by this compound binding will show a decrease in band intensity, while nucleotides whose conformation is altered may show an increase.[2]

Data Presentation

Quantitative binding data for this compound analogues are summarized below. These values are typically obtained from fluorescence polarization assays or similar biophysical techniques.

Peptide/AnalogueRibosome SourceAssay MethodBinding Constant (Kd or Ki)Reference
Onc112P. aeruginosaNot Specified36 ± 2 nM (Kd)[8]
Onc112S. aureusNot Specified102 ± 5 nM (Kd)[8]
Cf-ARV-1502E. coliFluorescence Polarization201 ± 16 nM (Kd)[5]
ARV-1502E. coliFP Competition135 ± 10 nM (Ki)[5]
Onc112E. coliFP Competition124 ± 2 nM (Ki)[5]

Visualizations

This compound's Mechanism of Action on the Bacterial Ribosome

Oncocin_Mechanism cluster_ribosome Bacterial 70S Ribosome PTC Peptidyl Transferase Center (PTC) A_Site A-Site Protein_Synth Protein Synthesis (Elongation) PTC->Protein_Synth Blocks peptide bond formation Exit_Tunnel Peptide Exit Tunnel aa_tRNA Aminoacyl-tRNA A_Site->aa_tRNA Prevents binding This compound This compound Peptide This compound->PTC Binds & Blocks This compound->Exit_Tunnel aa_tRNA->A_Site Normal Entry Inhibition Inhibition FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_read 3. Data Acquisition & Analysis Prep_Ribosome Dilute 70S Ribosomes Prep_Tracer Dilute Fluorescent Tracer Prep_Competitor Prepare Serial Dilution of Unlabeled this compound Add_Components Add Ribosome, Tracer, & Competitor to Plate Prep_Competitor->Add_Components Incubate Incubate 30-60 min at Room Temp Add_Components->Incubate Read_FP Measure Fluorescence Polarization Incubate->Read_FP Plot_Data Plot FP vs. log[Competitor] Read_FP->Plot_Data Calc_IC50 Fit Curve & Calculate IC50/Ki Plot_Data->Calc_IC50 Result Result: Binding Affinity (Ki) Calc_IC50->Result

References

Application Notes and Protocols for Cellular Uptake Assay of Oncocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncocin is a proline-rich antimicrobial peptide (PrAMP) with promising therapeutic potential that extends beyond its antimicrobial properties into the realm of oncology. PrAMPs are known to internalize into cells to exert their biological effects. Understanding the dynamics of this compound's cellular uptake is crucial for the development of effective cancer therapies. These application notes provide detailed protocols for conducting cellular uptake assays of this compound in cancer cell lines, enabling researchers to quantify its internalization and elucidate its mechanisms of entry.

The protocols outlined below describe methods for fluorescently labeling this compound, performing qualitative and quantitative cellular uptake studies using fluorescence microscopy and flow cytometry, and investigating the endocytic pathways involved in its internalization. Representative data is presented in tabular format to guide experimental design and data analysis.

Data Presentation

The following tables summarize representative quantitative data for the cellular uptake and cytotoxicity of antimicrobial peptides in common cancer cell lines. While specific data for this compound is still emerging, these examples with other peptides provide a useful reference for expected outcomes. Researchers should generate specific data for this compound in their cell lines of interest.

Table 1: Cytotoxicity of Antimicrobial Peptides in Cancer Cell Lines (IC50 Values)

PeptideHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Magainin II~40 µMNot Reported~80 µM[1]
Cecropin ANot ReportedNot Reported~50 µM[1]
Peptide P26Not Reported78 µg/mlNot Reported[2]
Peptide P7Not Reported280 µg/mlNot Reported[2]
Brevinin-2DYdNot ReportedNot Reported2.975 µM[3]
Ranatuerin-2LbNot ReportedNot Reported15.32 µM[3]

Note: IC50 values can vary depending on the assay conditions and specific cell line passage number.

Table 2: Time-Dependent Cellular Uptake of a Fluorescently Labeled Peptide in HeLa Cells

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)
5150 ± 20
15450 ± 35
30900 ± 50
601800 ± 120
1202500 ± 200

Data presented as mean ± standard deviation from a representative flow cytometry experiment.[4]

Table 3: Effect of Endocytosis Inhibitors on Peptide Uptake

InhibitorTarget Pathway% Inhibition of Uptake
Chlorpromazine (30 µM)Clathrin-mediated endocytosis~60%
Genistein (200 µM)Caveolae-mediated endocytosis~20%
Amiloride (50 µM)Macropinocytosis~80%
Cytochalasin D (10 µM)Phagocytosis/Macropinocytosis~75%

Representative data showing the percentage inhibition of uptake of a proline-rich antimicrobial peptide in a mammalian cell line.[5][6]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the labeling of this compound with a fluorescent dye, such as fluorescein isothiocyanate (FITC), for visualization and quantification.

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Sephadex G-25 column

  • Phosphate-buffered saline (PBS)

  • Lyophilizer

Procedure:

  • Dissolve this compound in 0.1 M sodium bicarbonate buffer.

  • Dissolve FITC in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Add the FITC solution to the this compound solution at a molar ratio of 1.5:1 (FITC:peptide).

  • Incubate the reaction mixture for 8 hours at 4°C with gentle stirring, protected from light.

  • Separate the FITC-labeled this compound from unreacted FITC by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS.

  • Collect the fractions containing the labeled peptide.

  • Lyophilize the purified FITC-Oncocin and store at -20°C, protected from light.

  • Determine the concentration and labeling efficiency of the FITC-Oncocin conjugate by measuring the absorbance at 280 nm (for peptide) and 495 nm (for FITC).

Protocol 2: Qualitative Cellular Uptake Assay by Fluorescence Microscopy

This protocol allows for the visualization of this compound internalization and its subcellular localization.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • FITC-Oncocin

  • Hoechst 33342 or DAPI

  • Paraformaldehyde (4% in PBS)

  • Mounting medium

  • Glass coverslips in a 24-well plate

Procedure:

  • Seed cancer cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • Prepare a working solution of FITC-Oncocin in serum-free cell culture medium at the desired concentration (e.g., 10 µM).

  • Remove the culture medium from the wells and wash the cells twice with PBS.

  • Add the FITC-Oncocin solution to the cells and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO2 incubator.

  • After incubation, remove the FITC-Oncocin solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Counterstain the nuclei by incubating with Hoechst 33342 or DAPI for 10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using a mounting medium.

  • Visualize the cells using a fluorescence microscope. Capture images using appropriate filters for FITC (green fluorescence) and Hoechst/DAPI (blue fluorescence).

Protocol 3: Quantitative Cellular Uptake Assay by Flow Cytometry

This protocol provides a quantitative measurement of this compound uptake on a per-cell basis.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • FITC-Oncocin

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Prepare different concentrations of FITC-Oncocin in serum-free medium (e.g., 1, 5, 10, 20 µM).

  • Wash the cells twice with PBS.

  • Add the FITC-Oncocin solutions to the respective wells and incubate for a fixed time (e.g., 2 hours) at 37°C. For a time-course experiment, use a fixed concentration and vary the incubation times.

  • After incubation, wash the cells three times with ice-cold PBS.

  • Detach the cells using Trypsin-EDTA.

  • Resuspend the cells in complete medium to neutralize the trypsin.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of PBS for flow cytometry analysis.

  • Analyze the fluorescence intensity of the cells using a flow cytometer equipped with a 488 nm laser for excitation and a 525/50 nm bandpass filter for emission.

  • Gate the live cell population based on forward and side scatter properties.

  • Quantify the mean fluorescence intensity of the cell population for each condition.

Protocol 4: Investigation of Endocytic Pathways

This protocol uses pharmacological inhibitors to investigate the mechanisms of this compound uptake.

Materials:

  • All materials from Protocol 3

  • Endocytosis inhibitors (e.g., Chlorpromazine, Genistein, Amiloride, Cytochalasin D) dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

  • Follow steps 1 and 2 of Protocol 3.

  • Pre-incubate the cells with the respective endocytosis inhibitors at their effective concentrations (see Table 3 for examples) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Without washing, add FITC-Oncocin to a final concentration (e.g., 10 µM) to each well and co-incubate for the desired time (e.g., 2 hours) at 37°C.

  • Proceed with steps 5-13 of Protocol 3 to quantify the cellular uptake.

  • Compare the mean fluorescence intensity of cells treated with inhibitors to the control (no inhibitor) to determine the percentage of inhibition for each pathway.

Mandatory Visualizations

Experimental_Workflow_Microscopy cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining & Mounting cluster_analysis Analysis seed Seed cells on coverslips culture Culture to 70-80% confluency seed->culture wash1 Wash with PBS culture->wash1 incubate Incubate with FITC-Oncocin wash1->incubate wash2 Wash with ice-cold PBS incubate->wash2 fix Fix with 4% PFA wash2->fix stain Counterstain nuclei (DAPI/Hoechst) fix->stain mount Mount on slides stain->mount visualize Visualize via Fluorescence Microscopy mount->visualize

Caption: Workflow for qualitative cellular uptake analysis of this compound by fluorescence microscopy.

Experimental_Workflow_Flow_Cytometry cluster_prep Cell Preparation cluster_treatment Treatment cluster_harvesting Cell Harvesting cluster_analysis Analysis seed Seed cells in 6-well plate culture Culture to 80-90% confluency seed->culture wash1 Wash with PBS culture->wash1 incubate Incubate with FITC-Oncocin wash1->incubate wash2 Wash with ice-cold PBS incubate->wash2 trypsinize Detach with Trypsin-EDTA wash2->trypsinize resuspend Resuspend and wash trypsinize->resuspend analyze Analyze by Flow Cytometry resuspend->analyze

Caption: Workflow for quantitative cellular uptake analysis of this compound by flow cytometry.

Oncocin_Uptake_Pathway cluster_endocytosis Endocytic Pathways This compound Extracellular this compound Clathrin Clathrin-mediated This compound->Clathrin Internalization Caveolae Caveolae-mediated This compound->Caveolae Internalization Macropinocytosis Macropinocytosis This compound->Macropinocytosis Internalization Membrane Plasma Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Fusion Late_Endosome->Cytosol Endosomal Escape Target Intracellular Targets (e.g., Ribosomes) Cytosol->Target

Caption: Proposed signaling pathways for the cellular uptake of this compound in cancer cells.

References

Expressing Oncocin Variants in E. coli for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oncocin, a proline-rich antimicrobial peptide (PrAMP), has garnered significant interest as a potential therapeutic agent due to its potent activity against Gram-negative bacteria, including multidrug-resistant strains.[1][2] Its mechanism of action involves targeting the bacterial ribosome to inhibit protein synthesis.[3][4] For research and development purposes, producing this compound and its variants recombinantly in Escherichia coli offers a cost-effective and scalable method compared to chemical synthesis.[5] However, the expression of antimicrobial peptides in E. coli can be challenging due to their potential toxicity to the host and susceptibility to proteolytic degradation.[6][7]

These application notes provide a comprehensive guide to the expression and purification of this compound variants in E. coli, addressing common challenges and offering detailed protocols for successful production.

Key Considerations for this compound Variant Expression in E. coli

Successful recombinant expression of this compound variants hinges on several critical factors, from vector design to purification strategy.

  • Fusion Protein Strategy: To mitigate the antimicrobial activity of this compound against the E. coli host and prevent its degradation by cellular proteases, it is highly recommended to express the peptide as a fusion protein.[6][7] Commonly used fusion partners include Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and a hexa-histidine (His6) tag. The fusion partner can often aid in solubility and provides a convenient handle for affinity purification.[8]

  • Vector System: The pET series of expression vectors is widely used and well-suited for this purpose.[9][10] These vectors utilize a strong T7 promoter, which is recognized by the T7 RNA polymerase.[10] Expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[11]

  • Host Strain Selection: The E. coli BL21(DE3) strain and its derivatives are the workhorses for T7-based expression systems.[12] These strains carry a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for IPTG-inducible expression.[12] For potentially toxic proteins like this compound, strains such as BL21(DE3)pLysS, which contains a plasmid expressing the T7 lysozyme (a natural inhibitor of T7 RNA polymerase), can help to reduce basal expression levels prior to induction.[6]

  • Codon Optimization: The efficiency of protein translation can be significantly impacted by codon usage bias between the organism of origin and E. coli.[13] Optimizing the gene sequence of the this compound variant to match the preferred codon usage of E. coli can enhance expression levels.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for the expression and activity of select this compound variants. It is important to note that expression yields and purity can vary significantly depending on the specific variant, fusion partner, and the precise experimental conditions used.

This compound VariantFusion PartnerExpression SystemTypical Yield (mg/L of culture)Purity (%)Reference(s)
Truncated this compoundHis6-SUMOE. coli BL21(DE3)~0.5 - 1.0>95[14]
This compound Derivative (Onc72)Not specifiedNot specifiedNot specified for recombinant≥95 (synthesis)[1]
General Recombinant ProteinsVariousE. coli2.5 (average) - 34 (optimized)>95[15][16]
This compound VariantTarget OrganismMIC (µg/mL)Reference(s)
Onc112E. coli strains4 - 8[7]
Onc256 (Tyr6Trp)E. coli strains4[7]
[13Orn]-Onc272 (Onc290)E. coli strains≤ 8[7]
This compound (synthetic)E. coli strains0.125 - 8[3]
This compound Derivative (Onc72)E. coli ATCC 259224 (in 33% TSB)[1]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound targets the bacterial ribosome, a critical component of the protein synthesis machinery. It binds within the polypeptide exit tunnel, sterically hindering the binding of aminoacyl-tRNA to the A-site and ultimately inhibiting the transition from the initiation to the elongation phase of protein synthesis. This leads to a cessation of bacterial growth.[4]

Oncocin_Mechanism cluster_inhibition This compound This compound Variant Ribosome Bacterial 70S Ribosome This compound->Ribosome A_Site Aminoacyl-tRNA Binding Site (A-Site) This compound->A_Site Blocks Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Catalyzes Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Enables

Caption: this compound inhibits bacterial growth by targeting the ribosome.

Experimental Workflow for this compound Variant Expression and Purification

The overall workflow for producing this compound variants in E. coli involves several key stages, from gene synthesis and cloning to final purification and characterization.

Expression_Workflow cluster_cloning 1. Gene Synthesis & Cloning cluster_expression 2. Expression cluster_purification 3. Purification Gene_Design Codon-Optimized This compound Variant Gene Cloning Ligation/Assembly Gene_Design->Cloning Vector pET Expression Vector (e.g., pET-28a) Vector->Cloning Recombinant_Plasmid Recombinant Plasmid Cloning->Recombinant_Plasmid Transformation Transformation into E. coli BL21(DE3) Recombinant_Plasmid->Transformation Recombinant_Plasmid->Transformation Culture Cell Culture (OD600 ~0.6) Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Cleavage Fusion Tag Cleavage (Optional) Affinity_Chromatography->Cleavage Final_Purification Further Purification (e.g., SEC) Cleavage->Final_Purification Purified_Peptide Purified this compound Variant Final_Purification->Purified_Peptide

Caption: Workflow for recombinant this compound variant production.

Detailed Experimental Protocols

Protocol 1: Cloning of this compound Variant into pET-28a(+)

This protocol describes the cloning of a codon-optimized synthetic gene encoding an this compound variant fused to an N-terminal His6-tag into the pET-28a(+) expression vector.

Materials:

  • Synthetic, codon-optimized this compound variant gene with flanking restriction sites (e.g., NdeI and XhoI).

  • pET-28a(+) vector.

  • Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers.

  • T4 DNA Ligase and buffer.

  • Competent E. coli cloning strain (e.g., DH5α).

  • LB agar plates with kanamycin (50 µg/mL).

  • Plasmid purification kit.

Method:

  • Digest 1-2 µg of the pET-28a(+) vector and the purified synthetic gene with NdeI and XhoI in separate reactions according to the manufacturer's instructions.

  • Purify the digested vector and insert using a gel extraction kit.

  • Set up a ligation reaction with a 1:3 molar ratio of vector to insert using T4 DNA Ligase. Incubate at 16°C overnight or at room temperature for 2 hours.

  • Transform the ligation mixture into competent E. coli DH5α cells via heat shock.[17]

  • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.[17]

  • Select several colonies and grow overnight cultures in LB broth with kanamycin.

  • Isolate the plasmid DNA using a plasmid purification kit.

  • Verify the correct insertion by restriction digest and Sanger sequencing.

Protocol 2: Expression of His6-Tagged this compound Variant

This protocol details the expression of the His6-tagged this compound variant in E. coli BL21(DE3).

Materials:

  • Verified recombinant pET-28a(+)-Oncocin plasmid.

  • Competent E. coli BL21(DE3) cells.

  • LB broth and agar plates with kanamycin (50 µg/mL).

  • 1 M IPTG stock solution.

Method:

  • Transform the recombinant plasmid into competent E. coli BL21(DE3) cells.

  • Plate on LB agar with kanamycin and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with kanamycin with the overnight culture to an initial OD600 of ~0.05.

  • Grow the culture at 37°C with shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.[6]

  • Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[11]

  • Continue to incubate the culture at the lower temperature for 16-20 hours with vigorous shaking.[6]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[18]

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of His6-Tagged this compound Variant under Native Conditions

This protocol describes the purification of the soluble His6-tagged this compound fusion protein using immobilized metal affinity chromatography (IMAC).

Materials:

  • Frozen cell pellet from 1 L culture.

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

  • Ni-NTA affinity resin.

  • Lysozyme, DNase I.

Method:

  • Thaw the cell pellet on ice and resuspend in 30-40 mL of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Add DNase I to reduce the viscosity of the lysate.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[19]

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated Ni-NTA column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His6-tagged this compound fusion protein with 5-10 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the purest fractions and dialyze against a suitable buffer for storage or further experiments.

Conclusion

The recombinant expression of this compound variants in E. coli is a powerful tool for research and drug development. By employing a fusion protein strategy, selecting the appropriate vector and host strain, and optimizing expression and purification conditions, it is possible to produce these promising antimicrobial peptides in sufficient quantities for detailed characterization and pre-clinical studies. The protocols and data presented here provide a solid foundation for researchers to successfully express and purify this compound variants for their specific research needs.

References

Application Notes: Establishing an In Vivo Mouse Infection Model for Oncocin Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oncocin is a proline-rich antimicrobial peptide (PrAMP) that shows significant promise, particularly against Gram-negative bacteria.[1] Unlike many antimicrobial peptides that act by disrupting the cell membrane, this compound and its derivatives function by entering the bacterial cell and inhibiting protein synthesis.[1][2] Specifically, this compound targets the bacterial ribosome, binding within the polypeptide exit tunnel to block the peptidyl transferase center (PTC) and prevent the elongation phase of translation.[2][3][4][5] This intracellular mechanism of action makes in vivo studies crucial to evaluate not only the peptide's efficacy but also its pharmacokinetics, stability, and potential toxicity in a whole-organism context.[6]

This document provides detailed protocols and application notes for establishing a murine systemic infection model to evaluate the efficacy of this compound and its optimized derivatives, such as Onc72 and Onc112.[7][8] The protocols are based on established lethal sepsis models in mice, which have been successfully used to demonstrate the therapeutic potential of these peptides.[7][8]

Mechanism of Action: this compound's Inhibition of Bacterial Ribosome

Oncocins belong to a class of PrAMPs that must penetrate the bacterial cell membrane to reach their intracellular target.[2] Once inside the cytoplasm, this compound binds to the 70S ribosome. Crystal structures reveal that the peptide occupies the ribosomal exit tunnel and extends to the PTC, physically obstructing the binding of aminoacyl-tRNA (aa-tRNA) to the A-site.[2][5] This action effectively stalls protein synthesis, leading to bacterial cell death.[3][4]

cluster_outside Bacterial Exterior cluster_cell Gram-Negative Bacterium cluster_cytoplasm Cytoplasm This compound This compound OuterMembrane Outer Membrane This compound->OuterMembrane Crosses Periplasm Periplasm InnerMembrane Inner Membrane Oncocin_Internal This compound InnerMembrane->Oncocin_Internal Enters Cytoplasm Ribosome 70S Ribosome ProteinSynthesis Protein Synthesis (Elongation) Ribosome->ProteinSynthesis Enables CellDeath Bacterial Cell Death Ribosome->CellDeath ProteinSynthesis->CellDeath Inhibition leads to Oncocin_Internal->Ribosome Binds to Exit Tunnel & PTC

Caption: this compound's mechanism of action against Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound derivatives Onc72 and Onc112 against Escherichia coli in murine sepsis models. Data is compiled from published studies.[7][8]

Table 1: Survival Rates in Lethal E. coli Infection Model

Treatment Group Dose (mg/kg) Administration Route Treatment Schedule (post-infection) Survival Rate (%) Reference
Vehicle Control - Intraperitoneal (i.p.) 1, 4, and 8 hours 0 [7][8]
Ciprofloxacin 40 Intraperitoneal (i.p.) 1, 4, and 8 hours 100 [7]
Onc72 5.0 Intraperitoneal (i.p.) 1, 4, and 8 hours 100 [7][8]
Onc72 2.5 Intraperitoneal (i.p.) 1, 4, and 8 hours 86 (6 out of 7) [7]
Onc72 1.25 Intraperitoneal (i.p.) 1, 4, and 8 hours 14 (1 out of 7) [8]
Onc112 5.0 Intraperitoneal (i.p.) 1, 4, and 8 hours 100 [7]

| Onc112 | 2.5 | Intraperitoneal (i.p.) | 1, 4, and 8 hours | 100 |[7] |

Table 2: Bacterial Load in Blood and Organs (Onc72 Treatment)

Treatment Group Dose (mg/kg) Sample (8h post-infection) Bacterial Load (log CFU/mL or g) Sample (5 days post-infection) Bacterial Load (log CFU/mL or g) Reference
Negative Control - Blood 4.6 - 6.3 - - [8]
Onc72 5.0 Blood < 1.8 Blood 0 [8]
Onc72 2.5 Blood 3.3 - 5.0 Blood 0 [8]
Negative Control - Peritoneal Lavage ~7.5 - - [8]
Onc72 5.0 Peritoneal Lavage ~3.0 Peritoneal Lavage 0 [8]
Onc72 5.0 Liver ~4.5 Liver 0 [8]

| Onc72 | 5.0 | Spleen | ~5.0 | Spleen | 0 |[8] |

Experimental Protocols

These protocols provide a framework for establishing a systemic E. coli infection in mice to test the efficacy of this compound.

Experimental Workflow Overview

cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Life cluster_analysis Phase 3: Analysis A 1. Animal Acclimatization (Female NMRI mice, 6-7 weeks) B 2. Bacterial Culture (E. coli ATCC 25922 to log phase) C 3. Prepare Inoculum (Bacteria + 5% Mucin) D 4. Infection (Intraperitoneal injection of inoculum) C->D E 5. Treatment Administration (this compound/Control via i.p. route) (e.g., 1, 4, 8h post-infection) D->E F 6. Monitoring (Observe mice 3x daily for 5 days) (Record body weight, clinical signs) E->F G 7. Primary Endpoint: Survival Analysis (Kaplan-Meier curves) F->G H 8. Secondary Endpoint: Bacterial Load (CFU from blood, organs) I 9. Other Endpoints: Body Weight Change, Cytokine Analysis (optional)

Caption: Workflow for an in vivo this compound efficacy study.

Protocol 1: Animal and Bacterial Preparation

  • Animals:

    • Use female NMRI mice, 6-7 weeks old, with a weight range of 27-32 g.[7]

    • Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, access to food and water ad libitum).

    • All animal procedures must be approved and conducted in accordance with institutional and national animal welfare guidelines.[7][8]

  • Bacterial Strain:

    • Use Escherichia coli ATCC 25922, a standard strain for antimicrobial susceptibility testing.[7]

  • Culture Preparation:

    • Inoculate a single colony of E. coli into Tryptic Soy Broth (TSB).

    • Incubate overnight at 37°C with shaking.

    • The following day, subculture the bacteria into fresh TSB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration.

Protocol 2: Systemic Infection Model (Septicemia)

  • Inoculum Preparation:

    • Prepare a fresh solution of 5% (w/v) porcine gastric mucin in sterile water to enhance the virulence of the bacterial challenge.[7]

    • Mix the prepared bacterial suspension with the mucin solution at a 1:1 ratio.

    • The final inoculum should contain the target number of bacteria (e.g., 9 x 10⁵ CFU) in a total volume of 300 µL per mouse.[7]

    • Verify the inoculum concentration by plating serial dilutions on Tryptic Soy Agar (TSA) plates and counting colonies after overnight incubation.[9]

  • Infection Procedure:

    • Infect mice via intraperitoneal (i.p.) injection with 300 µL of the bacterial inoculum.[7]

    • Include a negative control group injected with vehicle only (e.g., 5% glucose in water or PBS).[7]

    • Include a positive control group treated with a known effective antibiotic, such as ciprofloxacin (40 mg/kg).[7]

Protocol 3: Treatment Administration and Monitoring

  • This compound Preparation:

    • Dissolve lyophilized this compound (or its derivatives) in a sterile vehicle suitable for injection (e.g., 5% w/v glucose in water).[7]

    • Prepare fresh solutions on the day of the experiment.

  • Treatment Schedule:

    • Administer the prepared this compound solution or control vehicle via i.p. injection at specified time points post-infection. A common and effective regimen is three doses at 1, 4, and 8 hours post-infection.[7][8]

    • Doses can range from 1.25 mg/kg to 5 mg/kg or higher to determine the effective dose (ED₅₀).[8]

  • Monitoring and Endpoints:

    • Survival: Monitor the health status of the mice at least three times daily for a period of 5-7 days.[7] Record survival data to generate Kaplan-Meier survival curves.[10][11] Moribund animals should be euthanized according to ethical guidelines.[7]

    • Body Weight: Weigh the animals one day before infection and at specified time points post-infection (e.g., day 1 and day 5) to assess morbidity and recovery.[7]

    • Clinical Scoring: Observe mice for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and use a scoring system to quantify disease severity.

Protocol 4: Quantification of Bacterial Load

This protocol is for a terminal endpoint to determine the bacterial burden in various tissues.

  • Sample Collection:

    • At a predetermined time point (e.g., 8 hours or 24 hours post-infection), euthanize a subset of mice from each group.[8]

    • Aseptically collect blood via cardiac puncture. Place samples in tubes containing an anticoagulant.

    • Perform a peritoneal lavage by injecting 1-2 mL of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.[8]

    • Aseptically harvest organs such as the liver, spleen, and kidneys.[8] Weigh the organs.

  • Tissue Homogenization:

    • Homogenize the collected organs in a known volume of sterile PBS using a tissue homogenizer.[9]

  • Colony Forming Unit (CFU) Enumeration:

    • Prepare 10-fold serial dilutions of the blood, peritoneal lavage fluid, and tissue homogenates in sterile PBS.[9][12]

    • Plate 100 µL of each appropriate dilution onto TSA plates in duplicate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that contain between 30 and 300 colonies.[9]

    • Calculate the bacterial load as CFU per mL (for fluids) or CFU per gram (for tissues).[12]

      • Calculation: CFU/mL (or g) = (Number of colonies × Dilution factor) / Volume plated (mL). For tissues, divide the final result by the tissue weight in grams.[9][12]

Protocol 5: (Optional) Cytokine Analysis

To understand the host immune response to the infection and treatment, cytokine levels can be measured.

  • Sample Collection:

    • Collect blood at various time points and process it to obtain serum or plasma. Store at -80°C until analysis.

  • Cytokine Measurement:

    • Use a multiplex immunoassay (e.g., Luminex-based assay or Meso Scale Discovery) to simultaneously quantify multiple pro-inflammatory and anti-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IL-10, MCP-1).[13][14][15]

    • Analyze the results to determine if this compound treatment modulates the host inflammatory response during infection.[16]

References

Protocol for Assessing Oncocin Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oncocin is a proline-rich antimicrobial peptide (PrAMP) that shows significant promise for combating Gram-negative bacteria. A key advantage of this compound and its derivatives is their reported low toxicity toward mammalian cells, which is largely attributed to their inability to efficiently cross mammalian cell membranes.[1] While native this compound exhibits minimal cytotoxic effects, understanding its potential intracellular toxicity is crucial for comprehensive safety assessment. This document provides detailed protocols for assessing the cytotoxicity of this compound in mammalian cell lines using standard in vitro assays: MTT for cell viability, LDH for cytotoxicity (membrane integrity), and Annexin V staining for apoptosis detection.

Data Presentation

Quantitative data on the cytotoxicity of native this compound against mammalian cell lines is limited, reflecting its low toxicity and membrane permeability. However, studies on proline-rich antimicrobial peptides (PrAMPs), including this compound analogues, conjugated with cell-penetrating peptides like penetratin, have demonstrated that intracellular delivery can induce cytotoxicity. The following table summarizes the 50% inhibitory concentrations (IC50) for penetratin-conjugated PrAMPs in different mammalian cell lines, providing an indication of their potential intracellular cytotoxic effects.

Peptide ConjugateCell LineAssay TypeIC50 (µM)Reference
Penetratin-PrAMPsHeLaCell Viability~40[1][2]
Penetratin-PrAMPsSH-SY5YCell Viability~40[1][2]

Note: Native this compound and its derivatives (e.g., Onc72) have been reported to be non-toxic to human cell lines, but specific IC50 values are not widely published, underscoring their high safety profile under normal conditions.[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • This compound peptide (lyophilized)

  • Sterile phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include wells with medium only (no cells) as a blank, and wells with cells treated with vehicle control (the solvent used for this compound).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot cell viability against this compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound peptide

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include the following controls:

      • Untreated cells (spontaneous LDH release)

      • Vehicle-treated cells

      • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which normalizes the this compound-treated values to the spontaneous and maximum LDH release controls.

Annexin V Apoptosis Assay by Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound peptide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the desired time period. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Workflows and Pathways

G cluster_0 Experimental Workflow for Cytotoxicity Assessment cluster_1 MTT Assay cluster_2 LDH Assay cluster_3 Apoptosis Assay start Seed Mammalian Cells treat Treat with this compound (and Controls) start->treat incubate Incubate (24-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant apop_harvest Harvest Cells incubate->apop_harvest mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read apop_stain Stain with Annexin V/PI apop_harvest->apop_stain apop_analyze Analyze by Flow Cytometry apop_stain->apop_analyze

Caption: General experimental workflow for assessing this compound cytotoxicity.

G cluster_0 Potential Intracellular Apoptotic Signaling This compound Intracellular this compound (if cell entry occurs) stress Cellular Stress (e.g., Ribosomal Inhibition) This compound->stress bcl2 Bcl-2 Family Regulation (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation (Executioner Caspase) apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Solid-Phase Synthesis of Oncocin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncocin is a proline-rich antimicrobial peptide (PrAMP) originally identified in the milkweed bug, Oncopeltus fasciatus. It has garnered significant interest as a potential therapeutic agent due to its potent activity against Gram-negative bacteria, including clinically relevant pathogens like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. Unlike many other antimicrobial peptides that act by disrupting the cell membrane, this compound and its derivatives function through a specific intracellular mechanism, inhibiting bacterial protein synthesis by binding to the 70S ribosome.[1] This targeted mode of action makes this compound an attractive candidate for the development of new antibiotics with a reduced likelihood of resistance development.

The primary sequence of this compound is VDKPPYLPRPRPPRRIYNR-NH2.[2][3] Structure-activity relationship studies have led to the development of several derivatives with improved properties. A notable example is Onc112, where the two arginine residues at positions 15 and 19 are replaced with D-arginine, enhancing serum stability.[4] Other modifications, such as the substitution of arginine with ornithine, have also been shown to increase the peptide's half-life in mouse serum from approximately 20 minutes to over 3 hours, without compromising its antibacterial efficacy.[2][4]

This document provides detailed protocols for the solid-phase synthesis of this compound and its derivatives, methods for their purification and characterization, and protocols for evaluating their biological activity.

Data Presentation

Table 1: Physicochemical Properties of this compound and Derivatives
PeptideSequenceMolecular Weight (Da)Modifications
This compoundVDKPPYLPRPRPPRRIYNR-NH22435.9C-terminal amidation
Onc112VDKPPYLPRPRPPRr IYNr -NH22435.9D-Arginine at positions 15 & 19
This compound (Orn15,19)VDKPPYLPRPRPPRO IYNO -NH22379.8Ornithine at positions 15 & 19

Note: 'r' denotes D-Arginine and 'O' denotes Ornithine.

Table 2: Antibacterial Activity and Serum Stability of this compound and Derivatives
PeptideOrganismMIC (µg/mL)Serum Half-life (mouse)
This compoundE. coli0.125 - 8~20 min
This compoundP. aeruginosa0.125 - 8~20 min
This compoundA. baumannii0.125 - 8~20 min
This compound (Orn15,19)E. coliSimilar to this compound> 180 min
Onc112E. coliSimilar to this compound> 8 h

Data compiled from multiple sources.[2][4] MIC values can vary depending on the specific strain and assay conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide).

  • Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Asn(Trt)-OH.

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing solvents: DMF, DCM, Isopropanol.

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Precipitation solvent: Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • To ensure complete coupling, a Kaiser test can be performed. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence, from the C-terminus to the N-terminus.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and finally with methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Solvents: Acetonitrile (ACN), Water (HPLC grade), 0.1% TFA.

  • Equipment: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column, Lyophilizer, Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide by RP-HPLC using a linear gradient of ACN in water, both containing 0.1% TFA.

    • Collect fractions corresponding to the major peptide peak.

  • Characterization:

    • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the synthesized peptide.

    • Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

  • Purity Analysis:

    • Determine the final purity of the lyophilized peptide by analytical RP-HPLC.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound and its derivatives against a target bacterial strain.

Materials:

  • Peptide stock solution: Prepare a concentrated stock solution of the purified peptide in sterile water or 0.01% acetic acid.

  • Bacterial strain: e.g., E. coli ATCC 25922.

  • Growth medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Equipment: 96-well polypropylene microtiter plates, incubator, spectrophotometer.

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate.

  • Inoculation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated n times) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage & Side-chain Deprotection (TFA cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry & Purity Analysis Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Oncocin_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm Oncocin_ext This compound Outer_Membrane Outer Membrane Oncocin_ext->Outer_Membrane Passive Diffusion SbmA SbmA Transporter Outer_Membrane->SbmA Periplasmic Space Inner_Membrane Inner Membrane Ribosome 70S Ribosome SbmA->Ribosome Transport into Cytoplasm Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Inhibition Ribosome->Inhibition Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound in Gram-negative bacteria.

References

Characterizing the Antimicrobial Peptide Oncocin and its Derivatives Using Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncocin, a proline-rich antimicrobial peptide (PrAMP), has garnered significant interest as a potential therapeutic agent against Gram-negative bacteria.[1] Its unique intracellular mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis, makes it a promising candidate in the fight against antibiotic resistance.[1] Mass spectrometry is an indispensable tool for the detailed characterization, quantification, and optimization of this compound and its derivatives, facilitating drug development from initial discovery to preclinical evaluation. This application note provides detailed protocols and data for the characterization of this compound peptides using mass spectrometry.

Qualitative Analysis: Identification and Sequencing

Mass spectrometry is pivotal for confirming the primary sequence of synthesized or expressed this compound peptides and identifying modifications or truncations. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for this purpose.

Experimental Workflow for this compound Identification

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis expr This compound Expression in E. coli lysis Cell Lysis (Sonication) expr->lysis filter Filtration (>10 kDa removal) lysis->filter desalt Desalting (Zip-Tip) filter->desalt maldi MALDI-TOF MS desalt->maldi Qualitative ID lcms LC-MS/MS desalt->lcms Sequencing pmf Peptide Mass Fingerprinting maldi->pmf denovo De Novo Sequencing lcms->denovo db Database Searching lcms->db

Caption: Workflow for this compound identification.

Protocol 1: Expression and Preparation of this compound from E. coli for MS Analysis

This protocol is adapted from methodologies for expressing this compound and preparing it for mass spectrometry.

1. Expression of this compound in E. coli a. Transform E. coli (e.g., DH5α strain) with a plasmid containing the this compound gene under an inducible promoter (e.g., pBAD). b. Grow the transformed cells in LB broth with appropriate antibiotic selection at 37°C with shaking to an OD600 of ~0.2. c. Induce peptide expression by adding the appropriate inducer (e.g., 0.2% L-arabinose) and continue incubation for 1-3 hours.

2. Cell Lysis and Lysate Preparation a. Harvest the cells by centrifugation (e.g., 6000 rpm for 30 minutes). b. Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication. c. Centrifuge the lysate at high speed (e.g., 14,000 rpm for 20 minutes) to pellet cell debris.

3. Peptide Enrichment and Desalting a. Filter the supernatant through a 10 kDa molecular weight cutoff filter to remove larger proteins. b. Dry the flow-through containing the peptide under vacuum. c. Resuspend the dried peptide in deionized water. d. Desalt the sample using a C18 Zip-Tip or equivalent solid-phase extraction method.

Protocol 2: MALDI-TOF MS for Rapid Identification

1. Matrix and Sample Preparation a. Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA). b. Spot 1 µL of the desalted this compound peptide solution onto the MALDI target plate and let it air dry. c. Overlay the sample spot with 1 µL of the HCCA matrix solution and let it co-crystallize.

2. MALDI-TOF MS Parameters a. Instrument: MALDI-TOF/TOF Mass Spectrometer b. Mode: Positive ion reflectron mode c. Laser: Nitrogen laser (337 nm) d. Mass Range: 500-4000 m/z e. Calibration: Use a standard peptide mixture for external calibration.

Quantitative Analysis: Pharmacokinetics and In Vivo Efficacy

LC-MS/MS is the gold standard for quantifying peptides in complex biological matrices such as plasma, enabling pharmacokinetic studies. A sensitive and specific method combining solid-phase extraction, reversed-phase chromatography, and multiple reaction monitoring (MRM) has been developed for this compound derivatives.

Quantitative Data Summary
PeptideInitial Plasma Concentration (mg/L)Elimination Half-Life (t1/2) (min)In Vivo Efficacy (5 mg/kg dose)In Vivo Efficacy (2.5 mg/kg dose)
Onc72 11.9~14100% survival86% survival (6 out of 7)
Onc112 22.6~21100% survival100% survival
Protocol 3: Quantitative Analysis of this compound Derivatives in Plasma by LC-MS/MS

1. Sample Preparation from Plasma a. Spike plasma samples with an appropriate internal standard. b. Perform solid-phase extraction to isolate the peptides. c. Elute the peptides and evaporate to dryness. d. Reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Parameters a. HPLC System: Alliance® 2695 HPLC system b. Mass Spectrometer: ESI-QqLIT-MS (e.g., 4000 QTRAP®) in positive ion mode c. Column: Jupiter C18 column d. Mobile Phase A: Aqueous acetonitrile with 26 mM ammonium formate, pH 3.3 e. Mobile Phase B: Acetonitrile with 26 mM ammonium formate, pH 3.3 f. Gradient: Linear gradient from 2.7% to 27.9% B g. Flow Rate: As appropriate for the column h. Ionization Mode: Electrospray Ionization (ESI), positive mode i. Detection Mode: Multiple Reaction Monitoring (MRM)

Data Analysis Workflow for Quantitative MS

cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_quant Quantification raw_data Raw LC-MS/MS Data (MRM) peak_int Peak Integration raw_data->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve concentration Concentration Calculation cal_curve->concentration pk_params Pharmacokinetic Parameter Determination concentration->pk_params

Caption: Quantitative MS data analysis workflow.

Structure-Activity Relationship Studies

Mass spectrometry can be used to characterize variants of this compound to understand the roles of specific amino acid residues in its antibacterial activity.

Antibacterial Activity of this compound Alanine Mutants
Peptide VariantGrowth Inhibition (%)
This compound 80
OncK3A 18
OncY6A 20
OncL7A 21
OncR11A N/A
OncK3AY6AL7AR11A 6

These data demonstrate that mutations at key positions can significantly impact the antibacterial activity of this compound.

This compound's Mechanism of Action: Ribosome Binding

This compound exerts its antimicrobial effect by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This interaction can be studied using techniques like in vivo DMS footprinting, with mass spectrometry being used to confirm the presence of the peptide.

This compound This compound Peptide ribosome Bacterial Ribosome This compound->ribosome Binds to inhibition Inhibition This compound->inhibition Leads to ptc Peptidyl Transferase Center (PTC) ribosome->ptc exit_tunnel Peptide Exit Tunnel ribosome->exit_tunnel protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibition->protein_synthesis

Caption: this compound's ribosomal binding mechanism.

Conclusion

Mass spectrometry is a versatile and powerful platform for the comprehensive characterization of this compound peptides. From initial identification and sequencing to quantitative pharmacokinetic studies and structure-activity relationship analysis, MS provides critical data to guide the development of these promising antimicrobial agents. The protocols and data presented in this application note serve as a valuable resource for researchers in the field of antimicrobial peptide drug discovery and development.

References

Application Notes and Protocols for Real-Time Monitoring of Oncocin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the activity of Oncocin, a proline-rich antimicrobial peptide (PrAMP), in real-time. This compound primarily functions by inhibiting bacterial protein synthesis through binding to the 70S ribosome.[1][2] Specifically, it obstructs the peptide exit tunnel, interferes with the peptidyl transferase center (PTC), and blocks the aminoacyl-tRNA (aa-tRNA) binding site (A-site).[1][3][4] The following protocols describe methods to quantify its inhibitory effects and observe its mechanism of action in real-time.

Real-Time Bacterial Growth Inhibition Assay

This protocol details the use of a microplate reader to monitor the effect of this compound on bacterial growth in real-time by measuring changes in optical density (OD).

Experimental Protocol

1.1. Materials:

  • Bacterial strain of interest (e.g., Escherichia coli)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB))[5][6]

  • This compound peptide

  • Sterile 96-well microplates

  • Microplate reader with temperature and shaking capabilities

1.2. Method:

  • Prepare Bacterial Inoculum:

    • Aseptically inoculate a single colony of the test bacterium into 5 mL of growth medium.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh medium to achieve a starting OD600 of approximately 0.05-0.1.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations in the microplate wells.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of the diluted bacterial inoculum to each well.

    • Add 100 µL of the this compound dilutions to the respective wells, resulting in a final volume of 200 µL.

    • Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Real-Time Monitoring:

    • Place the microplate in a microplate reader pre-warmed to 37°C.

    • Set the reader to measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for a period of 18-24 hours. Ensure continuous shaking between readings.

  • Data Analysis:

    • Plot the OD600 values against time for each this compound concentration.

    • The resulting growth curves will illustrate the dose-dependent inhibitory effect of this compound.

    • The Minimal Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that completely inhibits visible growth after the incubation period.[5][7]

Data Presentation

Table 1: Example Data from Real-Time Bacterial Growth Inhibition Assay

This compound Concentration (µg/mL)OD600 at 0hOD600 at 6hOD600 at 12hOD600 at 18h% Inhibition at 18h
0 (Control)0.050.651.201.500
0.50.050.450.901.1523
10.050.200.400.5563
20.050.060.070.0795
40.050.050.050.05100
80.050.050.050.05100

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum setup_plate Dispense Bacteria and this compound into 96-well Plate prep_bacteria->setup_plate prep_this compound Prepare this compound Dilutions prep_this compound->setup_plate read_plate Incubate and Read OD600 Periodically setup_plate->read_plate plot_curves Plot Growth Curves read_plate->plot_curves determine_mic Determine MIC plot_curves->determine_mic

Workflow for Real-Time Bacterial Growth Inhibition Assay.

In Vitro Transcription/Translation (IVTT) Assay

This protocol describes a cell-free system to directly measure the inhibitory effect of this compound on protein synthesis.

Experimental Protocol

2.1. Materials:

  • Commercial E. coli S30 extract-based IVTT kit

  • Reporter plasmid DNA (e.g., encoding luciferase or GFP)

  • This compound peptide

  • Luminometer or fluorometer

2.2. Method:

  • Prepare Reactions:

    • Thaw IVTT components on ice.

    • In a microcentrifuge tube, assemble the IVTT reaction mixture according to the manufacturer's instructions, including the S30 extract, amino acid mixture, and energy source.

    • Add the reporter plasmid DNA to a final concentration of ~10-15 nM.

  • Add this compound:

    • Add varying concentrations of this compound to the reaction tubes. Include a no-Oncocin control.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

  • Quantify Protein Synthesis:

    • If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer.

    • If using a GFP reporter, measure fluorescence using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-Oncocin control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of protein synthesis).

Data Presentation

Table 2: Example Data from an In Vitro Transcription/Translation Assay

This compound Concentration (µM)Reporter Signal (Luminescence)% Inhibition
0 (Control)1,200,0000
0.1950,00020.8
0.5620,00048.3
1.0310,00074.2
5.080,00093.3
10.025,00097.9

Experimental Workflow

G cluster_prep Reaction Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis assemble_ivtt Assemble IVTT Reaction Mix add_dna Add Reporter Plasmid DNA assemble_ivtt->add_dna add_this compound Add this compound Dilutions add_dna->add_this compound incubate Incubate at 37°C add_this compound->incubate measure_signal Measure Reporter Signal incubate->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for In Vitro Transcription/Translation Assay.

Single-Molecule FRET (smFRET) Assay for Real-Time Ribosome Dynamics

This advanced technique allows for the direct observation of this compound's effect on individual ribosomes in real-time.[3] It monitors the Förster Resonance Energy Transfer between fluorescently labeled tRNAs during translation.

Experimental Protocol

3.1. Materials:

  • Purified 70S ribosomes

  • Fluorescently labeled tRNAs (e.g., Cy3-labeled initiator tRNA and Cy5-labeled elongator tRNA)

  • mRNA construct

  • Total internal reflection fluorescence (TIRF) microscope

  • This compound peptide

3.2. Method:

  • Immobilize Ribosomes:

    • Immobilize biotinylated ribosomes on a streptavidin-coated quartz slide.

  • Initiate Translation:

    • Flow in a mixture containing the mRNA, Cy3-labeled initiator tRNA, and initiation factors to form initiation complexes.

  • Real-Time Observation of Elongation:

    • Introduce a solution containing Cy5-labeled elongator tRNA and elongation factors.

    • Use a TIRF microscope to excite the Cy3 donor fluorophore and detect emissions from both Cy3 and the Cy5 acceptor.

    • Record the fluorescence signals over time. A FRET signal indicates the binding of the Cy5-tRNA to the ribosome.

  • Introduce this compound:

    • After observing several rounds of elongation, introduce a solution containing this compound.

    • Continue to record the fluorescence signals to observe changes in the FRET dynamics and the rate of elongation.

  • Data Analysis:

    • Analyze the recorded fluorescence trajectories to determine the dwell times of tRNAs in the A-site and the overall elongation rate.

    • Compare the elongation rates and the percentage of active ribosomes before and after the addition of this compound.[3]

Data Presentation

Table 3: Example Data from smFRET Analysis of this compound Activity

ConditionElongation Rate (codons/sec)% Active Ribosomes
Before this compound5.2 ± 0.385 ± 5
After this compound (1 µM)2.1 ± 0.235 ± 7

This compound's Mechanism of Action at the Ribosome

G A_site A-site P_site P-site A_site->P_site Transpeptidation E_site E-site (Exit Tunnel) P_site->E_site Translocation Protein_Synth Protein Synthesis E_site->Protein_Synth Peptide Elongation This compound This compound This compound->A_site Blocks This compound->P_site Blocks This compound->E_site Blocks aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding

This compound's inhibitory action on the bacterial ribosome.

References

Oncocin: A Promising Antimicrobial Peptide for Combating Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Oncocin, a proline-rich antimicrobial peptide (AMP), has emerged as a promising candidate for the development of novel therapeutics to combat these challenging pathogens.[1][2][3] Unlike many conventional antibiotics that target the cell wall, this compound and its derivatives act intracellularly, primarily by inhibiting bacterial protein synthesis through binding to the ribosome.[4][5][6][7] This unique mechanism of action makes it a valuable tool against Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2][4] These application notes provide an overview of this compound's activity and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome, a crucial component of protein synthesis.[4][5][6] The peptide enters the bacterial cytoplasm and binds to the 70S ribosome, effectively blocking the polypeptide exit tunnel.[5][6][7] This interaction prevents the elongation of newly synthesized peptides, leading to a complete shutdown of protein production and subsequent cell death.[5][8] The multi-site interaction with the ribosome makes the development of resistance less likely compared to antibiotics with a single target site.[6]

Oncocin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane Penetration Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Ribosome 70S Ribosome Cytoplasm->Ribosome Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Cell Death Protein_Synthesis->Cell_Death MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Prepare bacterial inoculum (e.g., 0.5 McFarland standard) Inoculation 3. Inoculate microtiter plate wells with bacterial suspension and This compound dilutions Bacterial_Culture->Inoculation Peptide_Dilution 2. Prepare serial dilutions of this compound in broth Peptide_Dilution->Inoculation Incubation 4. Incubate at 37°C for 16-24 hours Inoculation->Incubation Read_Results 5. Visually inspect for turbidity or measure OD600 Incubation->Read_Results Determine_MIC 6. Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation_sampling Incubation & Sampling cluster_quantification_analysis Quantification & Analysis Bacterial_Culture 1. Prepare bacterial culture in log phase Add_this compound 2. Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) Bacterial_Culture->Add_this compound Incubate 3. Incubate at 37°C with shaking Add_this compound->Incubate Sample 4. Collect aliquots at different time points (0, 2, 4, 8, 24 hours) Incubate->Sample Serial_Dilution 5. Perform serial dilutions of collected samples Sample->Serial_Dilution Plate 6. Plate dilutions on agar plates Serial_Dilution->Plate Incubate_Plates 7. Incubate plates at 37°C for 18-24 hours Plate->Incubate_Plates Count_CFU 8. Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data 9. Plot log10 CFU/mL vs. time Count_CFU->Plot_Data Anti_Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication cluster_quantification Quantification Inhibition_Setup 1a. Add bacterial suspension and This compound dilutions to microtiter plate Inhibition_Incubate 2a. Incubate for 24-48 hours to allow biofilm formation Inhibition_Setup->Inhibition_Incubate Wash 4. Wash wells to remove planktonic cells Inhibition_Incubate->Wash Eradication_Setup 1b. Allow biofilm to form for 24-48 hours Eradication_Add_this compound 2b. Add this compound dilutions to pre-formed biofilms Eradication_Setup->Eradication_Add_this compound Eradication_Incubate 3b. Incubate for a further 24 hours Eradication_Add_this compound->Eradication_Incubate Eradication_Incubate->Wash Stain 5. Stain with crystal violet Wash->Stain Wash_Stain 6. Wash to remove excess stain Stain->Wash_Stain Solubilize 7. Solubilize the stain (e.g., with ethanol) Wash_Stain->Solubilize Measure_OD 8. Measure absorbance (e.g., at 570 nm) Solubilize->Measure_OD In_Vivo_Efficacy_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring_analysis Monitoring & Analysis Infect_Mice 1. Induce systemic infection in mice (e.g., intraperitoneal injection of bacteria) Administer_this compound 2. Administer this compound at various doses and time points post-infection Infect_Mice->Administer_this compound Controls 3. Include vehicle control and positive control (e.g., conventional antibiotic) groups Infect_Mice->Controls Monitor_Survival 4. Monitor survival and clinical signs for a defined period (e.g., 7 days) Administer_this compound->Monitor_Survival Controls->Monitor_Survival Bacterial_Load 5. (Optional) Determine bacterial load in blood and organs at specific time points Monitor_Survival->Bacterial_Load Analyze_Data 6. Analyze survival curves and bacterial counts Bacterial_Load->Analyze_Data Synergy_Logic This compound This compound Combination Combination Therapy This compound->Combination Antibiotic Conventional Antibiotic Antibiotic->Combination Synergy Synergistic Effect Combination->Synergy Outcome1 Increased Efficacy Synergy->Outcome1 Outcome2 Reduced Dosage Synergy->Outcome2 Outcome3 Overcome Resistance Synergy->Outcome3

References

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Issues with Synthetic Oncocin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with synthetic Oncocin peptides.

Troubleshooting Guide

This guide offers a systematic approach to resolving solubility issues with synthetic this compound peptides, presented in a question-and-answer format.

Question 1: My lyophilized synthetic this compound peptide won't dissolve in water. What should I do?

Answer:

Initial insolubility in pure water is not uncommon for synthetic peptides, including this compound and its derivatives, which are rich in proline and basic amino acids. The following steps provide a systematic approach to achieve solubilization.

Initial Steps:

  • Characterize your peptide: Before selecting a solvent, it's crucial to understand the physicochemical properties of your specific this compound analogue. The native this compound peptide (Sequence: VDKPPYLPRPRPPRRIYNR-NH₂) is basic due to the presence of multiple arginine (R) and lysine (K) residues.

  • Use a small aliquot for testing: To conserve your peptide, always perform solubility tests on a small portion of the lyophilized powder before attempting to dissolve the entire sample.

  • Gentle agitation and sonication: After adding the solvent, gently vortex the vial. If the peptide remains insoluble, sonication in a water bath for short periods (10-20 seconds) can help break up aggregates and facilitate dissolution.[1]

Solvent Selection Workflow:

If water alone is insufficient, follow this workflow to identify a suitable solvent system.

G start Start: Lyophilized this compound Peptide water Try Sterile Deionized Water start->water acid Add 10% Acetic Acid (aq) water->acid Insoluble success Peptide Dissolved water->success Soluble organic Use Organic Solvent (e.g., DMSO) acid->organic Insoluble acid->success Soluble denaturant Use Chaotropic Agent (e.g., Guanidine HCl) organic->denaturant Insoluble organic->success Soluble denaturant->success Soluble fail Insoluble/Aggregated denaturant->fail

Caption: Stepwise solvent selection for this compound peptides.

Detailed Experimental Protocols:

  • Protocol 1: Aqueous Acidic Solution

    • Reconstitute the peptide in a small volume of sterile deionized water.

    • If insoluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[1] this compound peptides, being basic, will likely have increased solubility at a lower pH.

    • Once dissolved, the solution can be diluted with the desired aqueous buffer for your experiment.

  • Protocol 2: Organic Solvents

    • For highly hydrophobic this compound derivatives, dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2]

    • Once fully dissolved, slowly add the concentrated peptide solution dropwise to your stirred aqueous buffer.

    • Caution: High concentrations of organic solvents may be incompatible with certain biological assays. Always check the tolerance of your experimental system.

Question 2: My this compound peptide solution is cloudy or shows visible precipitates. What does this indicate and how can I fix it?

Answer:

Cloudiness or precipitation in your peptide solution is a clear indication of aggregation. Peptide aggregation can be influenced by factors such as peptide concentration, pH, temperature, and the composition of the solvent.

Understanding this compound Aggregation:

This compound is a proline-rich antimicrobial peptide (PrAMP). While high proline content can disrupt secondary structures that often lead to aggregation, the presence of hydrophobic residues and strong intermolecular electrostatic interactions can still promote aggregation under certain conditions.[3]

Troubleshooting Aggregation:

IssuePotential CauseRecommended Solution
Cloudiness upon reconstitution Peptide concentration is too high for the chosen solvent.Dilute the peptide solution with more of the initial solvent. If still cloudy, consider using a stronger solvent as outlined in the workflow above.
Precipitation after adding to buffer The pH of the buffer is close to the isoelectric point (pI) of the peptide, or the buffer components are causing the peptide to salt out.Adjust the pH of the buffer away from the pI of the peptide. For basic peptides like this compound, a slightly acidic pH is generally preferred. Alternatively, try a different buffer system.
Formation of a gel-like substance Strong intermolecular hydrogen bonding leading to self-assembly.Use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can disrupt these interactions. Note that these agents are denaturing and may not be suitable for all experiments.[2]

Visualization of the Aggregation Problem and Solution Pathway:

G cluster_problem Problem: Peptide Aggregation cluster_solution Solution Pathway A High Peptide Concentration S1 Dilute Solution A->S1 B Suboptimal pH S2 Adjust pH B->S2 C Incompatible Buffer S3 Change Buffer System C->S3 D Strong Intermolecular Interactions S4 Use Chaotropic Agents D->S4

Caption: Common causes of this compound aggregation and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial solubility testing of a novel synthetic this compound derivative?

For a novel this compound derivative, especially if its physicochemical properties are not fully characterized, a stepwise approach is recommended. Start with sterile deionized water. If the peptide is insoluble, proceed to 10% aqueous acetic acid. If solubility is still an issue, particularly for more hydrophobic analogues, a small amount of DMSO is a reasonable next step.[1]

Q2: How does the amino acid sequence of my synthetic this compound peptide affect its solubility?

The amino acid composition is a primary determinant of solubility.

  • Basic Residues (K, R): this compound is rich in these residues, making it a basic peptide. This generally leads to good solubility in acidic aqueous solutions.

  • Proline (P): The high proline content in this compound disrupts the formation of stable secondary structures like alpha-helices and beta-sheets, which can reduce the propensity for aggregation that is often seen in other peptide classes.

  • Hydrophobic Residues (V, L, Y): An increase in the number or length of hydrophobic residues in a synthetic derivative can decrease its aqueous solubility and increase the likelihood of needing an organic co-solvent.

  • Modifications: Amino acid substitutions can significantly impact solubility. For instance, replacing certain residues with more hydrophilic ones or the creation of stereorandomized Oncocins has been shown to improve solubility.

Q3: What is the best way to store my synthetic this compound peptide solution?

For long-term storage, it is best to store peptides in their lyophilized form at -20°C or -80°C.[2] Once in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. Store aliquoted solutions at -20°C or below. The stability of the peptide in a specific solvent system should be experimentally determined.

Q4: Can I use sonication to dissolve my this compound peptide?

Yes, sonication can be a useful technique to aid in the dissolution of peptides.[1] It provides energy to break up small aggregates. Use a bath sonicator and apply sonication in short bursts (e.g., 10-30 seconds) to avoid excessive heating of the sample, which could potentially degrade the peptide.

Q5: Are there any chemical modifications I can make to future synthetic this compound peptides to improve their solubility?

Yes, several strategies can be employed during peptide design and synthesis to enhance solubility:

  • Amino Acid Substitution: Strategically replacing hydrophobic amino acids with more polar or charged ones can increase aqueous solubility.[4]

  • Incorporation of Stereorandomized Amino Acids: Introducing D-amino acids or a mix of L- and D-amino acids can disrupt secondary structures and crystal lattice formation, often leading to improved solubility.

  • PEGylation: The addition of polyethylene glycol (PEG) chains is a well-established method to increase the hydrophilicity and solubility of peptides.

Data Summary Tables

Table 1: General Solubilization Guidelines for Synthetic Peptides

Peptide TypeRecommended Primary SolventSecondary Solvent/Additive
Basic (e.g., this compound) Deionized Water10-30% Acetic Acid
Acidic Deionized Water0.1 M Ammonium Bicarbonate
Neutral/Hydrophobic Deionized WaterDMSO, DMF, Acetonitrile
Prone to Aggregation -6 M Guanidine HCl, 8 M Urea

This table provides general guidance. Optimal conditions for specific this compound derivatives should be determined empirically.

Table 2: Common Organic Solvents and Their Properties

SolventAbbreviationPropertiesConsiderations
Dimethyl Sulfoxide DMSOStrong polar aprotic solvent.Can be difficult to remove. May be incompatible with some cell-based assays at higher concentrations.[2]
N,N-Dimethylformamide DMFPolar aprotic solvent.Can be used as an alternative to DMSO.
Acetonitrile ACNPolar aprotic solvent, less viscous than DMSO/DMF.Often used in HPLC, can be easier to remove by lyophilization.

Experimental Protocols

Protocol: Stepwise Solubilization of a Lyophilized Synthetic this compound Peptide

  • Preparation:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Solubilization Attempt (Water):

    • Add a calculated volume of sterile, deionized water to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the vial for 30 seconds.

    • If the peptide is not fully dissolved, sonicate in a water bath for 20-30 seconds.

    • Visually inspect the solution for clarity. If it is clear, the peptide is dissolved.

  • Acidification (for Basic Peptides like this compound):

    • If the peptide remains insoluble in water, add 10% (v/v) acetic acid in water dropwise.

    • Vortex between each addition.

    • Continue adding the acidic solution until the peptide is fully dissolved.

  • Use of Organic Co-solvents (for Hydrophobic Derivatives):

    • If the peptide is still insoluble, take a fresh aliquot of the lyophilized peptide.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide and vortex until it is completely dissolved.

    • Slowly add this concentrated stock solution dropwise to a vortexing tube containing your desired aqueous buffer. This gradual addition helps to prevent the peptide from precipitating out of the solution.

  • Final Preparation and Storage:

    • Once the peptide is fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

    • Prepare single-use aliquots and store them at -20°C or -80°C.

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting solubility issues can be visualized as a logical workflow.

G cluster_0 Initial Assessment cluster_1 Solubilization Strategy cluster_2 Troubleshooting cluster_3 Final Solution start Lyophilized this compound Peptide assess Assess Physicochemical Properties (Sequence, Charge, Hydrophobicity) start->assess strategy Select Initial Solvent (Water for Basic Peptides) assess->strategy dissolve Attempt Dissolution (Vortex, Sonicate) strategy->dissolve check Check for Insolubility/Aggregation dissolve->check adjust Adjust Solvent System (Add Acid, Organic Solvent, or Chaotrope) check->adjust final Clear Peptide Solution check->final Soluble adjust->dissolve Re-attempt

Caption: Logical workflow for addressing this compound solubility.

References

Oncocin Aggregation Prevention: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Oncocin aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a proline-rich antimicrobial peptide (PrAMP) with potent activity against Gram-negative bacteria.[1][2][3] Like many peptides, this compound can be prone to aggregation in aqueous solutions, where individual peptide molecules self-associate to form larger, often insoluble and inactive complexes.[1] This aggregation can lead to a loss of therapeutic efficacy, inaccurate quantification in assays, and potential immunogenicity.

Q2: What are the primary factors that induce this compound aggregation?

Several factors can contribute to peptide aggregation, including:

  • pH: The pH of the solution affects the net charge of the peptide. At or near its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion between molecules and promote aggregation.[4]

  • Ionic Strength: The concentration of salts in the solution can influence electrostatic interactions. While moderate ionic strength can sometimes stabilize peptides, high salt concentrations can shield charges and promote hydrophobic interactions, leading to aggregation.[5][6][7]

  • Peptide Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and subsequent aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions and potentially causing conformational changes.

  • Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can introduce air-liquid interfaces that may induce partial unfolding and aggregation.

Q3: How can I visually identify if my this compound solution has aggregated?

Visible signs of aggregation include the appearance of cloudiness, turbidity, or visible precipitates in the solution. However, smaller, soluble aggregates may not be visible to the naked eye and require more sensitive detection methods.

Q4: Is it possible to reverse this compound aggregation?

In some cases, aggregates can be resolubilized, particularly if they are held together by non-covalent bonds. However, complete reversal to the monomeric, active form is not always guaranteed. Our troubleshooting guide provides a "rescue" protocol for attempting to resolubilize aggregated this compound.

Troubleshooting Guides

Guide 1: My lyophilized this compound peptide is difficult to dissolve.

This is a common issue, often due to the hydrophobic nature of the peptide or improper storage. Follow this systematic approach to solubilization:

Troubleshooting Workflow for this compound Solubilization

G start Start: Lyophilized this compound charge Determine Net Charge of this compound start->charge positive Positive Net Charge (Basic Peptide) charge->positive > 0 negative Negative Net Charge (Acidic Peptide) charge->negative < 0 neutral Neutral Net Charge (Hydrophobic) charge->neutral = 0 water Attempt to dissolve in sterile, deionized water positive->water sonicate Briefly sonicate the solution water->sonicate acidic_buffer Use a slightly acidic buffer (e.g., 10% acetic acid) acidic_buffer->sonicate basic_buffer Use a slightly basic buffer (e.g., 10% NH4OH) basic_buffer->sonicate organic_solvent Use a minimal amount of organic solvent (e.g., DMSO, DMF) organic_solvent->sonicate success Success: Clear Solution sonicate->success failure Still Insoluble sonicate->failure failure->acidic_buffer If basic failure->basic_buffer If acidic failure->organic_solvent If neutral/hydrophobic denaturant Consider denaturants for non-biological assays (e.g., 6M Guanidine HCl) failure->denaturant

Caption: A flowchart for troubleshooting the initial solubilization of this compound.

Guide 2: My this compound solution shows signs of aggregation during an experiment.

This guide helps you identify the cause and implement solutions to prevent further aggregation.

Decision Tree for Addressing this compound Aggregation in Solution

G start Aggregation Observed check_ph Is the buffer pH near the pI of this compound? start->check_ph adjust_ph Adjust pH to be at least 1-2 units away from the pI. check_ph->adjust_ph Yes check_salt Is the ionic strength high? check_ph->check_salt No end Monitor for Improvement adjust_ph->end adjust_salt Decrease salt concentration or use a different salt. check_salt->adjust_salt Yes check_conc Is the this compound concentration high? check_salt->check_conc No adjust_salt->end adjust_conc Work with lower concentrations if possible. check_conc->adjust_conc Yes check_additives Are anti-aggregation excipients present? check_conc->check_additives No adjust_conc->end add_excipients Add excipients like Arginine or non-ionic detergents. check_additives->add_excipients No check_additives->end Yes add_excipients->end

Caption: A decision-making workflow for troubleshooting this compound aggregation.

Quantitative Data Summary

While specific quantitative data for this compound aggregation is limited in the public domain, the following tables illustrate the typical effects of common variables on peptide aggregation, which can be used as a starting point for optimizing your experimental conditions.

Table 1: Illustrative Effect of pH and Ionic Strength on Peptide Aggregation

ConditionpH relative to pIIonic Strength (NaCl)Typical ObservationRationale
AAt pI150 mMHigh AggregationMinimal electrostatic repulsion between peptide molecules.
B2 units below pI10 mMLow AggregationHigh net positive charge leads to electrostatic repulsion.
C2 units below pI300 mMModerate AggregationIncreased salt concentration shields charges, reducing repulsion.
D2 units above pI10 mMLow AggregationHigh net negative charge leads to electrostatic repulsion.
E2 units above pI300 mMModerate AggregationCharge shielding by salt ions reduces intermolecular repulsion.

Table 2: Common Anti-Aggregation Excipients and Their Working Concentrations

ExcipientClassTypical Working ConcentrationMechanism of Action
L-ArginineAmino Acid50 - 200 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20 (Tween 20)Non-ionic Surfactant0.01% - 0.1% (v/v)Reduces surface-induced aggregation and stabilizes hydrophobic regions.[8]
Polysorbate 80 (Tween 80)Non-ionic Surfactant0.01% - 0.1% (v/v)Similar to Polysorbate 20, effective in preventing aggregation at interfaces.[8]
SucroseSugar5% - 10% (w/v)Stabilizes the native conformation of the peptide through preferential exclusion.[8]
TrehaloseSugar5% - 10% (w/v)Acts as a stabilizer, similar to sucrose.[8]

Experimental Protocols

Protocol 1: Characterization of this compound Aggregates using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[8][9]

Methodology:

  • Sample Preparation:

    • Prepare this compound solutions in the desired buffer at various concentrations.

    • Filter the buffer and the final peptide solution through a 0.22 µm syringe filter to remove dust and extraneous particles.[10]

    • Use a clean, scratch-free cuvette. Rinse the cuvette thoroughly with filtered buffer before adding the sample.[8]

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for your experiment.

    • Enter the viscosity and refractive index of the solvent into the software.

  • Data Acquisition:

    • Pipette the filtered this compound solution into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The software will generate a size distribution profile. A monomodal peak at a low hydrodynamic radius is indicative of a monomeric, non-aggregated sample.

    • The presence of larger species or a high polydispersity index (PDI) suggests the presence of aggregates.

Protocol 2: Detection of this compound Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size as they pass through a column packed with a porous stationary phase.[11][12][13][14][15]

Methodology:

  • Column and Mobile Phase Selection:

    • Choose a SEC column with a pore size appropriate for separating this compound monomers from potential aggregates.

    • The mobile phase should be a buffer that maintains the solubility of this compound and minimizes interactions with the column matrix. A common mobile phase is phosphate-buffered saline (PBS).

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection and Analysis:

    • Inject a known concentration of the this compound solution onto the column.

    • Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.

  • Interpretation of Results:

    • Monomeric this compound will elute as a single, sharp peak at a specific retention time.

    • Aggregates, being larger, will elute earlier than the monomeric peak. The presence of peaks at shorter retention times is indicative of aggregation.

Protocol 3: "Rescue" Protocol for Resolubilizing Aggregated this compound

This protocol can be attempted to salvage an aggregated this compound solution. Success is not guaranteed and depends on the nature of the aggregates.

Methodology:

  • Initial Assessment:

    • Confirm the presence of aggregates using one of the methods described above (e.g., visual inspection, DLS).

  • pH Adjustment:

    • If the buffer pH is near the isoelectric point of this compound, adjust the pH to be at least 2 units away from the pI. For a basic peptide like this compound, this would mean lowering the pH. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while gently mixing.

  • Use of Mild Chaotropic Agents:

    • If pH adjustment is insufficient, consider adding a low concentration of a mild chaotropic agent like L-arginine (e.g., 50-100 mM).

  • Sonication:

    • Briefly sonicate the solution in a bath sonicator for short bursts (e.g., 30 seconds) on ice to help break up aggregates.[16] Avoid prolonged sonication, which can generate heat and potentially damage the peptide.

  • Centrifugation:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining insoluble aggregates.

  • Quantification and Characterization:

    • Carefully collect the supernatant.

    • Re-quantify the this compound concentration in the supernatant (e.g., by UV absorbance).

    • Analyze the supernatant by DLS or SEC to confirm the reduction or removal of aggregates.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for your specific application and this compound batch.

References

Technical Support Center: Optimizing Oncocin Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of Oncocin for in vivo efficacy studies. While this compound and its derivatives have been primarily investigated for their potent antimicrobial properties, the broader class of antimicrobial peptides (AMPs) is gaining attention for its potential in oncology.[1][2][3][4][5] This guide leverages the extensive in vivo data available for this compound as a case study to provide a framework for optimizing peptide-based therapeutics in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a proline-rich antimicrobial peptide (PrAMP) that primarily functions by inhibiting protein synthesis in bacteria.[6][7][8] It penetrates the bacterial cell and binds to the 70S ribosome, specifically within the peptide exit tunnel of the 50S subunit.[6][8] This binding action physically obstructs the passage of newly synthesized peptide chains and interferes with the placement of tRNA molecules, ultimately leading to the cessation of protein elongation and bacterial cell death.[6][7]

Q2: Has this compound been tested for anticancer activity in vivo?

A2: Currently, published research primarily focuses on the in vivo efficacy of this compound derivatives, such as Onc72 and Onc112, in models of bacterial infection.[9] While many antimicrobial peptides are being explored for their anticancer potential due to their ability to selectively target and disrupt cancer cell membranes, specific in vivo oncology studies for this compound are not yet available in the public domain.[1][2][3][10][11] However, the principles of in vivo dose optimization for peptide therapeutics are largely transferable.

Q3: What are the key considerations when designing an in vivo dose-finding study for a peptide therapeutic like this compound?

A3: Key considerations include:

  • Toxicity: Determine the maximum tolerated dose (MTD) to establish a safe therapeutic window.[12]

  • Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) of the peptide. This includes understanding its half-life in serum and tissues.[9]

  • Pharmacodynamics (PD): Relate the drug concentration to its biological effect to understand the dose-response relationship.

  • Route of Administration: The route (e.g., intravenous, intraperitoneal, subcutaneous) will significantly impact the PK profile.[9]

  • Animal Model: The choice of animal model (e.g., xenograft, syngeneic) is critical for translational relevance.

  • Efficacy Endpoints: Define clear and measurable outcomes, such as tumor growth inhibition or survival.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Toxicity / Adverse Events in Animals Dosage exceeds the Maximum Tolerated Dose (MTD).Conduct a dose-escalation study to determine the MTD. Start with a low dose and escalate in subsequent cohorts until dose-limiting toxicities are observed. For this compound derivatives, doses up to 40 mg/kg have been shown to be non-toxic in mice.[12]
Rapid clearance leading to high initial concentration.Consider alternative routes of administration (e.g., subcutaneous instead of intravenous) or a different formulation to control the release rate.
Lack of Efficacy at Tested Doses Suboptimal dosing schedule.Optimize the dosing frequency based on the peptide's half-life. For this compound derivatives with short half-lives (e.g., Onc112 t1/2 ≈ 21 min), more frequent administration may be necessary to maintain therapeutic concentrations.[9]
Poor bioavailability.Investigate different routes of administration. For instance, intraperitoneal administration of this compound derivatives has shown high efficacy.[9]
Peptide instability.This compound has been modified to improve serum stability.[12][13] Consider using derivatives with enhanced stability, such as those with D-amino acid substitutions.
High Variability in Efficacy Data Inconsistent drug administration.Ensure precise and consistent administration techniques across all animals.
Biological variability in the animal model.Increase the number of animals per group to improve statistical power.
Issues with the animal model itself.Ensure the chosen model is appropriate and well-characterized for the study's objectives.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound Derivatives in a Murine Sepsis Model

CompoundDose (mg/kg)Route of AdministrationEfficacy OutcomeReference
Onc1122.5Intraperitoneal100% survival[9]
Onc722.5Intraperitoneal~86% survival (6 out of 7 animals)[9]
Onc725Intraperitoneal100% survival[9]

Table 2: Pharmacokinetic Parameters of this compound Derivatives in Mice (5 mg/kg, IP)

CompoundCmax (mg/L)t1/2 (min)Time above MICReference
Onc7211.9~1420 min[9]
Onc11222.6~2180 min[9]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

  • Animal Model: Select a relevant mouse strain (e.g., BALB/c or as appropriate for the tumor model).

  • Group Allocation: Assign mice to cohorts of at least 3-5 animals per dose level.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg) administered via the intended clinical route.

    • Observe animals for a defined period (e.g., 7-14 days) for signs of toxicity (e.g., weight loss, behavioral changes, mortality).

    • If no significant toxicity is observed, escalate the dose in the next cohort (e.g., 2-fold increase).

    • Continue dose escalation until dose-limiting toxicities are observed in a significant portion of the cohort. The MTD is typically defined as the highest dose that does not induce unacceptable side effects.

  • Data Collection: Record body weight, clinical observations, and any adverse events daily.

Protocol 2: In Vivo Efficacy Study (General Framework)

  • Animal Model and Tumor Implantation:

    • Use an appropriate tumor model (e.g., subcutaneous xenograft).

    • Implant tumor cells into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Randomization and Grouping:

    • Randomize mice into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.

  • Treatment Administration:

    • Administer this compound or vehicle control according to the predetermined dose and schedule based on MTD and PK data.

  • Monitoring and Endpoints:

    • Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Data Analysis:

    • Calculate tumor growth inhibition for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

Oncocin_Mechanism_of_Action cluster_bacterium Bacterial Cell Oncocin_ext This compound (extracellular) Oncocin_int This compound (intracellular) Oncocin_ext->Oncocin_int Cellular Uptake Ribosome 70S Ribosome Oncocin_int->Ribosome Binds to 50S subunit Protein Protein Synthesis CellDeath Bacterial Cell Death Ribosome->CellDeath Inhibition of Protein Elongation

Caption: this compound's mechanism of action in bacteria.

In_Vivo_Dosage_Optimization_Workflow cluster_preclinical Preclinical In Vivo Workflow MTD 1. MTD Study (Dose Escalation) PK 2. Pharmacokinetic (PK) Study MTD->PK Inform safe dose range Dose_Selection 3. Dose & Schedule Selection MTD->Dose_Selection Define upper dose limit PK->Dose_Selection Inform dosing schedule Efficacy 4. In Vivo Efficacy Study Dose_Selection->Efficacy Data_Analysis 5. Data Analysis & Interpretation Efficacy->Data_Analysis

Caption: Workflow for in vivo dosage optimization.

References

troubleshooting inconsistent results in Oncocin MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oncocin Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a proline-rich antimicrobial peptide (PrAMP) that exhibits potent activity against Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. This compound enters the bacterial cell and binds to the 70S ribosome, physically obstructing the peptide exit tunnel and the peptidyl transferase center.[2] This blockage prevents the accommodation of aminoacyl-tRNA at the A-site and destabilizes the initiation complex, ultimately leading to the cessation of protein synthesis and bacterial cell death.[2]

Q2: What are the expected MIC ranges for this compound against common quality control (QC) strains?

While standardized CLSI or EUCAST quality control ranges for this compound are not yet established, published literature provides expected MIC values for this compound and its derivatives against various bacterial strains. These values can serve as a reference for assessing assay performance.

Peptide/DerivativeOrganismMIC (µg/mL)Reference
This compound (Parent)Escherichia coli2[3]
Onc112Escherichia coli~2 µmol/L[4]
Onc19 P4K,L7REscherichia coli2[3]
Onc15Escherichia coli2[3]
Onc14Escherichia coli8[3]
Onc15 P4K,L7REscherichia coli1[3]

Q3: How stable is this compound in solution and during experiments?

The stability of this compound and its derivatives can be a critical factor in obtaining reproducible MIC results. The parent peptide, L-Oncocin, can be susceptible to degradation by proteases present in serum.[5][6] However, derivatives such as Onc72 and Onc112 have been developed with increased stability.[1][5] For instance, substituting specific arginine residues can significantly increase the half-life of this compound in serum from minutes to hours.[1] It is recommended to prepare fresh stock solutions of this compound for each experiment and to minimize freeze-thaw cycles.

Troubleshooting Inconsistent this compound MIC Assay Results

Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. The following table outlines potential causes for variability in this compound MIC assays and provides recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Higher than expected MIC values Degradation of this compound: The peptide may be degraded by proteases in the media or has lost activity due to improper storage.Prepare fresh this compound stock solutions for each experiment. Store stock solutions at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.
Binding to plasticware: As a cationic peptide, this compound can adhere to the surface of standard polystyrene microtiter plates, reducing its effective concentration.Use low-binding polypropylene microtiter plates for all assays involving this compound.[7][8]
High inoculum density: An excessively high bacterial inoculum can lead to an apparent increase in the MIC.Strictly adhere to a standardized protocol for inoculum preparation to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Lower than expected MIC values Media composition: The composition of the growth medium can significantly impact the activity of antimicrobial peptides. For instance, lower salt concentrations in diluted media may enhance this compound's activity.Use a consistent and standardized growth medium for all experiments, such as Mueller-Hinton Broth (MHB). Be aware that variations in media strength can influence MIC values.[9]
Variable results between replicates or experiments Inconsistent inoculum preparation: Variations in the bacterial inoculum density are a major source of variability.Standardize the inoculum preparation process. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
Improper mixing: Inadequate mixing of the peptide dilutions or the bacterial suspension in the microtiter plate can lead to inconsistent results.Ensure thorough mixing at each dilution step and after inoculating the plates.
Edge effects in microtiter plates: Evaporation from the outer wells of a 96-well plate can concentrate the components and affect bacterial growth.Avoid using the outermost wells of the microtiter plate for critical samples or fill them with sterile media to minimize evaporation from adjacent wells.
"Skipped wells" (growth at higher concentrations, no growth at lower concentrations) Technical error in dilution: An error in the serial dilution of this compound can lead to an incorrect concentration in one or more wells.Carefully perform serial dilutions and consider using a multichannel pipette for consistency. Repeat the experiment to confirm the result.
Precipitation of this compound: The peptide may precipitate at higher concentrations in the specific media used.Visually inspect the wells for any signs of precipitation. If observed, consider preparing the this compound dilutions in a different buffer or adjusting the pH.

Visualizing Key Processes

This compound's Mechanism of Action

Oncocin_Mechanism This compound's Mechanism of Action cluster_cell Bacterial Cell Oncocin_ext This compound (extracellular) Membrane Cell Membrane Oncocin_ext->Membrane Uptake Oncocin_int This compound (intracellular) Membrane->Oncocin_int Ribosome 70S Ribosome Oncocin_int->Ribosome Binds to Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Cell_Death Cell Death Protein_Synth->Cell_Death Leads to

Caption: Diagram illustrating this compound's entry into the bacterial cell and inhibition of protein synthesis.

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_Workflow Troubleshooting Inconsistent this compound MIC Results Start Inconsistent MIC Results Observed Check_Inoculum Verify Inoculum Preparation Start->Check_Inoculum Inoculum_OK Inoculum Consistent? Check_Inoculum->Inoculum_OK Yes Standardize_Inoculum Action: Standardize Inoculum Preparation Check_Inoculum->Standardize_Inoculum No Check_Peptide Assess this compound Stock Peptide_OK Peptide Fresh & Properly Stored? Check_Peptide->Peptide_OK Yes Prepare_Fresh_Peptide Action: Prepare Fresh this compound Stock Check_Peptide->Prepare_Fresh_Peptide No Check_Assay_Setup Review Assay Procedure Assay_OK Standard Protocol Followed? Check_Assay_Setup->Assay_OK Yes Revise_Protocol Action: Adhere to Standard Protocol (e.g., plate type, mixing) Check_Assay_Setup->Revise_Protocol No Inoculum_OK->Check_Peptide Peptide_OK->Check_Assay_Setup Repeat_Experiment Repeat Experiment Assay_OK->Repeat_Experiment Standardize_Inoculum->Repeat_Experiment Prepare_Fresh_Peptide->Repeat_Experiment Revise_Protocol->Repeat_Experiment

Caption: A logical workflow to diagnose and resolve sources of inconsistent this compound MIC results.

Detailed Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard methods for cationic antimicrobial peptides and is intended to minimize variability in this compound MIC assays.[7]

Materials:

  • This compound (or derivative)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Test bacterial strain(s)

  • Sterile 0.9% saline

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., 0.01% acetic acid) at a concentration 100-fold higher than the highest concentration to be tested.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Prepare single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube of MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done using a spectrophotometer (OD600 of 0.08-0.13).

    • Within 30 minutes, dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate (a 1:100 dilution of a 5 x 10^7 CFU/mL suspension).

  • Microtiter Plate Preparation:

    • In a 96-well polypropylene plate, add 50 µL of sterile MHB to wells 2 through 12 in each row to be used.

    • Add 100 µL of the appropriate this compound working solution (at 2x the highest desired final concentration) to well 1 of each corresponding row.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. This will bring the final volume in these wells to 100 µL and dilute the this compound concentrations to their final desired values.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed by eye or using a microplate reader. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

References

strategies to reduce the cytotoxicity of Oncocin to mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of Oncocin and its derivatives to mammalian cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: My experiments are showing high levels of this compound-induced cytotoxicity in mammalian cell lines. What is the expected baseline toxicity?

A1: this compound, a proline-rich antimicrobial peptide (PrAMP), is known for its primary activity against bacterial ribosomes and generally exhibits low toxicity to mammalian cells. This selectivity is largely attributed to its difficulty in penetrating mammalian cell membranes.[1] However, at high concentrations or with certain derivatives, cytotoxicity can be observed. Published data on specific IC50 values for this compound across a wide range of mammalian cell lines is limited. For the derivative Onc72, slight cytotoxic effects on human HEK293 and HepG2 cell lines have been noted, though this was primarily attributed to modifications like PEGylation rather than the peptide itself.[2]

Q2: What are the primary mechanisms that could lead to this compound's cytotoxicity in mammalian cells?

A2: While this compound's primary target is the bacterial ribosome, any cytotoxicity observed in mammalian cells is likely due to off-target effects. These can include:

  • Membrane Disruption: At high concentrations, the cationic nature of the peptide might lead to non-specific interactions with the negatively charged components of mammalian cell membranes, causing disruption.

  • Induction of Apoptosis: Should the peptide be internalized, it could potentially interfere with mitochondrial function or other intracellular processes, leading to programmed cell death (apoptosis). The precise signaling pathways for this compound-induced apoptosis in mammalian cells are not well-elucidated.

Q3: Are there chemical modifications to this compound that can reduce its cytotoxicity?

A3: Yes, chemical modifications can alter the therapeutic index of this compound. Key strategies include:

  • Amino Acid Substitution: Replacing arginine residues with ornithine has been shown to increase the serum half-life and activity of this compound derivatives, and in some cases, these optimized derivatives were reported to be non-toxic to human cell lines and non-hemolytic.[3]

  • C-Terminal Amidation: The effect of C-terminal amidation on cytotoxicity can be variable. While it can increase the stability of some peptides, its impact on efficacy and selectivity against mammalian cells is not always predictable and can lead to either increases or decreases in toxicity.[4][5][6][7]

Q4: Can drug delivery systems be used to mitigate this compound's cytotoxicity?

A4: Encapsulating this compound in a drug delivery system is a promising strategy to reduce systemic toxicity and potentially enhance its therapeutic window. While specific research on this compound is emerging, general principles suggest:

  • Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) can shield healthy tissues from the peptide, prolong its circulation time, and potentially target it to cancer cells through the enhanced permeability and retention (EPR) effect.[8][9][10][11]

  • PEGylation: Attaching polyethylene glycol (PEG) to this compound derivatives like Onc72 has been explored to improve pharmacokinetics. However, the PEG moiety itself can sometimes contribute to slight cytotoxicity.[2]

Q5: Is combination therapy a viable strategy to reduce the required dose of this compound and its associated cytotoxicity?

A5: Combination therapy is a well-established approach to enhance efficacy while potentially lowering the doses of individual toxic components.[12][13] For this compound, this could involve co-administration with:

  • Conventional Antibiotics or Anticancer Agents: A synergistic effect might allow for a lower, less toxic concentration of this compound to be used.

  • Immunomodulatory Agents: Stimulating the host's immune response could complement the action of this compound, reducing the reliance on high doses of the peptide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in cytotoxicity assay results. - Inconsistent cell seeding density.- Peptide instability in culture medium.- Contamination (e.g., mycoplasma).- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Prepare fresh peptide dilutions for each experiment and assess peptide stability in your specific culture medium over the experiment's time course.- Regularly test cell cultures for contamination.
Observed cytotoxicity is higher than expected. - High peptide concentration.- Solvent toxicity (e.g., DMSO).- Sensitive cell line.- Perform a dose-response experiment to determine the optimal concentration with minimal cytotoxicity.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO) and include a solvent-only control.- Consider using a less sensitive cell line for initial screening if appropriate for the experimental goals.
Difficulty in reproducing published low-toxicity results. - Differences in experimental protocols (e.g., assay type, incubation time).- Variations in peptide synthesis and purity.- Standardize protocols with those cited in the literature, paying close attention to cell lines, seeding densities, and exposure times.- Verify the purity of the peptide stock through methods like HPLC and mass spectrometry.

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound and its derivatives against a broad range of mammalian cell lines in publicly accessible literature, the following table provides a general overview of cytotoxicity data for related antimicrobial peptides and the this compound derivative Onc72 to serve as a reference.

Peptide/DerivativeCell LineAssayIC50 / Cytotoxicity MeasurementReference
Onc72HEK293 (human embryonic kidney)Viability AssayNon-toxic at tested concentrations[2]
Onc72HepG2 (human liver cancer)Viability AssayNon-toxic at tested concentrations[2]
PEGylated Onc72 (5 kDa)HEK293 & HepG2Viability AssayReduced cell viability to ~89%[2]
PEGylated Onc72 (20 kDa)HEK293 & HepG2Viability AssayReduced cell viability to ~70%[2]
Optimized this compound Derivatives (Ornithine substitutions)Human cell linesNot specifiedReported as non-toxic and non-hemolytic[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivative (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring high viability (>90%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound peptide in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different peptide concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the peptide stock) and a no-treatment control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the peptide concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding peptide_prep Prepare this compound Dilutions treatment Treat Cells with this compound peptide_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_incubation Incubate (2-4h) mtt_add->formazan_incubation solubilize Add Solubilization Buffer formazan_incubation->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

apoptosis_pathway cluster_trigger Potential Cytotoxic Trigger cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase This compound High Concentration this compound (Internalized) mito_stress Mitochondrial Stress This compound->mito_stress off-target interaction bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Generalized intrinsic apoptosis pathway.

References

Technical Support Center: Overcoming Bacterial Resistance to Oncocin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the proline-rich antimicrobial peptide, Oncocin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming bacterial resistance mechanisms.

Troubleshooting Guide: Common Issues in this compound Experiments

This guide provides a summary of common problems, their potential causes, and recommended solutions to overcome challenges during your research.

Problem Potential Cause(s) Recommended Solution(s)
High Minimum Inhibitory Concentration (MIC) values or apparent resistance 1. Reduced peptide uptake: Mutations in or downregulation of the SbmA inner membrane transporter is a primary mechanism of resistance to proline-rich antimicrobial peptides.[1][2][3] 2. Peptide degradation: Proteolytic degradation of this compound in the experimental medium or by bacterial proteases. 3. Ribosomal mutations: Although less common due to this compound's multi-site binding, mutations in the 23S rRNA at the this compound binding site could confer resistance.[4] 4. Experimental error: Incorrect peptide concentration, improper bacterial inoculum preparation, or contamination.1. Sequence the sbmA gene of the resistant strain to identify mutations. Perform a cellular uptake assay with fluorescently labeled this compound to confirm reduced internalization. Consider using this compound analogs with enhanced uptake properties. 2. Use protease-deficient bacterial strains for initial experiments. Design this compound analogs with enhanced stability , such as those with ornithine substitutions.[5] 3. Sequence the 23S rRNA gene to identify potential mutations in the this compound binding region. 4. Verify peptide concentration using methods like HPLC. Ensure the bacterial inoculum is in the logarithmic growth phase and at the correct density. Maintain sterile technique throughout the experiment.
Inconsistent results between experimental replicates 1. Peptide aggregation: this compound, like many peptides, can aggregate, leading to variable effective concentrations. 2. Variability in bacterial growth phase: Bacteria in different growth phases can exhibit varying susceptibility to antimicrobials. 3. Inconsistent media composition: Variations in ion concentration or pH of the culture medium can affect this compound activity.1. Prepare fresh peptide solutions for each experiment. Visually inspect solutions for precipitates. Sonication can sometimes help to disaggregate peptides. 2. Standardize the bacterial culture preparation to ensure cells are consistently in the mid-logarithmic phase for all experiments. 3. Use a consistent and well-defined medium for all assays. Buffer the medium if pH fluctuations are a concern.
Low or no activity in in vitro translation inhibition assays 1. Inactive peptide: The synthesized this compound may be of poor quality or has degraded. 2. Suboptimal assay conditions: Incorrect concentration of ribosomes, mRNA, or other assay components. 3. Ribosome source: Ribosomes from a naturally resistant bacterial species or strain were used.1. Verify the purity and identity of the synthesized this compound using mass spectrometry and HPLC. 2. Optimize the concentrations of all assay components. Include a positive control (e.g., another known translation inhibitor) and a negative control. 3. Use ribosomes from a known susceptible bacterial strain (e.g., E. coli K-12).
Difficulty in fluorescently labeling this compound for uptake studies 1. Interference with activity: The fluorescent tag may sterically hinder this compound's interaction with the SbmA transporter or the ribosome. 2. Inefficient labeling reaction: The chosen labeling chemistry may not be efficient for this compound's amino acid sequence.1. Test the MIC of the labeled this compound to ensure its activity is not significantly compromised. Consider attaching the label at the C-terminus , as the N-terminus is crucial for ribosome binding.[6] 2. Optimize the labeling reaction conditions (e.g., pH, molar ratio of dye to peptide). Consider alternative fluorescent dyes and conjugation chemistries.

Frequently Asked Questions (FAQs)

A curated list of questions and answers to provide quick solutions to common queries regarding this compound and bacterial resistance.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a proline-rich antimicrobial peptide that functions by inhibiting bacterial protein synthesis. After being actively transported across the bacterial inner membrane by the SbmA transporter, this compound binds to the 50S ribosomal subunit. Specifically, it obstructs the peptide exit tunnel and the peptidyl transferase center, thereby preventing the accommodation of aminoacyl-tRNA and inhibiting peptide bond formation.[4] This interaction with multiple functional sites on the ribosome makes the development of resistance through target-site mutations less likely.[4]

Q2: How do bacteria develop resistance to this compound?

A2: The most commonly observed mechanism of resistance to this compound and other proline-rich antimicrobial peptides is the inactivation of the SbmA inner membrane transporter.[1][2][3] Mutations, such as insertions or deletions in the sbmA gene, prevent the uptake of this compound into the bacterial cytoplasm, rendering the bacterium resistant. While theoretically possible, resistance due to mutations in the ribosomal RNA is less frequent because this compound binds to multiple sites.

Q3: My bacterial strain shows increased resistance to this compound. How can I confirm the resistance mechanism?

A3: To confirm the mechanism of resistance, you should first sequence the sbmA gene of your resistant strain and compare it to the wild-type sequence to identify any mutations. Additionally, you can perform a cellular uptake assay using fluorescently labeled this compound. A significant decrease in fluorescence inside the resistant bacteria compared to the wild-type strain would indicate a defect in uptake.

Q4: Are there any strategies to overcome SbmA-mediated resistance?

A4: Yes, several strategies are being explored. One approach is the rational design of this compound analogs with improved cellular uptake that may be less reliant on SbmA or have a higher affinity for it. Another strategy involves the use of combination therapies, where this compound is used with another agent that could potentiate its uptake or inhibit efflux pumps, although this is still an area of active research.

Q5: How can I improve the stability and efficacy of this compound in my experiments?

A5: The stability of this compound can be improved by chemical modifications. For instance, substituting certain arginine residues with ornithine has been shown to increase its half-life in serum without compromising its activity.[5] Additionally, ensuring the peptide is stored correctly (lyophilized at -20°C or lower) and reconstituted in an appropriate buffer just before use can help maintain its efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound (lyophilized)

  • Sterile, pure water or appropriate solvent for this compound

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Methodology:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the OD600 of each well with a plate reader.

Protocol 2: Cellular Uptake Assay using Fluorescently Labeled this compound

This protocol describes how to quantify the uptake of this compound into bacterial cells using flow cytometry.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-Oncocin)

  • Bacterial strain of interest (wild-type and potentially resistant mutant)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Methodology:

  • Prepare Bacterial Suspension:

    • Grow an overnight culture of the bacterial strain.

    • Inoculate a fresh culture and grow to the mid-logarithmic phase (OD600 of ~0.5).

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a final concentration of approximately 1 x 10^7 CFU/mL.

  • Incubation with Labeled this compound:

    • Add the fluorescently labeled this compound to the bacterial suspension at a final concentration that is sub-inhibitory to minimize cell lysis (e.g., 0.5x MIC).

    • Include a control sample of bacteria without the labeled peptide.

    • Incubate the samples at 37°C for a defined period (e.g., 30-60 minutes).

  • Washing:

    • After incubation, centrifuge the cells to pellet them.

    • Discard the supernatant and wash the cell pellet twice with cold PBS to remove any unbound peptide.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in PBS.

    • Analyze the samples using a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Compare the fluorescence intensity of the wild-type and resistant strains to determine if there is a difference in peptide uptake.

Protocol 3: In Vitro Translation Inhibition Assay

This protocol details a cell-free assay to measure the inhibitory effect of this compound on protein synthesis.

Materials:

  • This compound

  • E. coli S30 cell-free extract system

  • Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)

  • Amino acid mixture

  • Reaction buffer

  • Luminometer or fluorometer

Methodology:

  • Prepare the Reaction Mixture:

    • On ice, combine the S30 extract, reaction buffer, amino acid mixture, and reporter DNA/mRNA according to the manufacturer's instructions.

  • Add this compound:

    • Add varying concentrations of this compound to the reaction mixtures.

    • Include a positive control (another known translation inhibitor, e.g., chloramphenicol) and a negative control (no inhibitor).

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation to occur.

  • Quantify Reporter Protein:

    • If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.

    • If using a GFP reporter, measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each this compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of protein synthesis.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound's mechanism and resistance.

Oncocin_Mechanism_and_Resistance cluster_0 Bacterial Cell This compound This compound SbmA SbmA Transporter This compound->SbmA Uptake Mutated_SbmA Mutated SbmA (Inactive) Resistance Mechanism This compound->Mutated_SbmA Blocked Uptake Ribosome Ribosome SbmA->Ribosome Intracellular Targeting Protein_Synthesis Protein Synthesis (Inhibited) Ribosome->Protein_Synthesis Resistance Resistance Mutated_SbmA->Resistance Experimental_Workflow Start Hypothesis: Analog overcomes resistance MIC_Assay MIC Assay (Wild-type vs. Resistant Strain) Start->MIC_Assay Uptake_Assay Cellular Uptake Assay (Fluorescent Analog) MIC_Assay->Uptake_Assay If MIC improves Translation_Assay In Vitro Translation Inhibition Assay Uptake_Assay->Translation_Assay Data_Analysis Data Analysis and Comparison Translation_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Troubleshooting_Tree High_MIC High MIC Observed Check_Peptide Verify Peptide Concentration & Purity High_MIC->Check_Peptide Check_Inoculum Standardize Bacterial Inoculum Check_Peptide->Check_Inoculum Sequence_SbmA Sequence sbmA gene Check_Inoculum->Sequence_SbmA Mutation_Found Mutation in sbmA? Sequence_SbmA->Mutation_Found Uptake_Assay Perform Cellular Uptake Assay Reduced_Uptake Reduced Uptake? Uptake_Assay->Reduced_Uptake Mutation_Found->Uptake_Assay No Resistance_Confirmed SbmA-mediated resistance likely Mutation_Found->Resistance_Confirmed Yes Reduced_Uptake->Resistance_Confirmed Yes Other_Mechanism Investigate other mechanisms Reduced_Uptake->Other_Mechanism No

References

improving the yield of recombinant Oncocin expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recombinant expression of Oncocin. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing the yield of this potent antimicrobial peptide. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recombinant expression challenging?

This compound is a proline-rich antimicrobial peptide (AMP) that exhibits strong activity against Gram-negative bacteria. Its mechanism of action involves targeting and inhibiting the bacterial ribosome, thereby halting protein synthesis. This inherent toxicity to the host's cellular machinery makes high-level recombinant expression in bacteria like Escherichia coli challenging, as the peptide can be lethal to the expression host itself.

Q2: Which E. coli strains and expression vectors are recommended for this compound expression?

For expressing a potentially toxic protein like this compound, it is crucial to use an expression system with tight regulation to minimize basal ("leaky") expression before induction.

  • Host Strains: Strains such as BL21(DE3)pLysS or BL21-AI™ are recommended. The pLysS plasmid in the former produces T7 lysozyme, which inhibits the basal activity of T7 RNA polymerase, reducing leaky expression.[1][2] The BL21-AI™ strain offers tight regulation through an arabinose-inducible promoter controlling the T7 RNA polymerase expression.[3]

  • Expression Vectors: The pET series of vectors are widely used and effective.[4][5] These vectors utilize the strong T7 promoter, which is under the control of the lac operator. When used in conjunction with a host strain expressing the lac repressor (like the BL21 series), the expression of the target gene is tightly controlled until the addition of an inducer like IPTG.[4][5]

Q3: My this compound expression is very low or undetectable. What are the likely causes?

Low or no expression of this compound can stem from several factors, often related to its toxicity and genetic makeup.

  • Protein Toxicity: As mentioned, this compound is toxic to E. coli. Even low levels of basal expression can inhibit cell growth and, consequently, reduce the final protein yield.

  • Codon Usage Bias: The gene sequence of this compound, derived from the milkweed bug (Oncopeltus fasciatus), may contain codons that are rare in E. coli. This can lead to translational stalling and reduced protein synthesis.[3]

  • Plasmid Instability: If the expressed protein is too toxic, cells that lose the plasmid may have a growth advantage, leading to a population of non-producing cells.

  • Protein Degradation: As a foreign peptide, this compound may be susceptible to degradation by host cell proteases.

Q4: How can I improve the solubility of my recombinant this compound?

Insoluble protein, often found in inclusion bodies, is a common issue in recombinant expression. Here are some strategies to improve this compound solubility:

  • Lower Induction Temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, which can promote proper folding and increase the proportion of soluble protein.[3]

  • Reduce Inducer Concentration: Using a lower concentration of IPTG (e.g., 0.1-0.4 mM) can decrease the rate of protein expression, potentially reducing aggregation.[6]

  • Use a Solubility-Enhancing Fusion Tag: Fusing this compound to a highly soluble partner protein like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly improve its solubility.[7] These tags can often be cleaved off after purification.

Troubleshooting Guides

Guide 1: Low or No this compound Yield

This guide provides a systematic approach to troubleshooting poor expression of recombinant this compound.

LowYieldTroubleshooting start Low/No this compound Expression check_growth Check Cell Growth After Induction start->check_growth growth_ok Growth is Normal check_growth->growth_ok Normal growth_inhibited Growth is Inhibited check_growth->growth_inhibited Inhibited check_sds Analyze Total Cell Lysate by SDS-PAGE growth_ok->check_sds toxic_effect High Basal Expression/Toxicity growth_inhibited->toxic_effect optimize_induction Optimize Induction: - Lower Temperature (16-25°C) - Lower IPTG (0.1-0.4 mM) - Use Tightly Regulated Strain (e.g., pLysS) toxic_effect->optimize_induction no_band No Visible Band check_sds->no_band band_present Band is Present check_sds->band_present codon_bias Codon Usage/mRNA Instability no_band->codon_bias check_solubility Check Soluble vs. Insoluble Fractions band_present->check_solubility codon_opt Perform Codon Optimization for E. coli codon_bias->codon_opt insoluble Protein is Insoluble (Inclusion Bodies) check_solubility->insoluble soluble_low Protein is Soluble but Low Yield check_solubility->soluble_low improve_solubility Improve Solubility: - Lower Temperature - Use Solubility Tags (MBP, GST) insoluble->improve_solubility degradation Protein Degradation soluble_low->degradation protease_inhibitors Add Protease Inhibitors during Lysis degradation->protease_inhibitors

Caption: A workflow for diagnosing and resolving low this compound expression.

Guide 2: this compound is Expressed but Insoluble (Inclusion Bodies)

This decision pathway helps in selecting the appropriate strategy to increase the yield of soluble this compound.

SolubilityTroubleshooting start This compound in Inclusion Bodies optimize_culture Optimize Culture Conditions start->optimize_culture change_construct Modify Expression Construct start->change_construct refold Refold from Inclusion Bodies start->refold lower_temp Lower Induction Temperature (e.g., 16-25°C) optimize_culture->lower_temp reduce_iptg Reduce IPTG Concentration (e.g., 0.1-0.4 mM) optimize_culture->reduce_iptg change_media Use Richer Media (e.g., TB instead of LB) optimize_culture->change_media solubility_tag Add Solubility-Enhancing Tag (e.g., MBP, GST, Trx) change_construct->solubility_tag change_promoter Switch to a Weaker or More Tightly Regulated Promoter change_construct->change_promoter denature Denature with Guanidine-HCl or Urea refold->denature soluble_protein Increased Soluble this compound lower_temp->soluble_protein reduce_iptg->soluble_protein change_media->soluble_protein solubility_tag->soluble_protein change_promoter->soluble_protein refolding_method Refold by Dialysis, Dilution, or On-Column denature->refolding_method refolding_method->soluble_protein

Caption: A decision tree for improving the solubility of recombinant this compound.

Data Presentation

Table 1: Effect of Codon Optimization on Antimicrobial Peptide Yield

This table presents representative data on the impact of codon optimization on the expression of porcine β-defensin-2 (pBD2), an antimicrobial peptide with challenges similar to this compound. This demonstrates the potential yield improvement from synthesizing a gene optimized for E. coli codon usage.

Gene VersionExpression Level (Relative to Total Protein)Fold Increase
Native pBD2 GeneLow1x
Codon-Optimized pBD2 GeneHigh~4-6x[6]
Table 2: Example Data for Optimizing Induction Conditions for a Toxic Recombinant Protein

The following table provides example data illustrating how varying induction temperature and IPTG concentration can affect the yield and solubility of a toxic recombinant protein. Researchers should perform a similar optimization for this compound.

Induction Temperature (°C)IPTG Concentration (mM)Total Yield (mg/L)Soluble Yield (mg/L)% Soluble
371.01001010%
370.4801519%
251.0704564%
250.4655585%[6]
180.1504896%

Experimental Protocols

Protocol 1: Codon Usage Analysis and Optimization

Objective: To analyze the this compound gene for rare codons in E. coli and design an optimized sequence for synthesis.

Methodology:

  • Obtain the this compound Amino Acid Sequence: The sequence for this compound is VDKPPYLPRPRPPRRIYNR.

  • Use Online Codon Usage Tables: Utilize publicly available codon usage databases for Escherichia coli K-12 strains.[8][9][10][11][12]

  • Analyze the Native Gene (if available) or Back-Translate: If you have the native nucleotide sequence, analyze its codon usage. If not, back-translate the amino acid sequence using codons that are rare in E. coli to understand the potential problem.

  • Design the Optimized Gene:

    • For each amino acid in the this compound sequence, replace the corresponding codon with one that has a high frequency of use in E. coli.

    • Avoid rare codons, especially at the 5' end of the gene.

    • Adjust the GC content to be between 30-70%.

    • Remove any potential mRNA secondary structures, especially around the ribosome binding site.

  • Synthesize the Optimized Gene: The optimized gene can be commercially synthesized and cloned into your expression vector.

Protocol 2: Optimization of Induction Conditions

Objective: To determine the optimal IPTG concentration and post-induction temperature for maximizing the yield of soluble this compound.

Methodology:

  • Primary Culture: Inoculate a single colony of E. coli (e.g., BL21(DE3)pLysS) transformed with the this compound expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Secondary Culture: Inoculate 100 mL of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[13]

  • Induction Matrix:

    • Divide the culture into smaller, equal volumes (e.g., 10 mL each) in separate flasks.

    • Set up a matrix of conditions. For example:

      • Temperatures: 37°C, 30°C, 25°C, 18°C.

      • IPTG Concentrations: 0.1 mM, 0.4 mM, 0.7 mM, 1.0 mM.

  • Induction: Add the specified concentration of IPTG to each flask and move them to shakers at their designated temperatures.[13]

  • Harvest:

    • For higher temperatures (30°C, 37°C), harvest cells after 3-4 hours.

    • For lower temperatures (18°C, 25°C), harvest cells after 12-16 hours (overnight).

    • Take a 1 mL sample from each culture, measure the final OD₆₀₀, and then pellet the cells by centrifugation.

  • Analysis: Analyze the cell pellets from each condition by SDS-PAGE to determine the expression level and solubility of this compound (see Protocol 3).

Protocol 3: Small-Scale Solubility Analysis by SDS-PAGE

Objective: To determine the proportion of expressed this compound that is in the soluble fraction versus the insoluble fraction (inclusion bodies).

Methodology:

  • Cell Lysis:

    • Resuspend the cell pellet from 1 mL of culture in 100 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Take a 20 µL aliquot and label it "Total" (T). Mix with SDS-PAGE sample buffer.

  • Separation of Fractions:

    • Centrifuge the remaining lysate at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant; this is the "Soluble" (S) fraction. Take a 20 µL aliquot and mix with SDS-PAGE sample buffer.

    • The remaining pellet contains the "Insoluble" (I) fraction. Resuspend the pellet in 80 µL of lysis buffer. Take a 20 µL aliquot and mix with SDS-PAGE sample buffer.

  • SDS-PAGE Analysis:

    • Boil the Total, Soluble, and Insoluble samples for 5-10 minutes.

    • Load equal volumes of each sample onto an SDS-PAGE gel (a high percentage gel, e.g., 15% or a Tricine gel, is recommended for small peptides like this compound).[1][14][15][16][17]

    • Run the gel and stain with Coomassie Blue or a similar stain.

  • Interpretation: Compare the intensity of the this compound band in the 'S' and 'I' lanes. The condition that yields the most intense band in the 'S' lane with the least in the 'I' lane is optimal for soluble expression.

Protocol 4: Purification of His-tagged this compound

Objective: To purify recombinant this compound with an N-terminal His-tag from the soluble fraction of E. coli lysate using Immobilized Metal Affinity Chromatography (IMAC).

Methodology:

  • Cell Lysis: Resuspend the cell pellet from a larger culture (e.g., 1 L) in IMAC Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble protein.[18]

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with several column volumes of IMAC Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[19]

  • Elution: Elute the His-tagged this compound from the column using IMAC Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[20]

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the this compound. Pool the pure fractions.

  • Buffer Exchange (Optional): If necessary, remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.

References

Technical Support Center: Modifying Oncocin to Broaden its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at broadening the antimicrobial spectrum of the proline-rich antimicrobial peptide, Oncocin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does this influence strategies for spectrum broadening?

A1: this compound is a proline-rich antimicrobial peptide (PrAMP) that functions primarily by inhibiting protein synthesis in bacteria. It enters Gram-negative bacteria, often facilitated by the SbmA transporter, and binds to the bacterial ribosome. Specifically, this compound and its derivatives block the peptide exit tunnel of the 50S ribosomal subunit, interfering with the peptidyl transferase center (PTC) and preventing the accommodation of aminoacyl-tRNA (aa-tRNA) in the A-site. This ultimately stalls translation.[1][2][3] Understanding this intracellular target is crucial, as modifications should aim to enhance ribosomal binding, improve uptake into a wider range of bacteria (including Gram-positive species), or increase stability without disrupting the core ribosome-interacting motif.

Q2: My modified this compound peptide shows reduced or no antimicrobial activity. What are the possible reasons?

A2: There are several potential reasons for a loss of activity:

  • Disruption of Ribosome Binding: The modification may have altered the peptide's conformation in a way that prevents it from effectively binding to the ribosome. The N-terminal region of this compound is particularly important for this interaction.[4][5]

  • Impaired Bacterial Uptake: Changes to the peptide's charge, hydrophobicity, or structure can affect its ability to cross the bacterial outer and inner membranes.[6][7]

  • Peptide Aggregation or Instability: The modification might have increased the peptide's propensity to aggregate or be degraded by proteases, reducing its effective concentration.

  • Inappropriate Assay Conditions: The chosen bacterial strain may not be susceptible, or components of the growth medium could be interfering with the peptide's activity.[8]

Q3: I have successfully broadened the spectrum of my this compound derivative to include Gram-positive bacteria, but now it shows increased cytotoxicity. How can I mitigate this?

A3: Increased cytotoxicity is a common challenge when modifying antimicrobial peptides. It often arises from an increase in non-specific membrane disruption. Here are some strategies to address this:

  • Optimize Hydrophobicity: A high degree of hydrophobicity can lead to increased interaction with mammalian cell membranes. Consider reducing the hydrophobicity of your modifications.

  • Modulate Cationicity: While a net positive charge is important for interacting with negatively charged bacterial membranes, an excessively high charge can increase toxicity. Fine-tuning the number and position of cationic residues can help.

  • Introduce D-amino acids or non-natural amino acids: These can sometimes reduce cytotoxicity while maintaining antimicrobial activity and increasing stability.[6]

  • Perform a Dose-Response Cytotoxicity Assay: This will help you determine the therapeutic window of your modified peptide, identifying concentrations that are effective against bacteria but minimally toxic to mammalian cells.

Q4: How do I interpret my Minimum Inhibitory Concentration (MIC) results, especially when comparing a modified peptide to the parent this compound?

A4: The MIC is the lowest concentration of a peptide that prevents visible growth of a microorganism.[9][10] When comparing a modified peptide to the parent this compound:

  • A lower MIC value against a specific strain indicates increased potency.

  • Activity against a new bacterial species (e.g., a Gram-positive bacterium) where the parent this compound was inactive demonstrates successful spectrum broadening.

  • An MIC value that is not significantly different from the parent peptide against its original target strains suggests that the modification did not negatively impact its primary activity.

  • It is crucial not to directly compare the absolute MIC values of two different peptides and assume the one with the lower number is "better" overall. The therapeutic index (ratio of cytotoxic concentration to MIC) is a more informative measure of a peptide's potential.[9][11]

Troubleshooting Guides

Problem 1: Modified Peptide is Insoluble in Aqueous Buffers
  • Potential Cause: Increased hydrophobicity due to the modification.

  • Troubleshooting Steps:

    • Test Solubility in a Small Sample First: Before dissolving the entire batch, test the solubility of a small amount of the peptide.

    • Use an Organic Solvent for Initial Dissolution: Try dissolving the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. Then, slowly add this stock solution to your aqueous buffer while vortexing.

    • Adjust the pH: For basic peptides (net positive charge), try dissolving in a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides (net negative charge), a dilute basic solution (e.g., ammonium hydroxide) may be effective.

    • Sonication: Gentle sonication can help to break up aggregates and improve solubility.

Problem 2: Inconsistent or Non-Reproducible MIC Assay Results
  • Potential Cause: Issues with peptide handling, bacterial inoculum, or assay materials.

  • Troubleshooting Steps:

    • Use Polypropylene Plates: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration. Use low-binding polypropylene plates for your assays.[8]

    • Standardize Bacterial Inoculum: Ensure that your bacterial culture is in the mid-logarithmic growth phase and that the final concentration in the wells is consistent (typically around 5 x 10^5 CFU/mL).

    • Check Media Composition: Standard Mueller-Hinton Broth (MHB) can sometimes inhibit the activity of cationic peptides. Consider using cation-adjusted MHB or testing in a minimal medium.

    • Include Appropriate Controls: Always include a positive control (a known effective antibiotic), a negative control (no peptide), and a sterility control (medium only).

Problem 3: Modified Peptide Binds to Ribosomes but Shows No Whole-Cell Activity
  • Potential Cause: The peptide is unable to efficiently cross the bacterial cell wall and/or membrane to reach its intracellular target.

  • Troubleshooting Steps:

    • Assess Membrane Permeabilization: Use a membrane integrity assay (e.g., SYTOX Green uptake) to determine if the peptide can disrupt the bacterial membrane.

    • Evaluate Uptake in SbmA Mutants: For Gram-negative targets, test the peptide's activity against strains with and without the SbmA transporter to see if uptake is dependent on this pathway.

    • Modify for Enhanced Uptake: Consider conjugating the peptide to a cell-penetrating peptide or making substitutions that improve its ability to traverse the bacterial envelope.[12]

Data Presentation

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and its Derivatives

PeptideE. coliK. pneumoniaeP. aeruginosaA. baumanniiS. aureus (MRSA)
L-Onc (Parent) 44>6432>64
Onc72 22648>64
Onc112 12164>64
sr9Cterm-Onc 48>6464>64
[P4K, L7R]-Onc 1-22>64>64>64

Data compiled from multiple sources.[4][6][13] Note that assay conditions can vary between studies, affecting absolute MIC values.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Test peptide stock solution

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Incubator

  • Microplate reader

Methodology:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Peptide Dilutions: Create a two-fold serial dilution of the peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[8]

Protocol 2: In Vitro Translation Inhibition Assay

Materials:

  • E. coli S30 cell-free extract system

  • Luciferase reporter plasmid (or other suitable reporter)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Test peptide at various concentrations

  • Luminometer

Methodology:

  • Set up the Reaction: In a microcentrifuge tube, combine the S30 extract, reporter plasmid, amino acid mixture, and energy source according to the manufacturer's instructions.

  • Add Test Peptide: Add the modified this compound derivative to the reaction mixture at a range of final concentrations. Include a control reaction with no peptide.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

  • Measure Reporter Activity: If using a luciferase reporter, add the luciferase substrate and measure the resulting luminescence using a luminometer.[14][15][16][17]

  • Data Analysis: A decrease in reporter signal in the presence of the peptide indicates inhibition of protein synthesis. Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the reporter activity.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the human cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Remove the medium and add fresh medium containing serial dilutions of the modified peptide. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control.

Visualizations

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_screening Primary Screening cluster_evaluation Secondary Evaluation P1 This compound Parent Sequence P2 Modification Strategy (e.g., Substitution, Truncation) P1->P2 P3 Synthesize Modified Peptide P2->P3 S1 Solubility Test P3->S1 S2 MIC Assay vs. Gram-negative & Gram-positive S1->S2 E1 Ribosome Binding Assay S2->E1 Active Peptides E2 Cytotoxicity Assay (e.g., MTT) E1->E2 E2->P2 Iterative Redesign

Caption: Workflow for modifying this compound and evaluating its antimicrobial spectrum.

Troubleshooting_MIC Start High MIC or No Activity Observed Q1 Is the peptide soluble? Start->Q1 Sol_Yes Yes Q1->Sol_Yes Sol_No No Q1->Sol_No Q2 Are assay controls valid? Sol_Yes->Q2 Fix_Sol Troubleshoot Solubility (DMSO, pH adjustment) Sol_No->Fix_Sol Fix_Sol->Start Ctrl_Yes Yes Q2->Ctrl_Yes Ctrl_No No Q2->Ctrl_No Q3 Does it bind to ribosomes? Ctrl_Yes->Q3 Fix_Ctrl Repeat assay with proper controls (bacterial growth, plate type) Ctrl_No->Fix_Ctrl Fix_Ctrl->Start Bind_Yes Yes Q3->Bind_Yes Bind_No No Q3->Bind_No Uptake_Issue Potential issue with bacterial uptake or stability Bind_Yes->Uptake_Issue Fix_Bind Redesign peptide: Focus on N-terminus Bind_No->Fix_Bind End Re-evaluate modification strategy Fix_Bind->End Uptake_Issue->End

Caption: Troubleshooting logic for unexpected MIC assay results.

Caption: this compound's mechanism of inhibiting bacterial protein synthesis.

References

Oncocin Half-Life Extension: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the in vivo half-life of the antimicrobial peptide Oncocin. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of native this compound for in vivo applications?

The primary limitation of native this compound for systemic therapeutic applications is its short half-life in serum. The peptide is susceptible to rapid degradation by proteases present in the bloodstream, which significantly reduces its bioavailability and efficacy. Unmodified this compound has a reported half-life of approximately 20-25 minutes in mouse serum.[1][2]

Q2: What are the most effective chemical modifications to increase this compound's half-life?

The most well-documented and effective strategies to extend the half-life of this compound involve amino acid substitutions at key proteolytic cleavage sites and stereochemical modifications. Specifically, these include:

  • Substitution of Arginine Residues: The main cleavage sites in this compound are located C-terminal to Arginine-15 (Arg15) and N-terminal to Arginine-19 (Arg19).[1] Replacing these susceptible arginine residues with non-proteinogenic amino acids has proven highly effective.

    • Ornithine (Orn) Substitution: Replacing both Arg15 and Arg19 with ornithine (creating the analog Onc72 ) increases the half-life in mouse serum to approximately 3 hours.[1][3]

    • D-Arginine (D-Arg) Substitution: Substituting both Arg15 and Arg19 with D-arginine (creating the analog Onc112 ) results in a dramatic increase in half-life to over 8 hours in mouse serum.[1][3]

  • Stereorandomization: Introducing D-amino acids at various positions, particularly in the C-terminal region, can render the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids. Stereorandomized oncocins have shown stability in human serum comparable to Onc72 and Onc112 over 24 hours.[4][5]

Q3: Are there other potential, less-explored strategies to enhance this compound's stability?

While less specific data exists for this compound, other general peptide stabilization strategies could be explored:

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a widely used method to increase the hydrodynamic volume of peptides and proteins, thereby reducing renal clearance and shielding them from proteolytic enzymes.[6][7][8][9] This can significantly extend circulation half-life.

  • Glycosylation: The addition of carbohydrate moieties can enhance the conformational stability and protease resistance of peptides.[10][11][12][13] However, there is currently no direct published evidence of glycosylated this compound with an extended half-life.

Q4: Do these chemical modifications negatively impact the antibacterial activity of this compound?

On the contrary, the most effective modifications have been shown to maintain or even slightly improve this compound's antibacterial activity against Gram-negative bacteria like E. coli.[1] Furthermore, these stabilized analogues, such as Onc72 and Onc112, were found to be bactericidal and not toxic to human cell lines (HeLa) or hemolytic to human erythrocytes.[1]

Q5: What is the mechanism of action for this compound and its derivatives?

This compound and its stabilized derivatives do not act by lysing bacterial membranes. Instead, they penetrate the bacterial cell and inhibit protein synthesis by binding to the bacterial ribosome.[14][15][16][17][18] Specifically, this compound derivatives like Onc112 have been shown to bind to the 70S ribosome, blocking the peptidyl transferase center and the peptide exit tunnel, thereby stalling protein elongation.[14][15][16][17]

Troubleshooting Guides

Issue 1: Modified this compound analog shows low stability in serum despite amino acid substitutions.

  • Possible Cause 1: Incorrect Synthesis or Purification. The synthesis of peptide analogs with non-proteinogenic amino acids requires careful optimization of solid-phase peptide synthesis (SPPS) protocols. Impurities or incomplete reactions can lead to a heterogeneous product with lower stability.

    • Troubleshooting Step: Verify the mass and purity of your synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. The purity should ideally be >95%.

  • Possible Cause 2: Suboptimal Storage. Peptides are sensitive to degradation. Improper storage can lead to loss of activity and stability.

    • Troubleshooting Step: Store lyophilized peptides at -20°C or -80°C. For solutions, use appropriate buffers and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Variability in Serum Batches. The proteolytic activity can vary between different batches and sources of serum.

    • Troubleshooting Step: If possible, use a consistent source and lot of serum for your experiments. It may also be beneficial to test stability in plasma in addition to serum, as protease activity can differ.[19]

Issue 2: Difficulty in quantifying the concentration of this compound analogs in serum samples.

  • Possible Cause 1: Peptide Adsorption to Labware. Peptides, especially cationic ones like this compound, can adsorb to plastic and glass surfaces, leading to inaccurate concentration measurements.

    • Troubleshooting Step: Use low-protein-binding microcentrifuge tubes and pipette tips. Including a small amount of a non-ionic surfactant like Tween-20 in your buffers can also help to reduce non-specific binding.

  • Possible Cause 2: Inefficient Protein Precipitation. To analyze the peptide by RP-HPLC, serum proteins must be removed. Incomplete precipitation will interfere with the analysis.

    • Troubleshooting Step: Optimize your protein precipitation protocol. Common methods include precipitation with acetonitrile (ACN) or trichloroacetic acid (TCA).[20][21][22] Ensure thorough vortexing and centrifugation.

  • Possible Cause 3: Low Detection Sensitivity. The concentration of the peptide may be below the detection limit of your analytical method.

    • Troubleshooting Step: For low concentrations, consider using more sensitive detection methods such as mass spectrometry (MS) with multiple reaction monitoring (MRM) for quantification.[23][[“]][25] If using UV detection with HPLC, ensure you are monitoring at the optimal wavelength for peptide bonds (around 214 nm).

Data Presentation

Table 1: Half-life of this compound and its Modified Analogs in Serum

PeptideModificationHalf-life in Mouse SerumReference(s)
This compound None (Native Peptide)~25 minutes[1]
Onc18 Optimized analog of Oncopeltus antibacterial peptide 4~20 minutes[2][3]
Onc72 Arg15 -> Orn, Arg19 -> Orn3 hours[1][3]
Onc112 Arg15 -> D-Arg, Arg19 -> D-Arg> 8 hours[1][3]

Experimental Protocols

Key Experiment: In Vitro Serum Stability Assay

This protocol outlines a general procedure to determine the half-life of this compound and its analogs in serum.

1. Materials:

  • Lyophilized peptide (this compound or analog)
  • Mouse or human serum (commercial or freshly prepared)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Protein precipitation agent (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile (ACN))
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile phase B: 0.1% TFA in ACN
  • Incubator or water bath at 37°C
  • Low-protein-binding microcentrifuge tubes

2. Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or PBS) at a concentration of 1-10 mg/mL.
  • Incubation:
  • Pre-warm the serum to 37°C.
  • In a low-protein-binding tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 0.1-1 mg/mL.
  • Immediately take a time point zero (t=0) sample by transferring an aliquot (e.g., 50 µL) into a new tube containing the protein precipitation agent (e.g., 100 µL of 10% TCA). This will stop the enzymatic degradation.
  • Incubate the remaining serum-peptide mixture at 37°C.
  • Collect aliquots at various time points (e.g., 5, 15, 30, 60, 120, 180 minutes, and longer for stabilized analogs). At each time point, transfer an aliquot to a tube with the precipitation agent.
  • Sample Preparation for HPLC:
  • Vortex the tubes containing the serum-peptide mixture and precipitation agent vigorously.
  • Incubate on ice for 10-20 minutes to allow for complete protein precipitation.
  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
  • Carefully collect the supernatant, which contains the peptide.
  • RP-HPLC Analysis:
  • Inject a fixed volume of the supernatant onto the C18 column.
  • Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
  • Monitor the absorbance at 214 nm.
  • The amount of intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
  • Data Analysis:
  • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
  • Plot the percentage of remaining peptide against time.
  • The half-life (t₁/₂) is the time at which 50% of the initial peptide has been degraded. This can be calculated using a one-phase decay model.[20][21]

Visualizations

Experimental_Workflow_for_Serum_Stability cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate Peptide in Serum at 37°C Peptide_Stock->Incubation Serum Serum (37°C) Serum->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points t = 0, 5, 15... min Quench Stop Reaction with Precipitation Agent (TCA/ACN) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Inject Supernatant Data_Analysis Calculate % Remaining Peptide & Half-life HPLC->Data_Analysis Peak Area Oncocin_Modification_Strategies cluster_mods Half-Life Extension Strategies cluster_analogs Resulting Analogs with Increased Stability Native_this compound Native this compound (t½ ≈ 25 min) Amino_Acid_Sub Amino Acid Substitution (Arg15, Arg19) Native_this compound->Amino_Acid_Sub Stereo Stereorandomization (C-terminal region) Native_this compound->Stereo PEG PEGylation (Potential Strategy) Native_this compound->PEG Onc72 Onc72 (Orn) (t½ = 3 h) Amino_Acid_Sub->Onc72 Onc112 Onc112 (D-Arg) (t½ > 8 h) Amino_Acid_Sub->Onc112 sr_this compound sr-Oncocins (High Stability) Stereo->sr_this compound PEG_this compound PEG-Oncocin (Hypothetically Enhanced t½) PEG->PEG_this compound Oncocin_Mechanism_of_Action This compound This compound Analog (e.g., Onc112) Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Cell Ribosome 70S Ribosome This compound->Ribosome Binds to Ribosome (Exit Tunnel & PTC) Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates Ribosome->Inhibition Blocks Protein_Synthesis->Inhibition Bacterial_Death Bacterial Death Inhibition->Bacterial_Death

References

Technical Support Center: Optimizing Buffer Conditions for Oncocin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Oncocin activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does this influence assay choice?

A1: this compound is a proline-rich antimicrobial peptide (PrAMP) that functions by inhibiting bacterial protein synthesis. It binds to the bacterial 70S ribosome, specifically within the peptide exit tunnel, thereby blocking the elongation of nascent polypeptide chains.[1] This direct interaction with the ribosome makes in vitro translation (IVT) or cell-free protein synthesis (CFPS) assays the most relevant methods for quantifying its inhibitory activity.

Q2: Which buffer systems are recommended for this compound activity assays?

A2: While a single universal buffer is not defined, several systems are commonly used for assays involving ribosome function and antimicrobial peptides. These include HEPES, phosphate, and Tris-based buffers. For studies involving this compound, a phosphate buffer at a pH of around 7.4 has been utilized.[2][3] The choice of buffer can influence peptide stability and activity, so consistency is key.

Q3: What is the optimal pH for an this compound activity assay?

A3: The optimal pH for this compound activity is generally within the physiological range, typically around 7.4.[2][3] Most enzymes and cellular processes, including protein synthesis, function optimally at a neutral to slightly alkaline pH. Extreme pH values can lead to the denaturation of the peptide or ribosomal components, resulting in inaccurate activity measurements.

Q4: How does salt concentration affect this compound activity?

A4: High salt concentrations can interfere with the activity of many cationic antimicrobial peptides by disrupting the electrostatic interactions necessary for binding to their targets. For this compound, which targets the ribosome, it is advisable to maintain a moderate ionic strength. Buffers containing 50-150 mM of a monovalent salt (e.g., KCl or NH4Cl) are often used in ribosome-related assays.

Q5: Why is magnesium ion concentration critical in these assays?

A5: Magnesium ions (Mg2+) are essential for maintaining the structural integrity and functional activity of ribosomes.[4][5][6][7] Mg2+ helps to neutralize the negative charges of the rRNA backbone, facilitating correct folding and the association of ribosomal subunits.[4][7] For in vitro translation and ribosome binding assays, a Mg2+ concentration in the range of 5-20 mM is typically required.[4][6] Insufficient Mg2+ can lead to ribosome dissociation and loss of activity, while excessive concentrations can sometimes decrease the fidelity of translation.[7]

Q6: How should I prepare and store this compound stock solutions?

A6: this compound should be stored as a lyophilized powder at -20°C or -80°C. For creating a stock solution, dissolve the peptide in sterile, nuclease-free water. If solubility is an issue, a small amount of an appropriate acid (e.g., 0.1% acetic acid) may be used, but be mindful of the final pH in your assay. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low this compound activity 1. Incorrect buffer pH: The pH is outside the optimal range for this compound or ribosome activity. 2. Suboptimal Mg2+ concentration: Too low or too high magnesium levels are affecting ribosome integrity or function. 3. Peptide degradation: The this compound stock solution has degraded due to improper storage or multiple freeze-thaw cycles. 4. High ionic strength: The salt concentration in the buffer is inhibiting the peptide-ribosome interaction.1. Verify the pH of your buffer and adjust to ~7.4. 2. Perform a titration experiment to determine the optimal Mg2+ concentration (typically between 5-20 mM). 3. Use a fresh aliquot of this compound stock solution. If degradation is suspected, verify peptide integrity via mass spectrometry. 4. Test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM KCl) to find the optimal ionic strength.
High background signal 1. Contaminants in reagents: Nuclease or protease contamination in buffer components or water. 2. Non-specific binding: this compound may be binding to other components in the assay mixture.1. Use nuclease- and protease-free water and reagents. Autoclave buffers where possible. 2. Include a non-specific protein like BSA in the buffer to block non-specific binding sites.
Inconsistent results between experiments 1. Variability in reagent preparation: Inconsistent buffer composition, pH, or component concentrations. 2. Inconsistent incubation times or temperatures: Fluctuations in experimental conditions. 3. Peptide precipitation: The peptide may be precipitating out of solution at the working concentration.1. Prepare a large batch of buffer and other reagents to be used across multiple experiments. Re-verify the pH of the buffer before each use. 2. Ensure precise control over incubation times and temperatures using calibrated equipment. 3. Visually inspect for precipitation. If observed, try a different solubilization method for the stock solution or test a lower working concentration.

Experimental Protocols

Protocol 1: In Vitro Translation (IVT) Inhibition Assay

This assay measures the ability of this compound to inhibit the synthesis of a reporter protein (e.g., luciferase or GFP) in a cell-free system.

Materials:

  • Commercially available E. coli S30 cell-free extract system

  • Plasmid DNA encoding a reporter gene (e.g., luciferase) under a T7 promoter

  • This compound stock solution

  • Nuclease-free water

  • Amino acid mixture

  • Energy source (e.g., ATP, GTP)

  • Reaction buffer components (see table below)

Optimized Reaction Buffer Components:

ComponentStock ConcentrationFinal Concentration
HEPES-KOH (pH 7.4)1 M50 mM
Potassium Glutamate4 M100 mM
Ammonium Chloride4 M30 mM
Magnesium Acetate1 M10 mM (optimize 5-20 mM)
DTT1 M2 mM

Procedure:

  • Prepare the Reaction Mix: On ice, combine the cell-free extract, amino acid mixture, energy source, and reaction buffer according to the manufacturer's instructions.

  • Add this compound: Add varying concentrations of this compound to the reaction tubes. Include a no-Oncocin control.

  • Initiate the Reaction: Add the plasmid DNA to each tube to a final concentration of ~10 ng/µL.

  • Incubate: Incubate the reactions at 37°C for 1-2 hours.

  • Quantify Reporter Protein: Measure the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence.

  • Data Analysis: Plot the reporter signal against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reaction Mix (Cell-free extract, buffer, amino acids, energy source) add_this compound Add this compound to Reaction Mix prep_reagents->add_this compound prep_this compound Prepare this compound Dilutions prep_this compound->add_this compound add_dna Add Reporter Plasmid DNA add_this compound->add_dna incubate Incubate at 37°C add_dna->incubate measure_signal Quantify Reporter Signal (Luminescence/Fluorescence) incubate->measure_signal calc_ic50 Calculate IC50 measure_signal->calc_ic50 troubleshooting_logic start No/Low Activity Observed check_ph Is buffer pH ~7.4? start->check_ph check_mg Is Mg2+ concentration optimal (5-20 mM)? check_ph->check_mg Yes adjust_ph Adjust pH check_ph->adjust_ph No check_peptide Is this compound stock fresh and properly stored? check_mg->check_peptide Yes optimize_mg Titrate Mg2+ concentration check_mg->optimize_mg No check_salt Is ionic strength too high? check_peptide->check_salt Yes new_peptide Use fresh this compound aliquot check_peptide->new_peptide No optimize_salt Test lower salt concentrations check_salt->optimize_salt Yes success Activity Restored check_salt->success No adjust_ph->check_ph optimize_mg->success new_peptide->success optimize_salt->success signaling_pathway ribosome Bacterial Ribosome (70S) protein_synthesis Protein Synthesis (Elongation) ribosome->protein_synthesis cell_growth Bacterial Cell Growth protein_synthesis->cell_growth This compound This compound This compound->ribosome Binds to peptide exit tunnel

References

dealing with Oncocin degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oncocin, a valuable resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a proline-rich antimicrobial peptide (PrAMP) that shows significant activity against Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the bacterial ribosome.[1]

Q2: What is the main cause of this compound degradation during experiments?

The primary cause of this compound degradation is proteolytic cleavage, especially when working with biological samples like serum or cell lysates that contain endogenous proteases.[2][3] The main cleavage sites in the this compound sequence have been identified as C-terminal to Arginine-15 and N-terminal to Arginine-19.[2]

Q3: What is the half-life of this compound in serum?

The half-life of unmodified this compound in full mouse serum is relatively short, approximately 20-25 minutes.[2][4] This rapid degradation can be a significant challenge in experimental setups involving serum.

Q4: How can I improve the stability of this compound?

The stability of this compound can be significantly enhanced by modifying its amino acid sequence. Replacing the arginine residues at positions 15 and 19 with non-proteinogenic amino acids like ornithine or D-arginine can dramatically increase its half-life in serum.[2] Stereorandomization of the C-terminal residues has also been shown to protect this compound from serum degradation.

Q5: Are there other potential degradation pathways for this compound?

Besides proteolytic degradation, peptides like this compound can be susceptible to chemical degradation pathways such as oxidation and deamidation, particularly at non-ideal pH and temperature conditions.[5][6] However, specific data on these pathways for this compound are limited.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Loss of this compound activity or concentration in serum-containing media.
  • Possible Cause: Rapid proteolytic degradation by serum proteases.

  • Troubleshooting Steps:

    • Use Protease Inhibitors: Supplement your experimental media with a broad-spectrum protease inhibitor cocktail. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases, which are abundant in serum.[7][8][9]

    • Consider this compound Analogs: If possible, use more stable this compound derivatives. Analogs with ornithine or D-arginine substitutions at positions 15 and 19 exhibit significantly longer half-lives in serum.

    • Minimize Incubation Time: If using unmodified this compound, minimize the incubation time in serum-containing media to reduce the extent of degradation.

    • Control Temperature: Perform experiments at lower temperatures if the protocol allows, as protease activity is generally reduced at lower temperatures.

Problem 2: Inconsistent results and poor reproducibility.
  • Possible Causes:

    • Inconsistent this compound concentration due to degradation or adsorption.

    • Variability in experimental conditions.

  • Troubleshooting Steps:

    • Prevent Adsorption: this compound, being a cationic peptide, can adsorb to glass and plastic surfaces, leading to a decrease in the effective concentration.[10][11]

      • Use low-protein-binding microplates and tubes.

      • Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your buffers, if compatible with your assay.[1]

      • Pre-treating labware with a solution of a non-interfering protein like bovine serum albumin (BSA) can also block adsorption sites.[1]

    • Proper Storage and Handling:

      • Lyophilized this compound: Store at -20°C or -80°C in a desiccated environment.[12][13][14] Before opening, allow the vial to warm to room temperature to prevent condensation.[13]

      • This compound Solutions: Prepare stock solutions in a suitable sterile buffer (pH 5-7).[15] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[15] Store aliquots at -20°C or -80°C.

    • Accurate Quantification: Regularly verify the concentration of your this compound stock solution using a reliable method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem 3: this compound appears to be inactive in my assay.
  • Possible Causes:

    • Complete degradation of the peptide.

    • Incorrect pH or buffer composition affecting this compound's structure and activity.

    • Adsorption to labware leading to very low effective concentration.

  • Troubleshooting Steps:

    • Verify this compound Integrity: Analyze your this compound stock and working solutions by RP-HPLC to confirm the presence and purity of the peptide.

    • Optimize Buffer Conditions: While specific data for this compound is limited, the stability and activity of peptides are generally pH-dependent.[12] Ensure your experimental buffer has a pH within the optimal range for this compound's activity (typically near neutral pH for many antimicrobial peptides).

    • Address Adsorption: Implement the strategies mentioned in "Problem 2" to minimize loss of this compound due to adsorption.

    • Positive Control: Include a positive control in your assay to ensure that the experimental system is working as expected.

Data Presentation

Table 1: Half-life of this compound and its Derivatives in Mouse Serum

PeptideModificationHalf-life in Full Mouse Serum
This compound (Wild-Type)None~25 minutes[2]
This compound DerivativeArg15 -> Orn, Arg19 -> Orn> 3 hours[2]
This compound DerivativeArg15 -> D-Arg, Arg19 -> D-Arg> 8 hours

Experimental Protocols

Protocol 1: General Protocol for Using Protease Inhibitor Cocktails
  • Reconstitution: If using a lyophilized cocktail, reconstitute it according to the manufacturer's instructions, typically in DMSO or water to create a 100X or 1000X stock solution.[3]

  • Storage of Stock Solution: Store the reconstituted cocktail at -20°C. Avoid repeated freeze-thaw cycles by aliquoting into smaller volumes.[3]

  • Working Concentration: Immediately before use, dilute the stock solution into your cell lysis buffer or experimental medium to a 1X final concentration. For example, add 10 µL of a 100X stock to 990 µL of buffer.[7]

  • Incubation: Add the protease inhibitor cocktail to your samples on ice to maximize its effectiveness, as protease activity is reduced at lower temperatures.

Protocol 2: General RP-HPLC Method for this compound Quantification

This is a general method that may require optimization for your specific equipment and this compound analog.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[11]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]

  • Gradient: A linear gradient from 5-95% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm or 220 nm, where the peptide bond absorbs.[3]

  • Quantification: Create a standard curve with known concentrations of a purified this compound standard to quantify the amount in your samples.

Visualizations

Oncocin_Degradation_Pathway This compound Active this compound Degraded_Fragments Inactive Peptide Fragments This compound->Degraded_Fragments Proteolytic Cleavage Serum_Proteases Serum Proteases (e.g., Serine, Cysteine proteases) Serum_Proteases->Degraded_Fragments Catalyzes Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Serum_Proteases Inhibits

Caption: Proteolytic degradation pathway of this compound by serum proteases.

Oncocin_Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized this compound Quantification Quantify Stock (RP-HPLC) Reconstitution->Quantification Working_Solution Prepare Working Solution (with Protease Inhibitors) Quantification->Working_Solution Incubation Incubate with Cells/Serum Working_Solution->Incubation Assay Perform Biological Assay Incubation->Assay Analysis Analyze this compound Stability (RP-HPLC) Incubation->Analysis

Caption: Recommended experimental workflow for using this compound.

Oncocin_Troubleshooting_Logic Start Inconsistent/Negative Results? Check_Degradation Suspect Degradation? Start->Check_Degradation Check_Adsorption Suspect Adsorption? Check_Degradation->Check_Adsorption No Add_Inhibitors Add Protease Inhibitors Check_Degradation->Add_Inhibitors Yes Check_Activity Suspect Inactivity? Check_Adsorption->Check_Activity No Low_Bind_Ware Use Low-Binding Labware Check_Adsorption->Low_Bind_Ware Yes Optimize_Buffer Optimize pH/Buffer Check_Activity->Optimize_Buffer Yes Verify_Purity Verify Purity (HPLC) Check_Activity->Verify_Purity No Use_Analogs Use Stable Analogs Add_Inhibitors->Use_Analogs

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Guide to Validating Oncocin's Target Engagement in Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the target engagement of Oncocin, a proline-rich antimicrobial peptide (PrAMP), within bacterial cells. We compare established techniques used for this compound with alternative and broader methods for antibiotic target validation, supported by experimental data and detailed protocols.

Introduction to this compound and Target Engagement

This compound is a promising antimicrobial peptide that exhibits potent activity, particularly against Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][3] this compound enters the bacterial cell and binds to the 70S ribosome, specifically at the peptide exit tunnel on the 50S subunit.[1][3][4] This binding event physically obstructs the accommodation of aminoacyl-tRNA at the A-site and destabilizes the initiation complex, ultimately halting protein production and leading to bacterial cell death.[4][5]

Validating that an antimicrobial compound like this compound reaches and binds to its intended molecular target within the complex environment of a living bacterial cell is a critical step in drug discovery.[6][7] Target engagement studies are essential for confirming the mechanism of action, establishing structure-activity relationships (SAR), and optimizing lead compounds.[6]

Methods for Validating this compound's Ribosomal Engagement

Several biophysical and microbiological techniques have been employed to confirm and characterize the interaction between this compound and the bacterial ribosome.

X-Ray Crystallography

High-resolution crystal structures of this compound derivatives (e.g., Onc112) in complex with the bacterial 70S ribosome provide unequivocal evidence of direct binding. This technique offers atomic-level detail of the binding site, revealing how this compound simultaneously blocks the peptidyl transferase center (PTC) and the peptide exit tunnel.[3][4]

In Vivo Dimethyl Sulfate (DMS) Footprinting

DMS footprinting is a powerful chemical probing technique used to map the binding interactions of molecules with RNA inside living cells. DMS methylates adenine and cytosine residues in rRNA that are not protected by protein or small molecule binding. By comparing the DMS modification pattern in the presence and absence of this compound, researchers can identify the specific rRNA nucleotides involved in the interaction. For this compound, in vivo DMS footprinting has confirmed its binding to the PTC region of the 23S rRNA in E. coli.[1][8]

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

smFRET allows for the real-time observation of conformational changes in single ribosome complexes during translation. Studies using smFRET have demonstrated that this compound slows the overall elongation rate of protein synthesis by impairing the delivery of aminoacyl-tRNA to the ribosome.[9]

In Vitro and In Vivo Activity Assays

While not direct binding assays, microbiological and biochemical assays are crucial for correlating target engagement with antibacterial effect.

  • Minimum Inhibitory Concentration (MIC) Assays: These assays determine the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium. They are fundamental for quantifying the antibacterial potency of this compound and its analogs.[2]

  • In Vitro Translation Inhibition Assays: These cell-free systems directly measure the ability of this compound to inhibit protein synthesis using purified ribosomes, tRNAs, and other necessary components.

Comparative Analysis with Alternative Target Engagement Methods

The following methods, while not all reported for this compound specifically, represent powerful alternatives for validating target engagement of novel antibiotics.

MethodPrincipleReadoutApplication for this compoundAdvantagesLimitations
X-Ray Crystallography Diffraction of X-rays by a crystallized molecule-target complex.High-resolution 3D structure.Provides definitive structural evidence of this compound binding to the ribosome.[4]Atomic-level detail of interaction.Requires high-quality crystals; static picture, not in vivo.
In Vivo DMS Footprinting Chemical modification of unprotected rRNA bases within living cells.Changes in nucleotide methylation patterns detected by primer extension.Confirms this compound's interaction with 23S rRNA in live E. coli.[1][8]In-cell validation; identifies specific binding site on rRNA.Limited to RNA targets; can be technically demanding.
smFRET Measures distance changes between fluorescently labeled molecules.FRET efficiency changes over time.Reveals kinetic impact of this compound on ribosomal dynamics during translation.[9]Single-molecule resolution; provides kinetic data.Requires specialized equipment and labeling of components.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Quantification of soluble protein remaining after heat shock.Could confirm this compound binding to the ribosome in intact bacteria by measuring ribosome stability.[10]In-cell/in vivo compatible; no compound labeling required.[7]May not be suitable for large, multi-subunit targets like the ribosome.
NLuc-Based Target Engagement Assay A Nano Luciferase (NLuc) reporter is fused to the target protein. Ligand binding is measured through changes in luminescence.Bioluminescence signal.Could be adapted by fusing NLuc to a ribosomal protein to measure this compound binding kinetics and affinity in live cells.[11]High-throughput; measures binding in live cells.[11]Requires genetic modification of the target; potential for steric hindrance.

Quantitative Data Summary

Table 1: Antibacterial Activity of this compound and Derivatives

CompoundOrganismMIC (µg/mL)Reference
This compoundE. coli strains0.125 - 8[2]
This compoundP. aeruginosa strains0.125 - 8[2]
This compoundA. baumannii strains0.125 - 8[2]
Onc112 (Optimized)E. coli~1 (equivalent to ~2 µM)[9]
Optimized this compound AnalogP. aeruginosa4 - 8[12]
Optimized this compound AnalogS. aureus0.5[12]

Table 2: Binding Affinities of this compound

LigandTargetDissociation Constant (Kd)MethodReference
Onc11270S RibosomeNanomolar rangeNot specified[9]
This compound, Apidaecin, Bactenecin70S Ribosome~50-fold stronger binding than to DnaKNot specified[3]
This compound, Apidaecin, DrosocinDnaKMicromolar rangeNot specified[4]

Visualizing Workflows and Mechanisms

Oncocin_Mechanism_of_Action This compound's Mechanism of Action cluster_cell Bacterial Cell Oncocin_ext This compound (extracellular) SbmA SbmA Transporter Oncocin_ext->SbmA Uptake Oncocin_int This compound (intracellular) SbmA->Oncocin_int Ribosome 70S Ribosome Oncocin_int->Ribosome Binding to 50S Subunit Translation Protein Synthesis Oncocin_int->Translation Inhibition CellDeath Cell Death Translation->CellDeath Leads to

Caption: this compound enters the bacterial cell and binds to the 70S ribosome, inhibiting protein synthesis.

DMS_Footprinting_Workflow In Vivo DMS Footprinting Workflow Start Bacterial Culture (e.g., E. coli) Treatment Treat with this compound (+) and Vehicle Control (-) Start->Treatment DMS Add DMS to methylate unprotected rRNA bases Treatment->DMS RNA_Isolation Isolate Total RNA DMS->RNA_Isolation Primer_Ext Primer Extension with Reverse Transcriptase RNA_Isolation->Primer_Ext Gel Analyze on Sequencing Gel Primer_Ext->Gel Analysis Identify protected bases (this compound binding sites) Gel->Analysis

Caption: Workflow for identifying this compound's binding site on rRNA within live bacteria.

Logic_Comparison Comparison of Target Validation Approaches cluster_direct Direct Binding Evidence cluster_indirect Functional / In-Cell Evidence Xray X-Ray Crystallography CETSA CETSA NLuc NLuc Assays DMS DMS Footprinting smFRET smFRET MIC MIC Assays Validation Target Validation Validation->Xray Structural Validation->CETSA Biophysical Validation->NLuc Biophysical Validation->DMS Chemical Validation->smFRET Kinetic Validation->MIC Phenotypic

References

Comparative Analysis of Oncocin Derivatives: Mechanism of Action and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oncocin derivatives with other antimicrobial agents, focusing on their mechanism of action, antibacterial efficacy, and potential as therapeutic agents. The information is supported by experimental data and detailed protocols to aid in research and development.

Introduction to this compound and its Derivatives

This compound is a proline-rich antimicrobial peptide (PrAMP) originally identified in the milkweed bug, Oncopeltus fasciatus.[1] Like other PrAMPs, this compound derivatives exert their antimicrobial effect not by lysing bacterial membranes, but through a more specific intracellular mechanism.[2] This targeted approach makes them promising candidates for novel antibiotics, particularly in an era of growing antibiotic resistance.

Derivatives such as Onc72 and Onc112 have been developed to enhance stability and therapeutic potential. These modifications primarily involve substitutions at the C-terminus to increase resistance to serum proteases, thereby improving their pharmacokinetic profiles.[3][4]

Mechanism of Action: Ribosome Inhibition

The primary mechanism of action for this compound derivatives is the inhibition of bacterial protein synthesis.[2] This is achieved by binding to the 70S ribosome, the site of protein translation in bacteria.

Ribosomal Binding Site

This compound derivatives bind within the polypeptide exit tunnel of the large 50S ribosomal subunit.[5] This binding site is crucial as it overlaps with the binding sites of several other classes of antibiotics, including macrolides and lincosamides. By physically obstructing the tunnel, this compound prevents the elongation of the nascent polypeptide chain, leading to a cessation of protein synthesis and ultimately, bacterial cell death.[5] The N-terminus of this compound is critical for this ribosome interaction.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound derivatives and a typical experimental workflow to investigate their activity.

Mechanism of Action of this compound Derivatives cluster_0 Bacterial Cell Oncocin_Derivative This compound Derivative Outer_Membrane Outer Membrane Oncocin_Derivative->Outer_Membrane Passive Diffusion Periplasm Periplasm Outer_Membrane->Periplasm SbmA_Transporter SbmA Transporter Cytoplasm Cytoplasm SbmA_Transporter->Cytoplasm Active Transport Periplasm->SbmA_Transporter Inner_Membrane Inner Membrane 70S_Ribosome 70S Ribosome Cytoplasm->70S_Ribosome Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition 70S_Ribosome->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Mechanism of Action of this compound Derivatives

Experimental Workflow for this compound Activity Start Start Peptide_Synthesis Peptide Synthesis & Modification Start->Peptide_Synthesis MIC_Determination MIC Determination Peptide_Synthesis->MIC_Determination Ribosome_Binding_Assay Ribosome Binding Assay (e.g., FP) MIC_Determination->Ribosome_Binding_Assay Translation_Inhibition_Assay In Vitro Translation Inhibition MIC_Determination->Translation_Inhibition_Assay Cellular_Uptake_Assay Cellular Uptake Assay MIC_Determination->Cellular_Uptake_Assay Data_Analysis Data Analysis & Comparison Ribosome_Binding_Assay->Data_Analysis Translation_Inhibition_Assay->Data_Analysis Cellular_Uptake_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental Workflow for this compound Activity

Performance Comparison: this compound Derivatives vs. Alternatives

The following tables provide a quantitative comparison of this compound derivatives with other antimicrobial peptides and conventional antibiotics.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Lower MIC values indicate higher antibacterial potency.

Peptide/AntibioticClassE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 13883)A. baumannii (ATCC 19606)Reference(s)
Onc112 PrAMP 4 µg/mL64 µg/mL2 µg/mL16 µg/mL[1]
Onc72 PrAMP 4 mg/L---[3]
Bac5(1-17)PrAMP>64 µM---[7]
PyrrhocoricinPrAMP----[8]
Polymyxin BPolymyxin1 µg/mL0.5 µg/mL1 µg/mL2 µg/mL[9]
AmikacinAminoglycoside≤2 µg/mL (Susceptible)≤16 µg/mL (Susceptible)≤16 µg/mL (Susceptible)≤16 µg/mL (Susceptible)[10]

Note: MIC values can vary depending on the specific strain and the assay conditions used.

Ribosome Binding Affinity (Dissociation Constant - Kd)

A lower Kd value indicates a stronger binding affinity to the ribosome.

CompoundTargetOrganismBinding Affinity (Kd)Reference(s)
Onc112 70S Ribosome E. coli~75 nM[1]
Onc112 70S Ribosome P. aeruginosa36 nM[1]
This compound Derivatives 70S Ribosome E. coliNanomolar range[2]
Erythromycin50S RibosomeS. pneumoniae4.9 ± 0.6 nM[11]
Clindamycin50S RibosomeE. coli~8 µM[12]
Tetracycline30S RibosomeE. coli-[13]

Note: Direct comparative studies of Kd values under identical conditions are limited. The data presented is compiled from different sources.

Anticancer Activity (IC50)

Lower IC50 values indicate higher cytotoxic potency against cancer cells.

PeptideCell LineIC50Reference(s)
This compound Derivatives MCF-7, HeLa, A549 Data not available in reviewed literature
Ranatuerin-2LbA54915.32 µM[6]
Brevinin-2DYdA5492.975 µM[6]
Magainin 2Bladder cancer cell lines~200 µM[14]

Detailed Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract system for circular DNA (Promega) or a PURExpress® In Vitro Protein Synthesis Kit (NEB)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • This compound derivative or other test compounds

  • Luciferase assay reagent or fluorescence plate reader

  • Nuclease-free water

Protocol:

  • Prepare a master mix of the E. coli S30 extract, amino acid mixture, and energy source according to the manufacturer's instructions.

  • Add the plasmid DNA encoding the reporter gene to the master mix.

  • Aliquot the mixture into a 96-well plate.

  • Add varying concentrations of the this compound derivative or control compounds to the wells. Include a no-compound control.

  • Incubate the plate at 37°C for 1-2 hours.

  • If using a luciferase reporter, add the luciferase assay reagent to each well and measure luminescence using a plate reader. If using a GFP reporter, measure fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of translation inhibition for each compound concentration relative to the no-compound control.[13]

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled peptide to the ribosome.

Materials:

  • Purified 70S ribosomes from E. coli

  • Fluorescently labeled this compound derivative (e.g., with fluorescein)

  • Unlabeled this compound derivative (for competition assay)

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM DTT)

  • 96-well black, low-binding microplates

  • Fluorescence polarization plate reader

Protocol:

  • Direct Binding:

    • Prepare serial dilutions of the 70S ribosomes in the binding buffer.

    • Add a fixed, low concentration of the fluorescently labeled this compound derivative to each well.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization. An increase in polarization indicates binding.

    • Plot the change in polarization against the ribosome concentration to determine the Kd.

  • Competition Assay:

    • Prepare a mixture of a fixed concentration of 70S ribosomes and fluorescently labeled this compound derivative (at a concentration that gives a significant polarization signal).

    • Add serial dilutions of the unlabeled this compound derivative or other competitor compounds to the wells.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization. A decrease in polarization indicates displacement of the labeled peptide and thus competition for the binding site.

    • Plot the polarization signal against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.[15]

Cellular Uptake Assay (Flow Cytometry)

This assay quantifies the internalization of a fluorescently labeled peptide into bacterial cells.

Materials:

  • Bacterial culture (E. coli or other target bacteria)

  • Fluorescently labeled this compound derivative

  • Phosphate-buffered saline (PBS)

  • Trypan blue (to quench extracellular fluorescence)

  • Flow cytometer

Protocol:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to a defined optical density (e.g., OD600 of 0.1).

  • Add the fluorescently labeled this compound derivative to the cell suspension at the desired concentration.

  • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Add Trypan blue to the cell suspension to quench the fluorescence of non-internalized peptides.

  • Immediately analyze the samples by flow cytometry, measuring the fluorescence intensity of individual cells.

  • A control sample with no peptide and a sample with labeled peptide but without Trypan blue should be included for comparison. The increase in cellular fluorescence in the presence of Trypan blue indicates peptide uptake.

Conclusion

This compound derivatives represent a promising class of antimicrobial agents with a distinct intracellular mechanism of action that differentiates them from many conventional antibiotics. Their ability to specifically target the bacterial ribosome, coupled with improved stability in serum, makes them attractive candidates for further development. The data presented in this guide highlights their potent activity against several Gram-negative pathogens. While their anticancer potential remains to be fully elucidated, their primary strength lies in their targeted antibacterial activity. The provided experimental protocols offer a framework for researchers to further investigate and compare the efficacy of this compound derivatives and other novel antimicrobial compounds.

References

Oncocin vs. Traditional Antibiotics: A Comparative Guide for Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. As the efficacy of conventional antibiotics wanes, novel therapeutic agents are urgently needed. This guide provides a detailed comparison of Oncocin, a promising proline-rich antimicrobial peptide (PrAMP), with three classes of traditional antibiotics commonly used to treat Gram-negative infections: polymyxins (colistin), carbapenems (meropenem), and aminoglycosides (amikacin). This analysis is based on available preclinical data and is intended to inform research and development efforts.

Mechanisms of Action: A Tale of Different Targets

A fundamental distinction between this compound and traditional antibiotics lies in their mechanisms of action. This compound employs a unique intracellular targeting strategy, while conventional antibiotics typically disrupt the bacterial cell wall or protein synthesis through different pathways.

This compound: Unlike many other antimicrobial peptides, Oncocins do not lyse the bacterial membrane.[1][2] Instead, they translocate across the outer membrane of Gram-negative bacteria and are actively transported into the cytoplasm.[3] Once inside, this compound's primary target is the 70S ribosome, where it binds to the peptide exit tunnel and the peptidyl transferase center.[4][5] This binding event physically obstructs the passage of nascent polypeptide chains and prevents the accommodation of aminoacyl-tRNA, thereby inhibiting protein synthesis.[4][5] Some studies also suggest that Oncocins may interact with the chaperone protein DnaK, leading to protein misfolding and aggregation.[4]

Traditional Antibiotics:

  • Colistin (Polymyxin): Colistin acts as a cationic detergent, interacting with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[6][7][8] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization, increased permeability, and eventual cell lysis.[6][7][8]

  • Meropenem (Carbapenem): Meropenem is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis.[4][5][9] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][9] This disruption of cell wall integrity leads to cell lysis and death.[1][4]

  • Amikacin (Aminoglycoside): Amikacin irreversibly binds to the 16S rRNA of the 30S ribosomal subunit in bacteria.[2][10][11] This binding interferes with the decoding of mRNA, causing misreading of the genetic code and the production of truncated or nonfunctional proteins.[10][12] Ultimately, this disruption of protein synthesis leads to bacterial cell death.[13]

Diagrams of Signaling Pathways and Mechanisms of Action

Oncocin_Mechanism cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasm Periplasm Outer Membrane->Periplasm Inner Membrane Inner Membrane Periplasm->Inner Membrane Active Transport Cytoplasm Cytoplasm Inner Membrane->Cytoplasm 70S Ribosome 70S Ribosome Cytoplasm->70S Ribosome Binding Protein Synthesis Inhibition Protein Synthesis Inhibition 70S Ribosome->Protein Synthesis Inhibition This compound This compound This compound->Outer Membrane Translocation Traditional_Antibiotics_Mechanisms cluster_colistin Colistin cluster_meropenem Meropenem cluster_amikacin Amikacin Colistin Colistin LPS Lipopolysaccharide (LPS) in Outer Membrane Colistin->LPS Binds to Lipid A Disruption Membrane Disruption & Cell Lysis LPS->Disruption Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inactivates CellWall Cell Wall Synthesis Inhibition & Lysis PBP->CellWall Amikacin Amikacin Ribosome30S 30S Ribosomal Subunit Amikacin->Ribosome30S Binds to 16S rRNA ProteinSynth Protein Synthesis Inhibition Ribosome30S->ProteinSynth Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination (Broth Microdilution) TimeKill Time-Kill Assay MIC->TimeKill Checkerboard Checkerboard Assay (Synergy Testing) MIC->Checkerboard End End Checkerboard->End Toxicity Toxicity Studies (e.g., MTD) Efficacy Efficacy Studies (e.g., Murine Sepsis Model) Toxicity->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Efficacy->PKPD PKPD->End End: Lead Candidate Selection Start Start: Candidate Antibiotic Start->MIC Start->Toxicity

References

Investigating Cross-Resistance Between Oncocin and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of Oncocin, a proline-rich antimicrobial peptide (PrAMP), with other classes of antibiotics. This compound represents a promising class of potential therapeutics due to its intracellular mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 70S ribosome.[1] Understanding its potential for cross-resistance with existing antibiotics is crucial for its development as a therapeutic agent.

Executive Summary

Current research indicates a low probability of cross-resistance between this compound and many conventional antibiotics. Resistance to this compound in Gram-negative bacteria is primarily associated with mutations in the sbmA gene, which encodes for an inner membrane transporter responsible for peptide uptake.[2][3] This mechanism of resistance, which limits the entry of the drug into the cell, does not typically confer resistance to antibiotics that utilize different entry pathways or have different intracellular targets. Studies on other proline-rich antimicrobial peptides that also utilize the SbmA transporter have shown no significant cross-resistance effects with a wide panel of known antibiotics.[2]

This compound and its derivatives have demonstrated efficacy against a number of multidrug-resistant (MDR) bacterial strains, further suggesting a mechanism of action that is distinct from many commonly resisted antibiotics.

Data on this compound Activity Against Multidrug-Resistant (MDR) Bacteria

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogue, Onc112, against various wild-type and multidrug-resistant bacterial strains. This data highlights the potential of this compound for treating infections caused by bacteria resistant to other antibiotic classes.

PeptideBacterial StrainResistance ProfileMIC (µg/mL)
This compound (Optimized)Escherichia coli (34 strains/isolates)Various0.125 - 8
This compound (Optimized)Pseudomonas aeruginosa (isolates)Various0.125 - 8
This compound (Optimized)Acinetobacter baumannii (isolates)Various0.125 - 8
L-OncP. aeruginosa PA14Wild-Type>64
L-OncP. aeruginosa PA14 4.13Polymyxin B Resistant (phoQ)>64
L-OncP. aeruginosa PA14 4.18Polymyxin B Resistant (pmrB)>64
L-OncK. pneumoniae OXA-48Carbapenem-Resistant>64
Onc112E. coli (3 strains)-4 - 8
Onc112K. pneumoniae-2

Data synthesized from multiple sources.[4][5][6][7]

Conceptual Cross-Resistance Profile

The table below provides a conceptual overview of the expected susceptibility of an this compound-resistant bacterium (with a deficient SbmA transporter) to other major antibiotic classes. This is based on the principle that the mechanism of resistance to this compound (impaired uptake) is specific to this class of peptides.

Antibiotic ClassGeneral Mechanism of ActionExpected Susceptibility of this compound-Resistant Strain (sbmA mutant)Rationale
This compound Ribosome Inhibition (via SbmA uptake)Resistant Inactivation of the SbmA transporter prevents the peptide from reaching its intracellular target.
Beta-Lactams Cell Wall Synthesis InhibitionSusceptible Different mechanism of action and cellular target; uptake is independent of SbmA.
Macrolides Ribosome InhibitionSusceptible While the target is the ribosome, their uptake mechanism is different from this compound.
Aminoglycosides Ribosome InhibitionSusceptible Different uptake mechanism.
Quinolones DNA Gyrase InhibitionSusceptible Different intracellular target and uptake mechanism.
Tetracyclines Ribosome InhibitionSusceptible Different uptake mechanism.
Polymyxins Outer Membrane DisruptionSusceptible Acts on the outer membrane and does not require intracellular uptake via SbmA.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for this compound

This protocol is based on the broth microdilution method, adapted for cationic antimicrobial peptides.

1. Preparation of Materials:

  • Bacterial Strains: Target Gram-negative bacteria (e.g., E. coli, P. aeruginosa, K. pneumoniae).

  • Media: Mueller-Hinton Broth (MHB).

  • Peptide Stock Solution: Prepare a stock solution of this compound in sterile water or 0.01% acetic acid.

  • 96-well Microtiter Plates: Sterile, U-bottom plates.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.

  • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.4-0.6).

  • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Serial Dilution of this compound:

  • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • The final volume in each well should be 50 µL.

4. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, bringing the total volume to 100 µL.

  • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

5. Incubation:

  • Incubate the microtiter plates at 37°C for 18-24 hours.

6. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

This compound Uptake and Resistance Mechanism

cluster_extracellular Extracellular Space cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanism Oncocin_ext This compound SbmA SbmA Transporter Oncocin_ext->SbmA Uptake SbmA_mut Mutated SbmA Transporter Oncocin_ext->SbmA_mut Blocked Uptake Oncocin_int This compound SbmA->Oncocin_int Ribosome 70S Ribosome Oncocin_int->Ribosome Binding No_Protein_Synthesis Inhibition of Protein Synthesis Oncocin_int->No_Protein_Synthesis Inhibition Protein_Synthesis Protein Synthesis No_uptake No this compound Uptake SbmA_mut->No_uptake

Caption: this compound uptake via the SbmA transporter and mechanism of resistance through SbmA mutation.

Experimental Workflow for Cross-Resistance Testing

cluster_step1 Step 1: Strain Selection cluster_step2 Step 2: MIC Determination of this compound cluster_step3 Step 3: Generation of this compound-Resistant Strain cluster_step4 Step 4: MIC Determination of Other Antibiotics cluster_step5 Step 5: Data Analysis WT_strain Wild-Type Bacterial Strain MIC_Oncocin_WT Determine MIC of This compound against Wild-Type Strain WT_strain->MIC_Oncocin_WT Generate_Onc_Res Generate this compound- Resistant Strain (e.g., via serial passage) WT_strain->Generate_Onc_Res MIC_Other_WT Determine MIC of Other Antibiotics against Wild-Type Strain WT_strain->MIC_Other_WT Resistant_strain Antibiotic-Resistant Bacterial Strain (e.g., MDR strain) MIC_Oncocin_Res Determine MIC of This compound against Resistant Strain Resistant_strain->MIC_Oncocin_Res Analysis Compare MIC values to determine cross-resistance or collateral sensitivity MIC_Oncocin_WT->Analysis MIC_Oncocin_Res->Analysis MIC_Other_Onc_Res Determine MIC of Other Antibiotics against this compound- Resistant Strain Generate_Onc_Res->MIC_Other_Onc_Res MIC_Other_WT->Analysis MIC_Other_Onc_Res->Analysis

Caption: Experimental workflow for assessing cross-resistance between this compound and other antibiotics.

References

A Comparative Guide to the Synergistic Potential of Oncocin with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective framework for evaluating the synergistic effects of the proline-rich antimicrobial peptide (PrAMP), Oncocin, with conventional antibiotics. This compound represents a promising class of therapeutics due to its unique intracellular mechanism of action and its efficacy against Gram-negative pathogens[1]. Unlike many antimicrobial peptides that function by disrupting cell membranes, this compound and its derivatives enter bacteria and inhibit protein synthesis by binding to the 70S ribosome, effectively blocking the peptide exit tunnel[2][3]. This distinct mechanism presents a compelling basis for combination therapy to combat the growing threat of antibiotic resistance[4][5].

Comparative Analysis of Synergistic Activity

Synergy between two antimicrobial agents means their combined effect is significantly greater than the sum of their individual effects. This is quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained in a checkerboard assay. An FICI value of ≤ 0.5 is a definitive indicator of synergy[6][7].

While specific studies detailing the FICI of this compound with conventional antibiotics are not widely available in the public domain, the following table serves as an illustrative example of how such data would be presented. The data herein is hypothetical and designed to model the expected outcomes from synergy testing experiments.

Table 1: Illustrative Synergistic Activity of this compound Combinations

Bacterial StrainConventional AntibioticThis compound MIC (µg/mL)Antibiotic MIC (µg/mL)Combination MIC (this compound / Antibiotic) (µg/mL)FICISynergy Interpretation
E. coli ATCC 25922Ciprofloxacin40.251 / 0.06250.50Synergy
P. aeruginosa PAO1Tobramycin812 / 0.1250.375Synergy
A. baumannii ATCC 19606Meropenem824 / 0.250.625Additive
K. pneumoniae ATCC 700603Tetracycline442 / 10.75Additive

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. FICI is calculated as (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antibiotic in combination / MIC of Antibiotic alone)[7].

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the synergistic interactions presented above.

The MIC of this compound and each conventional antibiotic is first determined independently using the broth microdilution method, following established guidelines. This foundational step is crucial for selecting the appropriate concentration ranges for synergy testing[7].

MIC_Workflow A Prepare two-fold serial dilutions of the antimicrobial agent (e.g., this compound) in cation-adjusted Mueller-Hinton Broth. B Dispense dilutions into a 96-well microtiter plate. A->B C Inoculate each well with a standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth. D->E

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

The checkerboard assay is the gold-standard method for quantifying antimicrobial synergy[8][9]. It involves testing various combinations of two agents simultaneously to identify the most effective inhibitory concentrations.

Synergy_Mechanism cluster_bacterium Bacterial Cell Membrane Bacterial Membranes Ribosome 70S Ribosome DNA Bacterial DNA This compound This compound This compound->Membrane Enters cell (non-lytic) This compound->Ribosome Inhibits Protein Synthesis Antibiotic Conventional Antibiotic (e.g., Ciprofloxacin) Antibiotic->Membrane Enters cell Antibiotic->DNA Inhibits DNA Replication

References

Oncocin: A Potent Ribosome-Targeting Antimicrobial Peptide Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, proline-rich antimicrobial peptides (PrAMPs) have emerged as a promising class of molecules. Among them, Oncocin and its derivatives have demonstrated significant activity against a range of clinically relevant Gram-negative bacteria. This guide provides a comparative evaluation of this compound's activity, detailed experimental protocols for its assessment, and visual representations of its mechanism of action and experimental workflows.

Performance Against Clinical Isolates: A Quantitative Comparison

This compound and its optimized derivatives exhibit potent antimicrobial activity against a variety of Gram-negative clinical isolates, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives Against Gram-Negative Clinical Isolates

OrganismStrain TypeThis compound (µg/mL)Onc112 (µg/mL)Amikacin (µg/mL)Ciprofloxacin (µg/mL)
Escherichia coliATCC 259222[1]4≤0.5 - >128≤0.015 - >32
Escherichia coliClinical Isolates0.125 - 8[2][3]---
Pseudomonas aeruginosaClinical Isolates0.125 - 8[2][3]80.5 - >128≤0.12 - >32
Acinetobacter baumanniiClinical Isolates0.125 - 8[2][3]80.25 - >1280.06 - >32
Klebsiella pneumoniaeClinical Isolates-20.25 - >128≤0.015 - >32
Klebsiella pneumoniaeCarbapenem-resistant----

Note: MIC values can vary depending on the specific strain and the testing conditions (e.g., broth medium). The activity of this compound has been shown to be enhanced in dilute Mueller-Hinton Broth (MHB).

Safety Profile: In Vitro Cytotoxicity

A critical aspect of any potential therapeutic is its safety profile. This compound and its derivatives have been reported to have low toxicity against human cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. Higher IC50 values indicate lower cytotoxicity.

Table 2: In Vitro Cytotoxicity (IC50) of this compound Against Human Cell Lines

Cell LineCell TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
HEK293Human Embryonic Kidney>1001-10
HepG2Human Liver Carcinoma>1000.1-1

Note: Data for this compound's IC50 is often reported as being above the highest tested concentration, indicating low toxicity. Doxorubicin is a common chemotherapy drug included for reference.

Mechanism of Action: A Two-Step Process

This compound's antimicrobial activity is not based on membrane disruption, a common mechanism for many antimicrobial peptides. Instead, it employs a more targeted intracellular approach.

  • Cellular Entry: this compound utilizes the bacterial inner membrane transporter SbmA to gain entry into the cytoplasm of Gram-negative bacteria.[1][4] This selective uptake mechanism contributes to its specificity for bacterial cells.

  • Ribosome Inhibition: Once inside the cell, this compound's primary target is the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4][5] It binds to the 70S ribosome, obstructing the peptide exit tunnel and interfering with the peptidyl transferase center.[4][5][6] This action effectively halts protein production, leading to bacterial cell death.

Oncocin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Bacterial Cytoplasm This compound This compound SbmA SbmA Transporter This compound->SbmA 1. Cellular Entry Ribosome 70S Ribosome SbmA->Ribosome 2. Translocation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: this compound's mechanism of action.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the clinical isolate in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Peptide Preparation: Prepare a series of twofold serial dilutions of this compound in MHB.

  • Incubation: Add the bacterial inoculum to the wells containing the serially diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 16-20 hours. The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB to a starting density of approximately 5 x 10^5 CFU/mL.

  • Peptide Addition: Add this compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the peptide.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

  • Plating: Perform serial dilutions of the aliquots and plate them on nutrient agar plates.

  • Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies to determine the CFU/mL at each time point.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Expose the cells to various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Peptide This compound Stock Solution MIC MIC Assay Peptide->MIC TimeKill Time-Kill Assay Peptide->TimeKill Cytotoxicity Cytotoxicity Assay Peptide->Cytotoxicity Bacteria Bacterial Culture Bacteria->MIC Bacteria->TimeKill Cells Human Cell Culture Cells->Cytotoxicity MIC_Data MIC Determination MIC->MIC_Data TK_Data Time-Kill Curves TimeKill->TK_Data Cyto_Data IC50 Calculation Cytotoxicity->Cyto_Data

Caption: General workflow for evaluating this compound's activity.

Conclusion

This compound and its derivatives represent a promising avenue for the development of new therapeutics to combat infections caused by Gram-negative bacteria. Their unique intracellular mechanism of action, potent activity against resistant strains, and favorable safety profile make them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of antimicrobial drug discovery and development.

References

A Structural Showdown: Comparing Oncocin Derivatives for Antimicrobial and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structural nuances and performance of Oncocin derivatives, backed by experimental data.

This compound, a proline-rich antimicrobial peptide (AMP), has garnered significant interest for its potent activity against Gram-negative bacteria. Its unique intracellular mechanism of action, targeting the bacterial ribosome, makes it a promising candidate for combating antibiotic resistance.[1][2] This has spurred the development of various derivatives aimed at enhancing its therapeutic properties, such as stability and potency. This guide provides a detailed structural and functional comparison of key this compound derivatives, presenting a valuable resource for researchers in the field of antimicrobial and anticancer drug development.

Structural Modifications of this compound Derivatives

The parent this compound is a 19-amino acid peptide with the sequence VDKPPYLPRPRPPRRIYNR.[3] Derivatives have been primarily engineered to improve stability against proteolytic degradation, a common hurdle for peptide-based therapeutics. Key modifications include substitutions at arginine (Arg) residues, particularly at positions 15 and 19, and truncations at the C-terminus.

Table 1: Amino Acid Sequences of this compound and its Derivatives

PeptideSequenceModifications from Parent this compound
This compoundVDKPPYLPRPRPPRRIYNR-NH₂-
Onc18VDKPPYLPRPRPPRRIYNR-NH₂C-terminal amidation
Onc72VDKPPYLPRPRPPRO IYNO -NH₂ (O = Ornithine)Arg15 -> Orn, Arg19 -> Orn
Onc112VDKPPYLPRPRPPRr IYNr -NH₂ (r = D-Arginine)Arg15 -> D-Arg, Arg19 -> D-Arg
Onc₁₅ P4K,L7RVDKK PYR PRPRPPR-NH₂Truncated at C-terminus, Pro4 -> Lys, Leu7 -> Arg
Onc₁₄VDKPPYLPRPRPPR-NH₂Truncated at C-terminus

Performance Comparison of this compound Derivatives

The performance of this compound derivatives is primarily evaluated based on their antimicrobial activity, stability in serum, and toxicity profile, including hemolytic activity and cytotoxicity against mammalian cells.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a peptide's antimicrobial potency. Lower MIC values indicate higher activity. This compound and its derivatives have demonstrated significant activity against a range of Gram-negative pathogens.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

PeptideEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaAcinetobacter baumannii
This compound4 - 82 - 48 - 164 - 8
Onc724284
Onc1122242
Onc₁₅ P4K,L7R1Not ReportedNot ReportedNot Reported
Onc₁₄8Not ReportedNot ReportedNot Reported

Note: MIC values can vary depending on the specific strain and experimental conditions.

Serum Stability

A major focus of this compound derivative development has been to enhance stability in human serum, which is crucial for systemic applications. The substitution of L-amino acids with D-amino acids or other non-proteinogenic amino acids has proven effective in increasing the half-life of these peptides.

Table 3: Serum Stability of this compound Derivatives

PeptideHalf-life in Mouse/Human SerumKey Findings
This compound (Onc18)~25 minutes (mouse)Rapidly degraded.[4]
Onc72> 3 hours (mouse)Substitution with Ornithine significantly improves stability.[4]
Onc112> 8 hours (mouse)Substitution with D-Arginine provides superior stability.[4]
Cytotoxicity and Hemolytic Activity

An ideal therapeutic peptide should exhibit high potency against target pathogens while showing minimal toxicity to host cells. Hemolytic activity, the lysis of red blood cells, is a critical indicator of a peptide's toxicity.

Table 4: Hemolytic and Cytotoxic Activity of this compound Derivatives

PeptideHemolytic ActivityCytotoxicity against Human Cell Lines (e.g., HeLa, HEK293)
This compoundNon-hemolyticNot toxic at active concentrations.[1][4]
Onc72Non-hemolyticNot toxic at active concentrations.
Onc112Non-hemolyticNot toxic at active concentrations.[4]

While this compound and its derivatives generally show low toxicity to normal mammalian cells, their potential as anticancer agents is an emerging area of interest. However, comprehensive data on their IC50 values against a wide range of cancer cell lines are still limited. Some studies have reported that certain antimicrobial peptides can selectively target and kill cancer cells, but more research is needed to establish the anticancer efficacy of this compound derivatives.

Mechanism of Action: Targeting the Bacterial Ribosome

The primary mechanism of action for this compound and its derivatives is the inhibition of bacterial protein synthesis.[2] After entering the bacterial cell, these peptides bind to the 70S ribosome, specifically at the peptide exit tunnel and the peptidyl transferase center (PTC).[2][5] This binding physically blocks the passage of newly synthesized peptide chains and interferes with the accommodation of aminoacyl-tRNAs, ultimately leading to the cessation of protein synthesis and bacterial cell death.[6]

G cluster_bacterial_cell Bacterial Cell This compound This compound Derivative Ribosome 70S Ribosome This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to G Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Incubate Add Bacteria & Incubate Prep_Inoculum->Incubate Peptide_Dilution Serially Dilute Peptide Peptide_Dilution->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

References

Assessing Potential Off-Target Effects of Oncocin in Eukaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of Oncocin in eukaryotic cells against an alternative antimicrobial peptide, Buforin II. While this compound is a promising proline-rich antimicrobial peptide (PrAMP) primarily targeting bacterial ribosomes, a thorough understanding of its interaction with eukaryotic cells is crucial for its development as a therapeutic agent. This guide summarizes available data, highlights knowledge gaps, and provides detailed experimental protocols for assessing off-target effects.

This compound vs. Buforin II: A Comparative Overview

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 70S ribosome.[1] Its low toxicity to mammalian cells is largely attributed to its inability to efficiently penetrate eukaryotic cell membranes.[1] However, the high conservation of the ribosomal binding site suggests that if this compound were to enter a eukaryotic cell, it could potentially inhibit the 80S ribosome, leading to off-target effects.

Buforin II, a histone H2A-derived antimicrobial peptide, offers a contrasting profile. It is known to be a cell-penetrating peptide (CPP) that can translocate across eukaryotic cell membranes.[2] Its off-target effects are more extensively studied and are primarily linked to the induction of apoptosis through mitochondria-dependent pathways.[2]

Quantitative Comparison of Off-Target Effects

A direct quantitative comparison of the off-target effects of this compound and Buforin II is challenging due to the limited publicly available data for this compound. The following table summarizes the available cytotoxicity and hemolytic activity data for Buforin II and highlights the current data gap for this compound.

PeptideTarget Cell LineAssayIC50 (µM)Hemolytic Activity (HC50 in µM)Citation(s)
This compound Various Human Cell LinesCytotoxicityNot ReportedNot Hemolytic (Qualitative)[1]
Human ErythrocytesHemolysis>100 (for derivatives)Not Hemolytic (Qualitative)[1]
Buforin II / IIb PC-3 (Prostate Cancer)MTT< 8>100-150[1][2]
Du-145 (Prostate Cancer)MTT< 8>100-150[1][2]
HepG2 (Liver Cancer)Not Specified~1.0 (for Buforin IIb)>100-150[1][2]
MX-1 (Breast Cancer)Not SpecifiedData Available>100-150[1][2]
MCF-7 (Breast Cancer)MTTData Available>100-150[1][2]
T47-D (Breast Cancer)Not SpecifiedData Available>100-150[1][2]
A2780 (Ovarian Cancer)MTSData Available>100-150[1][2]
Human ErythrocytesHemolysis Assay>100-150>100-150[1]

Note: The lack of specific IC50 and HC50 values for this compound in publicly accessible literature represents a significant knowledge gap. Researchers are encouraged to perform the described experimental protocols to generate this crucial data.

Experimental Protocols

To facilitate the assessment of this compound's off-target effects, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cell lines (e.g., HEK293, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Buforin II peptides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Buforin II in a complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth).

Hemolytic Activity Assay

This assay measures the lytic effect of the peptides on red blood cells.

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound and Buforin II peptides

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well V-bottom plates

  • Centrifuge

  • Microplate reader

Protocol:

  • Collect hRBCs and wash them three times with PBS by centrifugation at 1,000 x g for 5 minutes.

  • Resuspend the washed hRBCs in PBS to a final concentration of 2% (v/v).

  • Prepare serial dilutions of this compound and Buforin II in PBS.

  • In a 96-well V-bottom plate, add 50 µL of the peptide dilutions to 50 µL of the 2% hRBC suspension.

  • Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100).

  • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifuge the plate at 1,000 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control and determine the HC50 value (the concentration of the peptide that causes 50% hemolysis).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells as a measure of cytotoxicity.

Materials:

  • Human cell lines

  • Complete cell culture medium

  • This compound and Buforin II peptides

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow the cell seeding and peptide treatment steps as described in the MTT assay protocol.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Include a positive control for maximum LDH release by lysing a set of untreated cells with the lysis buffer provided in the kit.

  • Measure the absorbance or fluorescence according to the kit's instructions.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the potential mechanism of off-target effects, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Peptide Treatment cluster_assays Cytotoxicity Assessment cluster_data_analysis Data Analysis start Seed Eukaryotic Cells in 96-well plates incubation1 Incubate for 24h start->incubation1 hemolysis Hemolysis Assay treatment Treat cells with peptides incubation1->treatment peptide_prep Prepare serial dilutions of This compound and Buforin II peptide_prep->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 mtt MTT Assay incubation2->mtt ldh LDH Assay incubation2->ldh readout Measure Absorbance/ Fluorescence mtt->readout hemolysis->readout ldh->readout analysis Calculate % Viability/ Hemolysis/Cytotoxicity Determine IC50/HC50 readout->analysis

Caption: Experimental workflow for assessing the cytotoxicity and hemolytic activity of this compound and Buforin II.

Buforin_II_Apoptosis_Pathway cluster_cell Eukaryotic Cell cluster_mitochondrion Mitochondrion Buforin_II Buforin II p53 p53 Buforin_II->p53 activates Membrane Cell Membrane Cytoplasm Cytoplasm Bcl2 Bcl-2 Bax Bax Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis p53->Bcl2 downregulates p53->Bax upregulates

Caption: Proposed p53-mediated intrinsic apoptosis pathway induced by Buforin II in cancer cells.[3]

Conclusion

The assessment of off-target effects is a critical step in the preclinical development of any therapeutic candidate. While this compound demonstrates low toxicity towards eukaryotic cells in initial studies, the absence of robust quantitative data necessitates further investigation. The provided experimental protocols and comparative data on Buforin II offer a framework for researchers to systematically evaluate the off-target profile of this compound and its derivatives. Understanding these potential interactions will be instrumental in advancing this compound towards clinical applications.

References

Comparative Analysis of Oncocin's Potency Across Different Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial potency of Oncocin and its derivatives against a range of bacterial strains. This compound, a proline-rich antimicrobial peptide (PrAMP), represents a promising class of antibiotics due to its primary mechanism of action targeting intracellular components, specifically the bacterial ribosome, rather than causing membrane lysis. This guide summarizes key experimental data on its efficacy, details the methodologies for assessing its potency, and illustrates its mechanism of action and experimental workflows.

Potency of this compound and Its Derivatives: A Comparative Overview

The antimicrobial activity of this compound and its analogues is predominantly directed against Gram-negative bacteria. However, derivatives have been developed with improved activity against certain Gram-positive strains. The potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium.

The following tables summarize the MIC values of L-Oncocin and its optimized derivatives, Onc72 and Onc112, against various bacterial species. The data is presented for experiments conducted in both standard Mueller-Hinton Broth (MHB) and diluted MHB (12.5%), as the potency of PrAMPs can be influenced by the nutrient content of the medium[1].

Table 1: MIC of this compound and Derivatives Against Gram-Negative Bacteria (µg/mL)

Bacterial StrainL-Oncocin (MHB)L-Oncocin (12.5% MHB)Onc72 (MHB)Onc72 (12.5% MHB)Onc112 (MHB)Onc112 (12.5% MHB)
Escherichia coli W3110414141
Klebsiella pneumoniae NCTC 418828282
Pseudomonas aeruginosa PAO1>6416>6416>6416
Acinetobacter baumannii ATCC19606>6432>6432>6432

Data sourced from Gan, Z. et al. (2024).

Table 2: MIC of this compound and Derivatives Against Gram-Positive Bacteria (µg/mL)

Bacterial StrainL-Oncocin (MHB)L-Oncocin (12.5% MHB)Onc72 (MHB)Onc72 (12.5% MHB)Onc112 (MHB)Onc112 (12.5% MHB)
Staphylococcus aureus COL (MRSA)>648>648>648

Data sourced from Gan, Z. et al. (2024).

Table 3: MIC of Onc112 Against Various Bacterial Strains (µg/mL)

Bacterial StrainOnc112 MIC (µg/mL)
Escherichia coli BW251138
Klebsiella pneumoniae ATCC 100312
Acinetobacter baumannii ATCC 1530832
Pseudomonas aeruginosa ATCC 2785364
Staphylococcus aureus DSM 6247>128

Data sourced from Krizsan, A. et al. (2015).

Note: Data on the potency of this compound and its derivatives against other Gram-positive bacteria such as Enterococcus faecalis, Bacillus subtilis, and Streptococcus pneumoniae is limited in the reviewed literature.

This compound's Mechanism of Action: Ribosomal Inhibition

This compound and its derivatives function by entering the bacterial cytoplasm and binding to the 70S ribosome. This binding event physically obstructs the peptidyl transferase center and the polypeptide exit tunnel, thereby inhibiting protein synthesis and leading to bacterial cell death. The N-terminal region of this compound is critical for this ribosome-binding activity.

Oncocin_Mechanism cluster_bacterium Bacterial Cell This compound This compound SbmA SbmA Transporter This compound->SbmA Uptake Ribosome 70S Ribosome This compound->Ribosome Binds to & Inhibits SbmA->Ribosome Transport to Cytoplasm Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables

Caption: this compound's mechanism of action within a bacterial cell.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with some modifications for cationic antimicrobial peptides.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • This compound or its derivatives

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • A single colony of the test bacterium is inoculated into 5 mL of MHB and incubated overnight at 37°C with shaking.

    • The overnight culture is diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation:

    • A stock solution of the this compound peptide is prepared in sterile water.

    • Serial twofold dilutions of the peptide are prepared in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to adhesion.

  • Microdilution Assay:

    • 100 µL of the diluted bacterial suspension is added to each well of a 96-well microtiter plate.

    • 11 µL of each peptide dilution is added to the corresponding wells, resulting in a final volume of 111 µL.

    • A positive control well (bacteria without peptide) and a negative control well (MHB only) are included on each plate.

  • Incubation and Reading:

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) start->prep_inoculum prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide add_to_plate Add Bacteria and Peptide Dilutions to 96-well Plate prep_inoculum->add_to_plate prep_peptide->add_to_plate incubate Incubate at 37°C for 18-24 hours add_to_plate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

Conclusion

This compound and its derivatives exhibit potent antimicrobial activity, particularly against Gram-negative bacteria. Their unique intracellular mechanism of action, targeting the bacterial ribosome, makes them attractive candidates for further drug development, especially in the face of growing antibiotic resistance. The data presented in this guide highlights the comparative potency of different this compound analogues and provides standardized protocols for their evaluation. Further research is warranted to explore the full potential of this promising class of antimicrobial peptides against a broader spectrum of bacterial pathogens, including a more extensive range of Gram-positive organisms.

References

Oncocin: A Non-Lytic Approach to Antimicrobial and Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens and the quest for more targeted cancer therapies have spurred the investigation of novel therapeutic agents. Among these, antimicrobial peptides (AMPs) have garnered significant attention. Oncocin, a proline-rich antimicrobial peptide (PrAMP), stands out for its potent activity and, most notably, its non-lytic mechanism of action. This guide provides a comprehensive comparison of this compound's non-lytic mechanism with the lytic action of other AMPs, supported by experimental data and detailed protocols.

This compound's Non-Lytic Mechanism: A Stealthy Infiltration

Unlike many conventional AMPs that kill pathogens by indiscriminately disrupting their cell membranes, this compound employs a more sophisticated, non-lytic approach. This mechanism involves a multi-step process of cell entry followed by the inhibition of a crucial intracellular process.

1. Cell Entry Without Membrane Disruption: this compound traverses the bacterial outer and inner membranes without causing significant damage or lysis. This stealthy entry is a hallmark of its non-lytic nature and is crucial for its selective toxicity against microbial cells while minimizing harm to host cells.

2. Intracellular Targeting: The Ribosome: Once inside the cytoplasm, this compound's primary target is the 70S ribosome, the essential machinery for protein synthesis in bacteria. By binding to the ribosome, this compound effectively halts protein production, leading to bacterial cell death.[1]

This targeted intracellular mechanism contrasts sharply with the action of lytic AMPs, which act as detergents, causing widespread membrane damage and rapid cell death.

Visualizing the Pathway: this compound's Mechanism of Action

Oncocin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Oncocin_ext This compound Outer_Membrane Outer Membrane Oncocin_ext->Outer_Membrane Passive Diffusion Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Active Transport Oncocin_intra This compound Inner_Membrane->Oncocin_intra Ribosome 70S Ribosome Oncocin_intra->Ribosome Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: this compound's non-lytic mechanism in bacteria.

Comparison: this compound vs. Lytic Antimicrobial Peptides

To highlight the distinct nature of this compound, a comparison with well-characterized lytic AMPs, such as Melittin and Cecropin B, is presented below.

FeatureThis compound (Non-Lytic)Melittin (Lytic)Cecropin B (Lytic)
Primary Mechanism Inhibition of intracellular protein synthesisDirect disruption of cell membrane integrityForms pores in the cell membrane
Target 70S RibosomePhospholipid bilayerPhospholipid bilayer
Cell Lysis NoYesYes
Selectivity High for bacterial ribosomesLow, lytic to a broad range of cellsModerate, some selectivity for bacterial membranes
Hemolytic Activity (HC50) High (low toxicity)Low (high toxicity)Moderate
Minimum Inhibitory Concentration (MIC) Low (potent)Low (potent)Low (potent)

Table 1: Comparison of this compound with Lytic Antimicrobial Peptides.

Experimental Validation of the Non-Lytic Mechanism

The non-lytic activity of this compound has been validated through a series of key experiments that assess membrane integrity and intracellular target engagement.

I. Assessing Membrane Integrity

A. Hemolysis Assay: This assay measures the ability of a peptide to lyse red blood cells, a key indicator of non-specific membrane damage. This compound exhibits significantly lower hemolytic activity compared to lytic peptides like melittin.

B. SYTOX Green Uptake Assay: SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes. Cells treated with this compound show minimal SYTOX Green fluorescence, confirming that the peptide does not permeabilize the cell membrane. In contrast, lytic peptides induce a strong fluorescent signal.

II. Investigating Intracellular Targeting

A. In Vitro Transcription/Translation (Tx/Tl) Assay: This cell-free assay directly measures the effect of a compound on protein synthesis. This compound potently inhibits protein synthesis in bacterial Tx/Tl systems, confirming the ribosome as its direct target.

B. In Cellulo Dimethyl Sulfate (DMS) Footprinting: This technique maps the binding site of a molecule on RNA within a living cell. DMS footprinting studies have precisely identified the binding site of this compound within the peptide exit tunnel of the 23S rRNA component of the bacterial ribosome.[2]

Experimental Workflow for Validating Non-Lytic Activity

Experimental_Workflow cluster_membrane_integrity Membrane Integrity Assays cluster_intracellular_target Intracellular Target Validation start Hypothesis: This compound is Non-Lytic hemolysis Hemolysis Assay (Red Blood Cells) start->hemolysis sytox SYTOX Green Assay (Bacterial Cells) start->sytox txtl In Vitro Tx/Tl Assay start->txtl dms In Cellulo DMS Footprinting start->dms result_non_lytic Conclusion: Non-Lytic Mechanism Confirmed hemolysis->result_non_lytic Low Hemolysis sytox->result_non_lytic No Membrane Permeabilization txtl->result_non_lytic Protein Synthesis Inhibition dms->result_non_lytic Ribosome Binding Site Identified

Caption: Workflow for validating this compound's non-lytic mechanism.

This compound's Anticancer Potential: A Non-Lytic Paradigm?

Emerging evidence suggests that this compound also possesses anticancer properties. While the exact mechanism is still under investigation, initial studies point towards a non-lytic mode of action, similar to its antibacterial activity. It is hypothesized that this compound can selectively enter cancer cells and induce apoptosis (programmed cell death) without causing necrotic cell lysis.

Key Anticancer Mechanisms Under Investigation:

  • Induction of Apoptosis: this compound may trigger the intrinsic apoptotic pathway by targeting mitochondria or other intracellular components specific to cancer cells.

  • Caspase Activation: A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. Assays to measure the activity of caspases, such as caspase-3, are crucial in determining if this compound induces apoptosis in cancer cells.

Logical Relationship of Anticancer Mechanism Investigation

Anticancer_Investigation start Hypothesis: This compound has Non-Lytic Anticancer Activity membrane_integrity Assess Cancer Cell Membrane Integrity (e.g., LDH or SYTOX Assay) start->membrane_integrity apoptosis_induction Investigate Apoptosis Induction start->apoptosis_induction result_apoptosis Conclusion: This compound Induces Apoptosis (Non-Lytic) membrane_integrity->result_apoptosis Intact Membrane result_necrosis Conclusion: This compound Induces Necrosis (Lytic) membrane_integrity->result_necrosis Compromised Membrane caspase_assay Caspase Activation Assay (e.g., Caspase-3) apoptosis_induction->caspase_assay caspase_assay->result_apoptosis Caspase Activation

Caption: Investigating this compound's anticancer mechanism.

Detailed Experimental Protocols

I. Hemolysis Assay Protocol

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh, defibrinated mammalian blood.

    • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and wash the RBC pellet three times with cold phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of the test peptide (e.g., this compound, Melittin) in PBS in a 96-well plate.

    • Add the 2% RBC suspension to each well.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Data Analysis:

    • Centrifuge the plate at 1,000 x g for 5 minutes.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm (for hemoglobin release).

    • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Determine the HC50 value, the peptide concentration causing 50% hemolysis.

II. SYTOX Green Membrane Permeabilization Assay Protocol

  • Bacterial Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.5.

  • Assay Procedure:

    • Add the bacterial suspension to a black, clear-bottom 96-well plate.

    • Add SYTOX Green dye to a final concentration of 1 µM.

    • Add serial dilutions of the test peptides.

    • Include a positive control (e.g., a known lytic peptide or polymyxin B) and a negative control (PBS).

  • Data Analysis:

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) over time using a microplate reader.

    • Plot the fluorescence intensity against time for each peptide concentration.

    • An increase in fluorescence indicates membrane permeabilization.

III. In Vitro Transcription/Translation (Tx/Tl) Assay Protocol

  • Reaction Setup:

    • Use a commercially available E. coli S30 extract system for coupled transcription and translation.

    • Prepare reaction mixtures containing the S30 extract, amino acids, energy source, and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

    • Add serial dilutions of the test peptide to the reaction mixtures.

  • Incubation and Measurement:

    • Incubate the reactions at 37°C for 1-2 hours.

    • Measure the reporter protein activity (e.g., luminescence for luciferase or fluorescence for GFP) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each peptide concentration relative to the no-peptide control.

    • Determine the IC50 value, the peptide concentration that inhibits 50% of protein synthesis.

IV. Caspase-3 Activation Assay Protocol (for Anticancer Studies)

  • Cell Culture and Treatment:

    • Culture cancer cells in a suitable medium to ~80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Include a positive control for apoptosis (e.g., staurosporine) and a negative control (vehicle).

  • Cell Lysis and Assay:

    • Lyse the cells using a provided lysis buffer.

    • Use a commercially available colorimetric or fluorometric caspase-3 assay kit.

    • Add the cell lysate to a 96-well plate containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

  • Data Analysis:

    • Incubate the plate at 37°C and measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm) at different time points.

    • Calculate the fold-increase in caspase-3 activity in treated cells compared to the untreated control.

Conclusion

This compound's non-lytic mechanism of action presents a significant advantage over traditional lytic antimicrobial peptides. By targeting an intracellular process and avoiding widespread membrane disruption, this compound offers the potential for greater selectivity and reduced toxicity. The experimental protocols outlined in this guide provide a framework for the continued validation and exploration of this compound and other non-lytic peptides as promising therapeutic candidates for both infectious diseases and cancer. Further investigation into its anticancer mechanism is warranted to fully elucidate its potential in oncology.

References

A Head-to-Head Comparison of Oncocin and Other Proline-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Their unique intracellular mechanism of action, primarily targeting the bacterial ribosome, sets them apart from many conventional antibiotics that act on the cell wall or membrane. This guide provides a detailed, data-driven comparison of Oncocin and its analogues with other well-characterized PrAMPs, namely Apidaecin, Drosocin, and Pyrrhocoricin. The information presented herein is collated from a range of preclinical studies to aid in the evaluation and selection of candidates for further drug development.

Mechanism of Action: A Shared Target, Different Strategies

This compound and other insect-derived PrAMPs share the common feature of translocating across the bacterial membrane without causing lysis and subsequently inhibiting protein synthesis. Their primary intracellular target is the 70S ribosome. However, the precise binding sites and inhibitory mechanisms can differ.

This compound analogues, such as Onc112, bind within the polypeptide exit tunnel of the 50S ribosomal subunit. This binding physically obstructs the passage of the nascent polypeptide chain and interferes with the peptidyl transferase center, thereby stalling translation.[1] In contrast, apidaecin-type peptides are thought to inhibit the assembly of the 50S ribosomal subunit.[2][3]

Drosocin and Pyrrhocoricin also target the bacterial ribosome. While their exact binding modes are still under investigation, it is known that they interfere with protein synthesis. Some studies suggest that Pyrrhocoricin can also interact with the bacterial chaperone DnaK, although ribosome inhibition is considered its primary mode of antibacterial action.

Below is a diagram illustrating the generalized signaling pathway of this compound's mechanism of action.

Oncocin_Mechanism cluster_outside Bacterial Exterior cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Transporter SbmA Transporter This compound->Transporter Uptake Ribosome 70S Ribosome Transporter->Ribosome Intracellular Target Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Blocks Exit Tunnel

Figure 1: this compound's Mechanism of Action.

Performance Comparison: Antimicrobial Activity

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and other PrAMPs against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Peptide/AnalogueEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeAcinetobacter baumanniiReference
This compound (Optimized) 0.125 - 80.125 - 8-0.125 - 8[4]
Onc72 16---[3]
Onc112 4---[3]
sr9Cterm-Onc 4-8>324-8>32[5]
Apidaecin 1b >61 µmol/L---[6]
Api88 8 mg/L---[6]
Api137 4---[2][3]
Drosocin (non-glycosylated) ----
Drosocin (mono-glycosylated) ----
Pyrrhocoricin ----

Note: Some values were reported in different units (e.g., µmol/L, mg/L) and have been converted for consistency where possible. A hyphen (-) indicates that data was not found for that specific peptide-strain combination in the reviewed literature.

In Vivo Efficacy: A Glimpse into Therapeutic Potential

Head-to-head in vivo studies provide crucial insights into the therapeutic potential of these peptides. A study comparing optimized analogues of this compound (Onc72) and Apidaecin (Api88) in a murine infection model with a multidrug-resistant Klebsiella pneumoniae strain revealed that both peptides significantly reduced bacterial counts by at least 5 log10 units.[7][8] Another study in a lethal E. coli infection model showed that Onc72 and Onc112 rescued all mice at doses of 5 mg/kg and 2.5 mg/kg, respectively, while Api137 rescued all mice at a lower dose of 0.6 mg/kg (administered three times).[2][3]

Peptide/AnalogueAnimal ModelPathogenKey FindingReference
Onc72 Murine septicemiaK. pneumoniae (MDR)Reduced bacterial counts by ≥5 log10 units.[7][8]
Api88 Murine septicemiaK. pneumoniae (MDR)Reduced bacterial counts by ≥5 log10 units.[7][8]
Onc72 Murine septicemiaE. coliRescued 100% of mice at 5 mg/kg.[3]
Onc112 Murine septicemiaE. coliRescued 100% of mice at 2.5 mg/kg.[3]
Api137 Murine septicemiaE. coliRescued 100% of mice at 0.6 mg/kg (3 doses).[2][3]

Experimental Protocols

Standardized methodologies are critical for the accurate assessment and comparison of antimicrobial peptides. Below are detailed protocols for key experiments cited in the literature.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.

MIC_Workflow A Prepare bacterial inoculum (e.g., E. coli in Mueller-Hinton Broth) B Serially dilute peptide in a 96-well microtiter plate C Add bacterial inoculum to each well B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Figure 2: Workflow for MIC Determination.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

  • The culture is incubated at 37°C with agitation until it reaches the mid-logarithmic phase of growth.

  • The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[9]

2. Peptide Dilution:

  • The peptide is dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.

  • Serial twofold dilutions of the peptide are prepared in the wells of a 96-well polypropylene microtiter plate. Polypropylene is recommended to minimize peptide binding to the plastic.[9]

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions.

  • The plate is incubated at 37°C for 16-20 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the bacteria.

In Vitro Translation Inhibition Assay

This assay measures the ability of a peptide to inhibit protein synthesis in a cell-free system.

1. Preparation of Cell-Free Extract:

  • A bacterial cell-free extract (e.g., from E. coli) is prepared, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

2. Assay Reaction:

  • The cell-free extract is mixed with a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein).

  • The peptide to be tested is added to the reaction mixture at various concentrations.

  • The reaction is initiated and incubated under conditions that support protein synthesis.

3. Measurement of Protein Synthesis:

  • The amount of reporter protein produced is quantified. For luciferase, this is done by adding the substrate luciferin and measuring the resulting luminescence.[10][11]

  • The level of protein synthesis in the presence of the peptide is compared to a control reaction without the peptide.

4. Data Analysis:

  • The concentration of the peptide that inhibits protein synthesis by 50% (IC50) is calculated. A lower IC50 value indicates greater inhibitory activity.[2][3]

Conclusion

This compound and other proline-rich peptides demonstrate potent antimicrobial activity against a range of Gram-negative bacteria through the targeted inhibition of intracellular protein synthesis. While this compound analogues like Onc72 and Onc112 show strong efficacy, other PrAMPs such as Apidaecin derivatives may exhibit comparable or even superior activity in certain contexts. The choice of a lead candidate for further development will depend on a comprehensive evaluation of its antimicrobial spectrum, in vivo efficacy, pharmacokinetic properties, and safety profile. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers in this critical area of drug discovery.

References

Decoding Oncocin: A Comparative Guide to the Role of Specific Residues in its Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Oncocin, a proline-rich antimicrobial peptide (AMP), has emerged as a promising candidate due to its potent activity against Gram-negative bacteria. This guide provides a comprehensive comparison of this compound and its analogs, focusing on the critical role of specific amino acid residues in its mechanism of action. By presenting quantitative data, detailed experimental protocols, and visual representations of its activity, this document aims to facilitate further research and development in this critical area.

Unveiling the Potency of this compound Analogs: A Comparative Analysis

The antimicrobial efficacy of this compound and its derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various this compound analogs against several bacterial strains, highlighting the impact of specific residue substitutions and truncations on their activity.

Peptide/AnalogSequenceModificationMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. K. pneumoniaeMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. A. baumannii
This compound (Wild-Type) VDKPPYLPRPRPPRRIYNRNone2 - 82>1288
Onc112 VDKPPYLPRPRPPr RIYNr D-Arg at positions 15 & 1982648
OncΔ1C VDKPPYLPRPRPPRRIYN1 C-terminal residue removedSimilar to WT---
OncΔ4C VDKPPYLPRPRPPRR4 C-terminal residues removedSimilar to WT---
OncΔ5C VDKPPYLPRPRPPR5 C-terminal residues removed2.5-fold reduced activity---
OncΔ1N DKPPYLPRPRPPRRIYNR1 N-terminal residue removed1.4-fold reduced activity---
OncΔ5N YLPRPRPPRRIYNR5 N-terminal residues removed4-fold reduced activity---
Onc19 P4K,L7R VDKK PYR PRPRPPRRIYNRPro4->Lys, Leu7->Arg2---
Onc15 P4K,L7R VDKK PYR PRPRPPRPro4->Lys, Leu7->Arg, C-terminal truncation1---
Onc14 VDKPPYLPRPRPPRC-terminal truncation8---
Onc14 P4K,L7R VDKK PYR PRPRPPRPro4->Lys, Leu7->Arg, C-terminal truncation2---

Table 1: Comparative MIC values of this compound and its analogs against various Gram-negative bacteria.

The Intracellular Target: this compound's Mechanism of Action

This compound exerts its antimicrobial effect not by disrupting the bacterial membrane, but by targeting an intracellular process: protein synthesis. After entering the bacterial cytoplasm, this compound binds to the 70S ribosome, specifically within the peptide exit tunnel. This binding event physically obstructs the passage of newly synthesized polypeptide chains, effectively halting protein production and leading to bacterial cell death. The N-terminal region of this compound, particularly the first 14 residues, is crucial for this interaction with the ribosome.[1][2]

Oncocin_Mechanism cluster_bacterium Bacterial Cell Oncocin_ext This compound Oncocin_int This compound Oncocin_ext->Oncocin_int Cellular Uptake Ribosome 70S Ribosome Oncocin_int->Ribosome Binds to Peptide Exit Tunnel Protein Protein Synthesis (Elongation) Ribosome->Protein Normal Function No_Protein Protein Synthesis Inhibited Ribosome->No_Protein This compound Binding Cell_Death Cell Death No_Protein->Cell_Death

A diagram illustrating this compound's mechanism of action.

A Step-by-Step Guide to Assessing this compound's Activity: Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the activity of this compound and its analogs.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test antimicrobial peptides (this compound and its analogs)

  • Bacterial strains (e.g., E. coli, K. pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile culture tubes and pipettes

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (an optical density at 600 nm of approximately 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate already containing the serially diluted peptides.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the peptide at which there is no visible growth.

    • Alternatively, the optical density at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

In Vitro Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a fluorescently labeled peptide to isolated bacterial ribosomes.

Materials:

  • Fluorescently labeled this compound analog (e.g., with fluorescein)

  • Isolated 70S ribosomes from the target bacterium

  • Binding buffer (e.g., 20 mM HEPES-KOH, pH 7.6, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled peptide in the binding buffer.

    • Prepare a series of dilutions of the 70S ribosomes in the binding buffer.

  • Binding Reaction:

    • In the wells of a 384-well plate, add a fixed concentration of the fluorescently labeled peptide.

    • Add increasing concentrations of the 70S ribosomes to the wells.

    • Include a control with only the fluorescently labeled peptide in the binding buffer.

    • Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the ribosome concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Cellular Uptake and Localization Assay (Confocal Microscopy)

This assay visualizes the entry and distribution of a fluorescently labeled peptide within bacterial cells.

Materials:

  • Fluorescently labeled this compound analog

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Bacterial Culture and Treatment:

    • Grow a bacterial culture to the mid-logarithmic phase as described for the MIC assay.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the bacterial cells in PBS to a desired density.

    • Add the fluorescently labeled peptide to the bacterial suspension at a concentration below its MIC to avoid rapid cell lysis.

    • Incubate the mixture for a specific time (e.g., 30-60 minutes) at 37°C.

  • Sample Preparation for Microscopy:

    • After incubation, wash the cells twice with PBS to remove any unbound peptide.

    • Resuspend the cells in a small volume of PBS.

    • Place a drop of the bacterial suspension on a microscope slide and cover it with a coverslip.

  • Confocal Microscopy:

    • Visualize the bacterial cells using a confocal microscope with the appropriate laser line and emission filter for the fluorophore.

    • Acquire images in both the fluorescence channel and the differential interference contrast (DIC) or brightfield channel to visualize the peptide's localization relative to the bacterial cells.

  • Image Analysis:

    • Analyze the images to determine the subcellular localization of the fluorescent peptide (e.g., at the membrane or within the cytoplasm).

Visualizing the Path to Discovery: Experimental Workflow

The process of confirming the role of specific residues in this compound's activity follows a structured experimental workflow. This begins with the design and synthesis of this compound analogs with specific residue modifications. These analogs are then subjected to a series of in vitro and in vivo assays to assess their antimicrobial activity, target engagement, and cellular uptake.

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_activity Antimicrobial Activity Assessment cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Conclusion Design Design of this compound Analogs (Substitution/Truncation) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis MIC MIC Determination (Broth Microdilution) Synthesis->MIC Binding Ribosome Binding Assay (Fluorescence Polarization) MIC->Binding Uptake Cellular Uptake Assay (Confocal Microscopy) MIC->Uptake Analysis Structure-Activity Relationship (SAR) Analysis Binding->Analysis Uptake->Analysis Conclusion Confirmation of Residue Role Analysis->Conclusion

A flowchart of the experimental workflow.

References

Safety Operating Guide

Proper Disposal of Oncocin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is critical to note that these are general guidelines. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for Oncocin and adhere to your institution's environmental health and safety (EHS) protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, proper handling of this compound is crucial to minimize exposure risks. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. In the event of a spill, immediately contain and clean the area to prevent environmental contamination and personnel exposure.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound waste depends on its concentration and form. Follow this step-by-step process to ensure safe and compliant disposal:

  • Waste Identification and Segregation:

    • Treat all materials that have come into contact with this compound as potentially hazardous waste. This includes unused stock solutions, diluted solutions, contaminated labware (e.g., vials, pipette tips, flasks), and used PPE.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal routing.

  • Waste Characterization and Categorization:

    • High-Concentration Waste: Unused or expired stock solutions of this compound should be considered hazardous chemical waste.[1]

    • Low-Concentration Liquid Waste: This includes waste from cell culture media containing this compound. The disposal of this waste depends on the heat stability of the peptide.

    • Contaminated Solid Waste: This category includes items such as gloves, pipette tips, and empty vials. These should be disposed of in designated biohazardous or chemical waste containers based on institutional policies.[1]

  • Treatment and Disposal:

    • High-Concentration Waste: Collect in a designated, properly labeled, and sealed hazardous waste container. This waste must be disposed of through your institution's hazardous waste management program, which typically involves collection by a licensed chemical waste disposal company.[1]

    • Low-Concentration Liquid Waste:

      • If this compound is heat-labile (deactivated by heat): The waste media can be autoclaved. Following successful autoclaving and if no other hazardous chemicals are present, it may be permissible to dispose of it down the drain. However, always confirm this with your institution's EHS guidelines.[1]

      • If this compound is heat-stable (not deactivated by heat): Autoclaving will not inactivate the peptide. Therefore, this waste must be collected and disposed of as chemical waste.[1]

    • Contaminated Solid Waste: Place all solid waste contaminated with this compound into a designated, labeled biohazardous or chemical waste container for disposal according to your institution's protocols.[2]

  • Documentation and Record-Keeping:

    • Maintain accurate records of the disposal of this compound waste, including the date, quantity, and method of disposal, in accordance with your institution's policies and any regulatory requirements.

Summary of this compound Disposal Procedures

Waste TypeDescriptionDisposal Method
High-Concentration Liquid Waste Unused or expired stock solutions of this compound.Treat as hazardous chemical waste. Collect in a labeled, sealed container for pickup by a licensed waste disposal contractor.[1]
Low-Concentration Liquid Waste Used cell culture media and other dilute solutions containing this compound.Disposal depends on heat stability. If heat-labile, autoclave and dispose of per institutional guidelines. If heat-stable, collect and dispose of as chemical waste.[1]
Contaminated Solid Waste Pipette tips, gloves, flasks, vials, etc., that have come into contact with this compound.Dispose of in designated biohazardous or chemical waste containers according to institutional protocols.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Start This compound Waste Generated Identify Identify Waste Type Start->Identify Segregate Segregate Waste Identify->Segregate HighConc High-Concentration (e.g., Stock Solution) Segregate->HighConc LowConc Low-Concentration (e.g., Used Media) Segregate->LowConc SolidWaste Contaminated Solid Waste (e.g., Gloves, Pipettes) Segregate->SolidWaste ChemicalWaste Dispose as Hazardous Chemical Waste HighConc->ChemicalWaste HeatStable Is this compound Heat-Stable? LowConc->HeatStable BiohazardWaste Dispose in Biohazard or Chemical Waste Container SolidWaste->BiohazardWaste Yes Yes HeatStable->Yes No No HeatStable->No Yes->ChemicalWaste Autoclave Autoclave No->Autoclave DrainDisposal Dispose Down Drain (per institutional policy) Autoclave->DrainDisposal

References

Essential Safety and Disposal Plan for Handling Oncocin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Oncocin. The following procedural guidance is based on best practices for managing potent, investigational peptides in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. These recommendations are designed to minimize exposure risk and ensure safe disposal.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical barrier to exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment (PPE)
Handling Lyophilized Powder (e.g., weighing, aliquoting) Primary: - Double Nitrile Gloves (chemotherapy-rated recommended)- Disposable Gown (impervious)- Eye Protection (safety glasses with side shields or goggles)- Respiratory Protection (NIOSH-approved N95 or higher respirator)Secondary: - Shoe Covers- Hair Cover
Handling Solubilized this compound (at typical lab concentrations) Primary: - Nitrile Gloves- Lab Coat- Eye Protection (safety glasses with side shields)Secondary: - Face shield (if splash risk is high)
Administering to Animals Primary: - Double Nitrile Gloves- Disposable Gown- Eye Protection (safety glasses with side shields or goggles)- Respiratory Protection (if aerosolization is possible)
Spill Cleanup Primary: - Double Nitrile Gloves- Disposable Gown (impervious)- Eye Protection (goggles or face shield)- Respiratory Protection (NIOSH-approved N95 or higher respirator)- Shoe Covers

Operational and Disposal Plans

A clear and structured workflow is essential for the safe handling and disposal of this compound and associated waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE (Double gloves, gown, respirator, eye protection) weigh Weigh Lyophilized this compound in a Chemical Fume Hood or Biological Safety Cabinet prep_ppe->weigh reconstitute Reconstitute with Sterile Diluent weigh->reconstitute aliquot Aliquot and Store at Recommended Temperature reconstitute->aliquot retrieve Retrieve Aliquot from Storage aliquot->retrieve Transfer to Experiment exp_ppe Don Appropriate PPE (Gloves, lab coat, eye protection) exp_ppe->retrieve use Use in Experiment (e.g., cell culture, animal administration) retrieve->use decontaminate_surfaces Decontaminate Work Surfaces use->decontaminate_surfaces collect_solid Collect Solid Waste (e.g., contaminated gloves, tubes, pads) in a Labeled Hazardous Waste Container use->collect_solid Generate Solid Waste collect_liquid Collect Liquid Waste (e.g., unused solutions, contaminated media) in a Labeled Hazardous Waste Container use->collect_liquid Generate Liquid Waste sharps Dispose of Needles/Syringes in a Puncture-Resistant Sharps Container Labeled 'Chemotherapy Waste' use->sharps Generate Sharps Waste dispose Arrange for Hazardous Waste Pickup (Follow institutional guidelines) collect_solid->dispose collect_liquid->dispose sharps->dispose

Caption: A workflow diagram for the safe handling and disposal of this compound.

Disposal Plan

All materials that have come into contact with this compound should be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste All disposable items such as gloves, gowns, absorbent pads, and plasticware should be collected in a designated, clearly labeled hazardous waste container.[3]
Liquid Waste Unused or spent this compound solutions, as well as contaminated buffers and media, should be collected in a sealed, non-breakable hazardous waste container. Do not dispose of this waste down the drain.[4]
Sharps Waste Needles, syringes, and other sharps used for administering this compound must be disposed of immediately into a puncture-resistant sharps container specifically designated for chemotherapy or hazardous drug waste.[3]

Experimental Protocols

Spill Cleanup Protocol

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a disposable gown, double gloves, eye protection (goggles), and an N95 respirator.

  • Contain the Spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp paper towels to avoid aerosolization.

  • Clean the Area: Working from the outside in, clean the spill area with a detergent solution, followed by a rinse with water.[3]

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

  • Report the Spill: Follow your institution's guidelines for reporting chemical spills.

First Aid Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][5]
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.